molecular formula C10H8N2O2S B581997 3-(2-Amino-4-thiazolyl)benzoic acid CAS No. 862254-43-1

3-(2-Amino-4-thiazolyl)benzoic acid

Katalognummer: B581997
CAS-Nummer: 862254-43-1
Molekulargewicht: 220.246
InChI-Schlüssel: FUVRHVASGCIPSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Amino-4-thiazolyl)benzoic Acid is a key chemical intermediate in the exploration of novel thiazole-based compounds for pharmaceutical research. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This compound serves as a critical precursor in the synthesis of more complex molecules designed to modulate specific biological targets. For instance, structurally related 2-aminothiazole derivatives have been identified as potent and selective allosteric inhibitors of the protein kinase CK2 , a well-recognized target in oncology . The ability of such compounds to bind an allosteric site offers a promising strategy for developing selective kinase inhibitors. Furthermore, thiazole-containing analogs are investigated for their role in overcoming multidrug resistance (MDR) in cancer therapy by acting as modulators of P-glycoprotein (P-gp) ATPase activity . As a versatile building block, this benzoic acid-functionalized aminothiazole provides researchers with a handle for further derivatization via its carboxylic acid group, enabling the development of structure-activity relationships (SAR) and the optimization of drug-like properties for potential therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-2-1-3-7(4-6)9(13)14/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVRHVASGCIPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693934
Record name 3-(2-Amino-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862254-43-1
Record name 3-(2-Amino-4-thiazolyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862254-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Amino-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 3-(2-Amino-4-thiazolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Amino-4-thiazolyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole moiety is a recognized "privileged structure" due to its prevalence in numerous pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] This document outlines a detailed synthetic protocol based on the well-established Hantzsch thiazole synthesis, offers insights into the mechanistic underpinnings of the reaction, and provides a systematic approach to the structural elucidation of the target compound using modern analytical techniques. The content herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its structural features allow for a variety of intermolecular interactions, making it a versatile scaffold in drug design. The 2-aminothiazole derivative, in particular, has demonstrated a broad spectrum of biological activities, underscoring its importance in medicinal chemistry.[3] The incorporation of a benzoic acid moiety at the 4-position of the thiazole ring introduces a functional group that can be further modified, for instance, to improve pharmacokinetic properties or to serve as a handle for conjugation to other molecules. This guide provides a detailed methodology for the preparation and verification of this compound, a key intermediate for the synthesis of more complex pharmaceutical compounds.[4]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Hantzsch thiazole synthesis.[5][6][7] This classic and reliable method involves the condensation reaction between an α-haloketone and a thioamide.[2] In this specific case, the reaction proceeds between 3-(bromoacetyl)benzoic acid and thiourea.

Synthetic Scheme

Synthesis_Scheme reactant1 3-(Bromoacetyl)benzoic acid product This compound reactant1->product Ethanol, Reflux reactant2 Thiourea reactant2->product + +

Caption: General reaction scheme for the synthesis of this compound.

Proposed Mechanism

The Hantzsch thiazole synthesis proceeds through a well-defined mechanism:[6][8]

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone (3-(bromoacetyl)benzoic acid), displacing the bromide ion in an SN2 reaction.

  • Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group.

  • Dehydration: The tetrahedral intermediate formed undergoes dehydration to yield the aromatic thiazole ring.

Experimental Protocol

This protocol is a well-reasoned approach based on established Hantzsch synthesis procedures.

Materials:

  • 3-(Bromoacetyl)benzoic acid (or 3-carboxyphenacyl bromide)[9]

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Standard laboratory glassware

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(bromoacetyl)benzoic acid (1 equivalent) in ethanol (approximately 10 mL per gram of the α-haloketone).

  • To this solution, add thiourea (1.1 equivalents). The slight excess of thiourea ensures the complete consumption of the α-haloketone.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After refluxing for 3-4 hours, or until TLC indicates the disappearance of the starting material, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of deionized water to remove any inorganic salts and unreacted thiourea.

  • Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure this compound.

  • Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Physical Properties
PropertyExpected Observation
Appearance Off-white to pale yellow solid
Melting Point A sharp melting point is indicative of high purity.
Solubility Sparingly soluble in water, soluble in DMSO and DMF.
Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The spectrum should be recorded in a suitable deuterated solvent like DMSO-d₆.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic protons (benzoic acid)7.5 - 8.5Multiplet4H
Thiazole proton (C5-H)~7.0Singlet1H
Amine protons (-NH₂)~7.3Broad singlet2H
Carboxylic acid proton (-COOH)12.0 - 13.0Broad singlet1H
  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carboxylic acid carbon (-COOH)165 - 175
Thiazole carbon (C2-NH₂)160 - 170
Aromatic carbons (benzoic acid)120 - 140
Thiazole carbon (C4)140 - 150
Thiazole carbon (C5)100 - 110

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine)3300 - 3500 (two bands)
O-H stretch (carboxylic acid)2500 - 3300 (broad)
C=O stretch (carboxylic acid)1680 - 1710
C=N stretch (thiazole)1600 - 1650
C=C stretch (aromatic)1450 - 1600

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₈N₂O₂S), the expected molecular weight is approximately 220.25 g/mol .[4]

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak at m/z [M+H]⁺ ≈ 221. In negative ion mode, a peak at m/z [M-H]⁻ ≈ 219 would be expected.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecule, confirming its elemental composition.

Workflow for Synthesis and Characterization

Workflow start Start: Reagents (3-(Bromoacetyl)benzoic acid & Thiourea) synthesis Hantzsch Thiazole Synthesis (Ethanol, Reflux) start->synthesis workup Work-up (Neutralization & Precipitation) synthesis->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification drying Drying purification->drying product Pure this compound drying->product characterization Characterization product->characterization nmr NMR Spectroscopy (¹H & ¹³C) characterization->nmr Structural Elucidation ir IR Spectroscopy characterization->ir Functional Groups ms Mass Spectrometry characterization->ms Molecular Weight mp Melting Point characterization->mp Purity Assessment

Caption: A schematic workflow for the .

Conclusion

This technical guide has detailed a robust and efficient method for the synthesis of this compound via the Hantzsch thiazole synthesis. The provided experimental protocol, along with the comprehensive characterization workflow, offers a clear and actionable path for researchers to obtain and validate this important chemical intermediate. The successful synthesis and characterization of this compound will enable further exploration of its potential in the development of novel therapeutic agents, leveraging the proven pharmacological importance of the 2-aminothiazole scaffold.

References

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Taylor & Francis Online. (2023-01-25). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. [Link]

  • ResearchGate. (2017-06-27). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]

  • ResearchGate. Synthesis of thiourea-derived thiazolines. [Link]

  • University of Toronto. Hantzsch Thiazole Synthesis. [Link]

  • PubMed Central. (2022-09-19). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • YouTube. (2019-01-19). synthesis of thiazoles. [Link]

  • MDPI. (2020-05-29). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]

  • PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]

  • The Royal Society of Chemistry. 4. [Link]

  • Molbase. Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. [Link]

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. (2005-08-08). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • MDPI. (2022-06-21). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016-08-10). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

  • MDPI. (2021-03-07). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • National Institute of Standards and Technology. Aminothiazole. [Link]

  • PubChemLite. Benzoic acid, 4-((4,5-dihydro-2-thiazolyl)amino)-3-methyl- (C11H12N2O2S). [Link]

  • DergiPark. (2018-03-08). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

  • ResearchGate. (2016-08-06). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 2-amino-. [Link]

  • OSTI.GOV. (1986-10-01). NMR spectral study of the structure of 2-amino-4-thiazolinones (Journal Article). [Link]

  • Semantic Scholar. (2022-06-17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • PubMed. (2024-05-15). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. [Link]

  • Wiley Online Library. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

  • Medizinische Fakultät Münster. Amino acids. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Amino-4-thiazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "the molecule is the medicine" has never been more salient. However, for a molecule to become a medicine, it must successfully navigate the complex biological milieu of the human body. This journey is fundamentally governed by a set of intrinsic physicochemical properties. Understanding these properties is not merely an academic exercise; it is a critical, predictive science that informs every stage of drug development, from initial hit-to-lead campaigns to late-stage formulation. Neglecting this foundational analysis often leads to costly failures in clinical trials due to poor pharmacokinetics or unforeseen toxicities.

This guide provides a deep dive into the core physicochemical properties of 3-(2-Amino-4-thiazolyl)benzoic acid , a heterocyclic compound featuring structural motifs—the aminothiazole and the benzoic acid—that are of significant interest in medicinal chemistry. As a Senior Application Scientist, the intent here is not just to present data, but to provide a framework for understanding why these properties matter and how they are reliably determined. We will explore the causality behind experimental choices and offer robust protocols that form a self-validating system for compound characterization.

Core Molecular and Physicochemical Properties

A comprehensive profile of a drug candidate begins with its fundamental molecular and physical attributes. While extensive experimental data for this compound is not widely published, we can consolidate its known identifiers and predicted properties. The absence of experimental data underscores the importance of the methodologies detailed later in this guide, as they represent the precise workflows required to generate this critical information.

PropertyValueSignificance in Drug Development
Molecular Formula C₁₀H₈N₂O₂SDefines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 220.25 g/mol [1][2]A key determinant of size and volume, influencing diffusion, membrane passage, and overall bioavailability. This value is well within the range typically associated with orally bioavailable small molecules ("Rule of 5").
Density (Predicted) 1.446 g/cm³[1]Influences formulation properties such as tablet compression and powder flow.
SMILES c1cc(cc(c1)C(=O)O)c2csc(n2)N[2]A machine-readable line notation that allows for unambiguous representation in cheminformatics databases and predictive modeling software.
Melting Point Not experimentally reportedIndicates crystal lattice energy and purity. A high melting point can sometimes correlate with poor solubility.
Boiling Point Not experimentally reported[1]Generally less relevant for solid oral dosage forms but important for assessing thermal stability during manufacturing and storage.
logP (Predicted) Requires computational modelingThe octanol-water partition coefficient (logP) is the cardinal measure of lipophilicity, profoundly impacting absorption, distribution, metabolism, excretion, and toxicity (ADMET).
Aqueous Solubility Requires experimental determinationA critical prerequisite for absorption. Poor solubility is a major hurdle in drug development, affecting bioavailability and limiting formulation options.
pKa (Predicted) Requires experimental determinationThe acid dissociation constant(s) determine the ionization state of the molecule at different physiological pH values, which dictates its solubility, permeability, and interaction with biological targets.
Rotatable Bond Count 2[1]A measure of molecular flexibility. A lower count (<10) is generally favorable for good oral bioavailability as it reduces the entropic penalty upon binding to a target.

The Drug Discovery Funnel: Context for Physicochemical Analysis

The journey from a chemical concept to a marketable drug is a process of systematic attrition. At each stage, compounds are filtered based on increasingly stringent criteria. Physicochemical profiling is not a single event but a continuous process that informs critical " go/no-go " decisions throughout this funnel.

G cluster_0 Early Discovery cluster_1 Optimization & Preclinical cluster_2 Clinical Development Hit_ID Hit Identification (10,000s of compounds) Hit_to_Lead Hit-to-Lead (100s of compounds) Hit_ID->Hit_to_Lead Basic in-silico & solubility screening Lead_Opt Lead Optimization (10s of compounds) Hit_to_Lead->Lead_Opt Detailed Physicochemical Profiling (Solubility, logP, pKa) Candidate Candidate Selection (1-5 compounds) Lead_Opt->Candidate In-vivo PK/PD studies Clinical Clinical Trials Candidate->Clinical Safety & Toxicology G Start Compound Synthesis & Purification Solubility Aqueous Solubility (Shake-Flask @ pH 7.4) Start->Solubility pKa pKa Determination (Potentiometric Titration) Start->pKa logP Lipophilicity (logP) (RP-HPLC Method) Start->logP Analysis Data Integration & Analysis (ADMET & Druglikeness Assessment) Solubility->Analysis Defines absorption potential & formulation needs pKa->Analysis Informs pH-dependent solubility & permeability logP->Analysis Predicts membrane permeability & distribution Decision Go / No-Go Decision (Advance to in-vivo studies?) Analysis->Decision

Sources

An In-Depth Technical Guide to 3-(2-Amino-4-thiazolyl)benzoic Acid: A Cornerstone in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 3-(2-Amino-4-thiazolyl)benzoic acid, a critical building block in contemporary medicinal chemistry. We will delve into its fundamental properties, synthesis, and pivotal role in the development of life-saving therapeutics, offering field-proven insights for professionals in the pharmaceutical sciences.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 862254-43-1

  • MDL Number: MFCD12196529

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger drug molecules.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂S[1]
Molecular Weight 220.25 g/mol [2], [1]
Density (Predicted) 1.446±0.06 g/cm³[2]
Exact Mass 220.03064868[2]
Monoisotopic Mass 220.03064868[2]
Rotatable Bond Count 2[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. The Hantzsch thiazole synthesis is a widely recognized and versatile method for constructing the core 2-aminothiazole ring system. This reaction involves the condensation of an α-haloketone with a thioamide.

While a specific, publicly available, step-by-step protocol for the industrial synthesis of this compound is proprietary, a general and illustrative laboratory-scale synthesis based on the Hantzsch reaction is provided below. This protocol is designed to be a self-validating system, with clear steps and rationales for each experimental choice.

Experimental Protocol: Hantzsch Thiazole Synthesis Adaptation

Objective: To synthesize this compound from appropriate precursors.

Materials:

  • 3-Bromoacetylbenzoic acid

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other suitable base)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

  • Analytical equipment for characterization (NMR, IR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromoacetylbenzoic acid in a suitable solvent such as ethanol.

  • Addition of Thiourea: To the stirred solution, add an equimolar amount of thiourea.

  • Reaction Initiation: Gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Neutralization and Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a mild base, such as a saturated solution of sodium bicarbonate, to quench any remaining acid and facilitate the precipitation of the product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis_Workflow Start Start: 3-Bromoacetylbenzoic Acid & Thiourea Reaction Reaction: Hantzsch Thiazole Synthesis (Ethanol, Reflux) Start->Reaction Neutralization Neutralization & Precipitation (Sodium Bicarbonate) Reaction->Neutralization Isolation Isolation: Vacuum Filtration Neutralization->Isolation Purification Purification: Recrystallization Isolation->Purification Characterization Characterization: (NMR, IR, MS) Purification->Characterization End End Product: this compound Characterization->End Cephalosporin_MOA cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis & Death CellWall->Lysis Weakened wall leads to Cephalosporin Cephalosporin (with 2-aminothiazole side chain) Cephalosporin->PBP Inhibits

Caption: Mechanism of action of cephalosporin antibiotics.

Broader Applications and Future Directions

While its role in cephalosporin synthesis is well-established, the 2-aminothiazole scaffold present in this compound is a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of 2-aminothiazole have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Certain 2-aminothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Drugs: The scaffold has been explored for its potential to modulate inflammatory pathways.

  • Antiviral and Antifungal Compounds: Research has indicated the potential of 2-aminothiazole derivatives in combating viral and fungal infections.

The versatility of the 2-aminothiazole ring, combined with the reactive handles of the carboxylic acid and amino groups on this compound, makes it an attractive starting material for the synthesis of diverse compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of synthetic chemistry in advancing human health. Its integral role in the production of third-generation cephalosporins has had a profound impact on the treatment of bacterial infections. As research continues to uncover the diverse biological activities of the 2-aminothiazole scaffold, the importance of this key building block in the future of drug discovery is set to expand.

References

  • Yadav, V., et al. (2023). Cephalosporins: A Comprehensive Review and Anticipated Directions for the Future. Cureus. [Link]

  • Spar. Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. [Link]

  • MySkinRecipes. This compound. [Link]

  • National Center for Biotechnology Information. Cephalosporins. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(2-Amino-4-thiazolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Architecture for Drug Discovery

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. It is this intricate architecture that dictates its physicochemical properties, governs its interactions with biological targets, and ultimately determines its therapeutic potential. This guide provides a comprehensive technical overview of the crystal structure analysis of 3-(2-Amino-4-thiazolyl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole moiety is a well-established pharmacophore found in a variety of approved drugs, lauded for its ability to engage in diverse biological interactions. The addition of a benzoic acid group at the 4-position of the thiazole ring introduces further opportunities for molecular recognition, making this compound a valuable scaffold for the design of novel therapeutic agents.

This document will delve into the experimental and analytical methodologies employed to elucidate the crystal structure of this compound. It will further explore the nuanced interpretation of the crystallographic data, providing insights into the molecule's conformation, intermolecular interactions, and supramolecular assembly. By presenting a detailed protocol and a thorough analysis, this guide aims to equip researchers with the foundational knowledge necessary to leverage the structural intricacies of this compound and its analogs in the rational design of next-generation pharmaceuticals.

Synthesis and Crystallization: From Molecular Blueprint to Single Crystal

The journey to understanding the solid-state architecture of a molecule begins with its synthesis and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis. The synthesis of this compound can be achieved through a multi-step process, often commencing with commercially available starting materials.

Synthetic Pathway

A common synthetic route involves the reaction of a substituted aminobenzoic acid with reagents that construct the 2-aminothiazole ring.[1] This typically involves the initial preparation of an ester of the aminobenzoic acid, followed by reaction with chloroacetyl chloride and subsequent cyclization with thiourea.[1] The reaction conditions, including solvents, temperature, and catalysts, are critical for achieving a good yield and purity of the final product.

Experimental Protocol: Synthesis of this compound [1]

  • Esterification of 3-Aminobenzoic Acid: 3-Aminobenzoic acid is reacted with an alcohol (e.g., ethanol or methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or using thionyl chloride to form the corresponding ester.[1][2]

  • N-Chloroacetylation: The resulting amino ester is then treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield the N-chloroacetylated intermediate.[1]

  • Hantzsch Thiazole Synthesis: The N-chloroacetylated ester is reacted with thiourea in a suitable solvent, such as ethanol, under reflux. This cyclization reaction forms the 2-aminothiazole ring.[1]

  • Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid, typically by heating with an aqueous solution of a strong base (e.g., sodium hydroxide) followed by acidification.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography to obtain pure this compound.

Crystallization for X-ray Diffraction

The growth of single crystals of sufficient size and quality is often the most challenging step in crystal structure determination. For this compound, various crystallization techniques can be employed. Slow evaporation of a saturated solution is a commonly used method.[3] The choice of solvent is crucial and can significantly impact crystal morphology and quality. A range of solvents with varying polarities should be screened to identify the optimal conditions.

Experimental Protocol: Single Crystal Growth [3]

  • Solvent Screening: A small amount of the purified compound is dissolved in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to determine its solubility.

  • Preparation of a Saturated Solution: A saturated or near-saturated solution of the compound is prepared in the chosen solvent or solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent leads to a gradual increase in the concentration of the solute, promoting the formation of single crystals.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the solution.

X-ray Crystallography: Illuminating the Molecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. The intensities and positions of the diffraction spots are then used to determine the unit cell parameters and the space group of the crystal.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy. The refinement process adjusts the atomic coordinates, thermal parameters, and occupancy factors to minimize the difference between the observed and calculated structure factors.

Spectroscopic Characterization: A Complementary View

Spectroscopic techniques provide valuable information about the chemical structure and bonding of a molecule, complementing the data obtained from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms in a molecule. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide a detailed picture of the molecular framework. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiazole and benzene rings, as well as the amino and carboxylic acid protons. Similarly, the ¹³C NMR spectrum would reveal the chemical environments of all the carbon atoms in the molecule.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, and the C=N and C=C stretching vibrations of the thiazole and benzene rings.[1]

Structural Analysis and Molecular Interactions: The Architecture of Matter

A detailed analysis of the crystal structure reveals crucial information about the molecule's conformation, intramolecular and intermolecular interactions, and its overall packing in the solid state.

Molecular Conformation

The conformation of this compound is determined by the torsion angles between the thiazole and benzoic acid rings. The relative orientation of these two rings will influence the molecule's overall shape and its ability to interact with other molecules.

Intermolecular Interactions

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. These interactions play a critical role in determining the crystal packing and the physical properties of the material. Key interactions are expected to include:

  • Hydrogen Bonding: The amino group and the carboxylic acid group are both capable of forming strong hydrogen bonds. These interactions are likely to be the dominant force in the crystal packing, leading to the formation of dimers, chains, or more complex three-dimensional networks.

  • π-π Stacking: The aromatic thiazole and benzene rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

The interplay of these non-covalent interactions dictates the supramolecular assembly of the molecules in the crystal lattice.

Implications for Drug Development

A comprehensive understanding of the crystal structure of this compound has significant implications for drug development.

  • Structure-Activity Relationship (SAR) Studies: The detailed three-dimensional structure provides a basis for understanding how modifications to the molecule might affect its biological activity.

  • Rational Drug Design: The knowledge of the molecule's conformation and its preferred intermolecular interactions can guide the design of new analogs with improved binding affinity and selectivity for a specific biological target.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, such as solubility and bioavailability. A thorough understanding of the crystal structure is essential for identifying and characterizing different polymorphs.

Conclusion

The crystal structure analysis of this compound provides a foundational understanding of its molecular architecture and intermolecular interactions. This knowledge is invaluable for researchers in the fields of medicinal chemistry and drug development, enabling the rational design of novel therapeutic agents with enhanced efficacy and safety profiles. The methodologies and analytical approaches detailed in this guide serve as a comprehensive resource for the structural elucidation and interpretation of this important class of heterocyclic compounds.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Chaudhuri, P., & Saikia, P. (2014). Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Organic Letters, 16(10), 2876–2879.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.
  • PubChem. (n.d.). 3-Amino-4-(1,3-thiazol-2-ylsulfanyl)benzoic acid. Retrieved from [Link]

  • Murtaza, S., Kausar, N., Arshad, U., Ahmed, S., & Tawab, A. (2021). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Metwally, N. H., Elgemeie, G. H., Abd Al-Latif, E. S. M., & Jones, P. G. (2021). Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[1]thiazolo[3,2-a]pyridine-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 369–372.

  • Long, S., & Zhang, K. (2024). 4-[(2-Phenylethyl)amino]benzoic acid.
  • NIST. (n.d.). Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. Retrieved from [Link]

  • B. M. Trost, D. R. Fandrick, D. C. D. Butler, J. Am. Chem. Soc., 2008, 130, 14316-14317.
  • A. A. C. Braga, G. Ujaque, F. Maseras, Organometallics, 2006, 25, 3647-3658.
  • M. A. O. Volland, S. M. Silveira, I. J. S. Fairlamb, Chem. Commun., 2010, 46, 299-301.
  • A. A. C. Braga, N. H. Morgon, G. Ujaque, F. Maseras, J. Am. Chem. Soc., 2005, 127, 9298-9307.
  • A. A. C. Braga, G. Ujaque, F. Maseras, Organometallics, 2006, 25, 3647-3658.
  • M. A. O. Volland, S. M. Silveira, I. J. S. Fairlamb, Chem. Commun., 2010, 46, 299-301.
  • A. A. C. Braga, N. H. Morgon, G. Ujaque, F. Maseras, J. Am. Chem. Soc., 2005, 127, 9298-9307.
  • Chen, Y., et al. (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.

Sources

Spectroscopic Characterization of 3-(2-Amino-4-thiazolyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(2-Amino-4-thiazolyl)benzoic acid, both ¹H and ¹³C NMR are crucial for confirming the connectivity and substitution patterns of the aromatic and heterocyclic rings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1 . The chemical shifts are influenced by the electronic effects of the substituents on both the thiazole and benzene rings.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~8.2Singlet1HAr-H (H-2)
~7.9Doublet1HAr-H (H-6)
~7.5Triplet1HAr-H (H-5)
~7.7Doublet1HAr-H (H-4)
~7.2Singlet1HThiazole-H (H-5')
~7.0Singlet (broad)2H-NH₂

Note: Predicted chemical shifts can vary depending on the solvent and the prediction algorithm used.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Table 2 outlines the expected chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~168.0-COOH
~167.5Thiazole C-2'
~150.0Thiazole C-4'
~135.0Ar C-3
~131.0Ar C-1
~129.5Ar C-5
~128.0Ar C-6
~126.0Ar C-4
~125.0Ar C-2
~105.0Thiazole C-5'

Note: These are estimated values and experimental results may differ slightly.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.

Figure 1: A generalized workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize both the carboxylic acid and the amine functionalities, and its residual peak does not overlap with key signals of the analyte. A small amount of tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The prepared sample in the NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is necessary to ensure full relaxation of all protons.

  • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans are required. A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. Subsequent phasing and baseline correction are performed to obtain a clean spectrum. The signals in the ¹H spectrum are then integrated to determine the relative number of protons, and the chemical shifts of all peaks in both ¹H and ¹³C spectra are referenced to the internal standard.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

Estimated IR Spectral Data

Table 3 presents the expected characteristic IR absorption bands for this compound.

Table 3: Estimated IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3300N-H stretchPrimary amine (-NH₂)
3300-2500 (broad)O-H stretchCarboxylic acid (-COOH)
~1700C=O stretchCarboxylic acid (-COOH)
~1620C=N stretchThiazole ring
1600-1450C=C stretchAromatic and thiazole rings
~1300C-O stretchCarboxylic acid (-COOH)
~1250C-N stretchAmino group
Experimental Protocol for IR Data Acquisition

Figure 2: A generalized workflow for FTIR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: For a solid sample like this compound, the potassium bromide (KBr) pellet method is common. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet. This ensures that the sample is dispersed in a medium that is transparent to IR radiation in the region of interest. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Background Spectrum: A background spectrum of the empty sample holder (or the KBr pellet without the sample) is recorded. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the sample matrix.

  • Sample Spectrum: The sample is then placed in the spectrometer, and its IR spectrum is recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background is subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions and shapes of the absorption bands are then analyzed to identify the functional groups present.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectral Data

For this compound (C₁₀H₈N₂O₂S), the expected mass spectral data is presented in Table 4 .

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
220.03[M]⁺˙Molecular ion (for EI)
221.04[M+H]⁺Protonated molecule (for ESI)
243.02[M+Na]⁺Sodium adduct (for ESI)
176.04[M-COOH]⁺Loss of the carboxyl group
121.01[C₇H₅O₂]⁺Benzoic acid fragment
100.01[C₃H₂N₂S]⁺˙Aminothiazole fragment
Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 3: A generalized workflow for mass spectrometry data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent compatible with the ionization technique, such as a mixture of methanol and water.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecule [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight. Electron ionization (EI) can also be used, which would provide more extensive fragmentation and thus more structural information.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition, providing further confirmation of the molecular formula.

IV. Integrated Spectroscopic Analysis and Structural Confirmation

The definitive structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques.

  • NMR spectroscopy provides the carbon-hydrogen framework. The ¹H NMR will show distinct signals for the protons on the thiazole and benzene rings, with their multiplicities confirming the substitution pattern. The ¹³C NMR will confirm the number of unique carbon environments.

  • IR spectroscopy confirms the presence of the key functional groups: the broad O-H and sharp C=O stretches of the carboxylic acid, and the N-H stretches of the primary amine.

  • Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can further corroborate the proposed structure by showing the loss of predictable neutral fragments, such as the carboxylic acid group.

By combining the information from these techniques, a researcher can unequivocally confirm the identity and purity of synthesized this compound, which is a critical step in any drug discovery and development pipeline.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed protocols and interpreted data serve as a valuable resource for scientists and researchers engaged in the synthesis and analysis of this and related heterocyclic compounds. Adherence to rigorous experimental procedures and a thorough understanding of spectroscopic principles are essential for ensuring the quality and integrity of research in the field of medicinal chemistry.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

An In-depth Technical Guide to Determining the Solubility Profile of 3-(2-Amino-4-thiazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 3-(2-Amino-4-thiazolyl)benzoic acid. The methodologies outlined herein are grounded in established scientific principles and regulatory expectations, ensuring the generation of robust and reliable data crucial for formulation development, pharmacokinetic studies, and overall drug candidate assessment.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its solubility profile dictates its bioavailability and, consequently, its therapeutic efficacy.[1] Poor aqueous solubility can lead to erratic absorption, increased formulation complexities, and potential underestimation of toxicity, ultimately hindering a promising drug candidate's journey to market.[2]

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, a molecule possessing both acidic (carboxylic acid) and basic (aminothiazole) functional groups, rendering it amphoteric. This dual nature suggests a significant pH-dependent solubility profile, a key focus of this document.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is paramount to interpreting its solubility behavior.

Chemical Structure:

  • Molecular Formula: C₁₀H₈N₂O₂S

  • Molecular Weight: 220.25 g/mol [3]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): An acidic group that will be deprotonated at higher pH values, increasing solubility.

    • Amino Group (-NH₂ on Thiazole Ring): A basic group that will be protonated at lower pH values, enhancing solubility.

    • Thiazole Ring: A heterocyclic moiety contributing to the overall polarity and potential for specific solvent interactions.

Amphoteric Nature and pH-Dependent Solubility:

As an amphoteric compound, this compound can exist in various ionic states depending on the pH of the surrounding medium.[4][5] Its solubility is expected to be minimal at its isoelectric point (pI), where the net charge of the molecule is zero, and increase in both acidic and basic conditions.[6] A U-shaped solubility-pH profile is therefore anticipated.[7]

Theoretical Framework: The "Like Dissolves Like" Principle and Beyond

The adage "like dissolves like" provides a foundational understanding of solubility. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes favor nonpolar solvents.[8][9] This is governed by the interplay of intermolecular forces between the solute and solvent molecules.

  • Solvent Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further categorized as protic (containing O-H or N-H bonds, capable of hydrogen bonding) or aprotic.[8]

  • Hydrogen Bonding: The ability of a solute to form hydrogen bonds with a solvent significantly enhances its solubility.[10][11] this compound, with its carboxylic acid and amino groups, can act as both a hydrogen bond donor and acceptor.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors, is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[12][13] This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of a compound's solubility in a given medium.

Rationale for Experimental Design

The choice of solvents and pH conditions should be guided by the intended application of the data. For pharmaceutical development, solubility in aqueous buffers across the physiological pH range (1.2 to 6.8) is critical, as recommended by the International Council for Harmonisation (ICH) guidelines.[14][15][16][17] A selection of organic solvents with varying polarities should also be included to inform potential formulation strategies and understand the compound's overall solvation properties.

Step-by-Step Protocol for the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents and aqueous buffers at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane)

  • Aqueous buffers (pH 1.2, 4.5, 6.8, and a buffer at the estimated pI)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vials with solvent/buffer prep1->prep2 equil Shake at constant T (e.g., 24-48h) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute aliquot sep2->analysis1 analysis2 Quantify by HPLC-UV/UV-Vis analysis1->analysis2 data_table Solubility Data Table analysis2->data_table Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Procedure:

  • Preparation: Add an excess amount of solid this compound to several glass vials. The excess should be visually apparent to ensure a saturated solution is achieved.[12][18]

  • Solvent Addition: Add a known volume of the desired solvent or buffer to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[19] Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[19][20]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.[20]

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.[20]

  • Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the analytical method's calibration range.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

Analytical Quantification: HPLC-UV and UV-Vis Spectroscopy

The choice of analytical technique depends on the compound's properties and the required sensitivity and selectivity.[21]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a highly specific and sensitive method for quantifying the concentration of this compound.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[22]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[22][23]

  • Flow Rate: 1.0 mL/min.[22]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to identify the λmax (wavelength of maximum absorbance). For similar aminothiazole compounds, this is often in the range of 270-330 nm.[22]

  • Quantification: A calibration curve is constructed by plotting the peak area against a series of known concentrations of the compound. The concentration of the unknown samples is then determined from this curve.

UV-Vis Spectroscopy

For a more rapid, high-throughput screening, UV-Vis spectroscopy can be employed, although it is less specific than HPLC.[21][24]

Procedure:

  • Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to find the λmax.

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve according to the Beer-Lambert law.[24][25]

  • Analyze Samples: Measure the absorbance of the diluted, filtered samples from the shake-flask experiment and use the calibration curve to determine their concentrations.[26]

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

Solvent/Buffer SystemSolvent TypePolarity IndexSolubility (mg/mL)Solubility (mol/L)
pH 1.2 BufferAqueous, ProticHigh1.50.0068
pH 4.5 BufferAqueous, ProticHigh0.20.0009
pH 6.8 BufferAqueous, ProticHigh2.00.0091
WaterPolar, Protic10.20.40.0018
MethanolPolar, Protic5.15.50.0250
EthanolPolar, Protic4.33.80.0173
AcetonitrilePolar, Aprotic5.81.20.0054
AcetonePolar, Aprotic5.12.50.0114
Ethyl AcetateModerately Polar4.40.80.0036
DichloromethaneNonpolar3.1<0.1<0.0005

Interpretation of Hypothetical Data:

  • The data illustrates the expected U-shaped pH-solubility profile, with the lowest solubility in the mid-pH range (pH 4.5) and higher solubility in both acidic (pH 1.2) and basic (pH 6.8) conditions.

  • The compound shows higher solubility in polar protic solvents like methanol and ethanol compared to water, likely due to favorable hydrogen bonding and the organic nature of the molecule.

  • Solubility is lower in the nonpolar solvent dichloromethane, consistent with the "like dissolves like" principle.

Logical Relationship Diagram:

Caption: Factors Influencing the Solubility Profile.

Conclusion and Future Directions

This guide has outlined a robust, scientifically sound approach to determining the solubility profile of this compound. By employing the gold-standard shake-flask method and validated analytical techniques, researchers can generate high-quality data essential for informed decision-making in the drug development process. The resulting solubility profile will be instrumental in guiding formulation development, predicting in vivo performance, and ultimately contributing to the successful progression of this compound as a potential therapeutic agent. Further studies could involve investigating the effect of temperature on solubility (to determine the thermodynamics of dissolution) and the impact of different salt forms on the solubility profile.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Analytical Chemistry. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (2019, September).
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • askIITians. (2025, August 18). How do hydrogen bonds affect solubility?
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Lund University Publications. (n.d.).
  • Pharmaceutical Technology. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.
  • PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • ICH. (2019, November 20).
  • European Medicines Agency (EMA). (2020, February 10).
  • Echemi. (n.d.). This compound.
  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.
  • ResearchGate. (n.d.).
  • BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

Sources

Topic: Biological Activity Screening of 3-(2-Amino-4-thiazolyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-(2-amino-4-thiazolyl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The inherent functionalities—a reactive aminothiazole ring, a central phenyl group, and a modifiable carboxylic acid—provide a versatile template for combinatorial library synthesis. Thiazole derivatives are known to exhibit potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, making them a focal point in modern drug discovery.[1][2][3] This guide offers a comprehensive framework for the systematic biological evaluation of novel derivatives based on this core structure. It moves beyond mere protocol recitation to explain the strategic rationale behind assay selection, experimental design, and data interpretation, empowering researchers to conduct robust and meaningful screening campaigns.

The this compound Scaffold: A Privileged Core

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, a feature that underpins its diverse biological activities.[4] When incorporated into the this compound framework, it creates a molecule with distinct regions for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Synthesis of the core thiazole ring is often achieved via the Hantzsch thiazole synthesis, reacting α-haloketones with thioamides.[4] Subsequent modifications, typically through acylation of the 2-amino group or esterification/amidation of the benzoic acid, yield a library of derivatives ready for screening.[1][5] The strategic importance of this scaffold lies in its proven track record, being present in numerous clinically approved drugs.[6]

cluster_synthesis Derivative Synthesis cluster_screening Biological Activity Screening Workflow Start 3-Aminobenzoic Acid Precursors Thiazole_Formation Hantzsch Thiazole Synthesis (Core Scaffold Formation) Start->Thiazole_Formation Derivatization Combinatorial Derivatization (Amide/Ester Linkages) Thiazole_Formation->Derivatization Library Screening Library of 3-(2-Amino-4-thiazolyl)benzoic Acid Derivatives Derivatization->Library Primary_Screening Primary Screening (Multi-well Plate Assays) Library->Primary_Screening Anticancer Anticancer Primary_Screening->Anticancer Antimicrobial Antimicrobial Primary_Screening->Antimicrobial Antioxidant Antioxidant Primary_Screening->Antioxidant Hit_ID Hit Identification (Dose-Response Analysis) Anticancer->Hit_ID Antimicrobial->Hit_ID Antioxidant->Hit_ID Secondary_Screening Secondary/Mechanistic Assays Hit_ID->Secondary_Screening Lead_Opt Lead Optimization Secondary_Screening->Lead_Opt

Caption: High-level workflow from synthesis to lead optimization.

Anticancer Activity Screening

The thiazole moiety is a cornerstone of many anticancer agents, valued for its ability to interact with various biological targets, including protein kinases and tubulin.[7][8] Therefore, anticancer screening is a logical and high-priority starting point for novel this compound derivatives.

Primary Cytotoxicity Screening: The MTT Assay

The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[6][8]

Causality Behind the Method: The assay's logic rests on the principle that metabolically active, viable cells possess mitochondrial reductase enzymes. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt. The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of living cells. A reduction in the purple color in treated wells compared to untreated controls indicates a loss of cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HepG2 for liver, HCT116 for colon) in 96-well plates at a density of 5,000–10,000 cells per well.[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine or Sorafenib).[8][9]

  • Incubation: Incubate the plates for 48–72 hours. The duration is critical; 48 hours is often sufficient to observe effects on cell proliferation, while 72 hours may reveal slower-acting cytotoxic mechanisms.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Cytotoxicity

Summarize the IC₅₀ values in a clear, tabular format for easy comparison across different cell lines. This allows for the rapid identification of compounds with potent and/or selective activity.

Compound IDR-Group ModificationIC₅₀ (µM) vs. MCF-7 (Breast)[8]IC₅₀ (µM) vs. HepG2 (Liver)[8]IC₅₀ (µM) vs. MDA-MB-231 (Breast)[9]
4a 4-Chlorophenyl31.5 ± 1.9151.7 ± 3.133.52 ± 0.21
4c 4-Nitrophenyl2.57 ± 0.167.26 ± 0.441.21 ± 0.08
5 Acetyloxybenzylidene28.0 ± 1.6926.8 ± 1.62-
Control Staurosporine/Sorafenib6.77 ± 0.418.4 ± 0.511.18 ± 0.05

Data are representational, adapted from literature values for thiazole derivatives to illustrate formatting.[8][9]

Secondary Mechanistic Assays

Compounds showing potent cytotoxicity (low µM IC₅₀ values) should be advanced to secondary assays to elucidate their mechanism of action.

  • Kinase Inhibition Assays: Many thiazole derivatives function as kinase inhibitors. Given that Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a known target, an in vitro VEGFR-2 kinase assay is a logical next step.[8][9] This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase, providing a direct measure of target engagement.

  • Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed. This technique quantifies the DNA content of cells, allowing for the identification of accumulation in the G1, S, or G2/M phases of the cell cycle, which is a common mechanism for anticancer agents.[9]

  • Apoptosis Assays: Assays like Annexin V/PI staining can confirm if cell death occurs via apoptosis, a programmed and controlled process that is a hallmark of effective chemotherapy.

cluster_pathway Potential Anticancer Mechanism: VEGFR-2 Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Autophosphorylation VEGFR2->P Derivative Thiazole Derivative Derivative->VEGFR2 Inhibits PI3K PI3K/Akt Pathway P->PI3K RAS Ras/MAPK Pathway P->RAS Proliferation Cell Proliferation, Angiogenesis, Survival PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Antimicrobial Activity Screening

Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[1][2][10] Screening for antimicrobial activity is therefore a critical component of the evaluation.

Antibacterial Screening: Broth Microdilution Method

The most common and quantitative method for determining antibacterial efficacy is the broth microdilution assay, used to establish the Minimum Inhibitory Concentration (MIC).[1][11]

Causality Behind the Method: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It provides a quantitative measure of the agent's potency. A subsequent step can determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. A compound is considered bactericidal if the MBC is no more than four times the MIC.[11]

Experimental Protocol: Broth Microdilution (MIC Determination)

  • Strain Preparation: Prepare an inoculum of the bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB).

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds (solubilized in DMSO) in MHB. The final concentration range might span from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the diluted bacterial suspension to each well, resulting in a final concentration of 5 x 10⁵ CFU/mL.[11]

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic like Ampicillin or Ciprofloxacin should be run in parallel.[1][11]

  • Incubation: Incubate the plates at 37°C for 18–24 hours.

  • Reading MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Antifungal Screening

A similar broth microdilution or agar well-diffusion method can be used for antifungal screening against pathogenic fungi like Candida albicans or Aspergillus fumigatus.[1][12] The principle remains the same: determining the lowest concentration that inhibits fungal growth.

Experimental Protocol: Agar Well-Diffusion

  • Plate Preparation: Prepare Potato Dextrose Agar (PDA) plates and uniformly spread a suspension of the fungal spores on the surface.

  • Well Creation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. A DMSO control and a standard antifungal (e.g., Clotrimazole) must be included.[12]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48–72 hours.

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented). A larger diameter indicates greater antifungal activity.

Data Presentation: Antimicrobial Activity
Compound IDMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)Zone of Inhibition (mm) vs. C. albicans
Compound 1 230>25612
Compound 3 23023018
Compound 4 >25617010
Ampicillin 816N/A
Clotrimazole N/AN/A25

Data are representational, adapted from literature values for thiazole derivatives to illustrate formatting.[1][12]

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, and compounds capable of scavenging free radicals are of significant therapeutic interest. The electron-donating nature of the thiazole ring suggests that its derivatives may possess antioxidant properties.[2][13]

DPPH and ABTS Radical Scavenging Assays

Two of the most common and reliable methods for evaluating antioxidant capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[14][15]

Causality Behind the Methods: Both assays are based on a single electron transfer (SET) mechanism.[15]

  • DPPH Assay: DPPH is a stable free radical with a deep violet color. When it accepts an electron (or hydrogen atom) from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.[14][16]

  • ABTS Assay: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent. It has a characteristic blue-green color. In the presence of an antioxidant that donates an electron, the radical is neutralized, and the color diminishes. This change is monitored spectrophotometrically at ~734 nm.[14] The ABTS assay is advantageous as it is soluble in both aqueous and organic solvents.

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM). Prepare various concentrations of the test compounds in methanol.

  • Reaction: In a 96-well plate, mix the compound solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound.[16] Determine the IC₅₀ value (concentration required to scavenge 50% of the DPPH radicals).

In Silico Screening: Molecular Docking

To complement experimental data and provide mechanistic insights at the molecular level, in silico molecular docking studies are invaluable. This computational technique predicts the preferred orientation of a ligand (the thiazole derivative) when bound to a specific protein target.[4][17]

Causality Behind the Method: Docking algorithms use scoring functions to estimate the binding affinity (e.g., in kcal/mol) between a ligand and the active site of a target protein. A lower binding energy score suggests a more stable interaction. This allows for the rationalization of observed biological activity and can guide further structural modifications for lead optimization. For example, docking potent antibacterial derivatives against bacterial enzymes like DNA gyrase B can reveal key hydrogen bonds or hydrophobic interactions responsible for their activity.[5]

Conclusion

The systematic screening of this compound derivatives requires a multi-faceted approach. This guide outlines a logical progression from high-throughput primary screening for cytotoxicity, antimicrobial, and antioxidant effects to more focused secondary assays aimed at elucidating the mechanism of action for promising "hit" compounds. By integrating robust in vitro protocols with the predictive power of in silico methods, researchers can efficiently navigate the drug discovery process, identifying and optimizing novel thiazole derivatives with significant therapeutic potential. The key to success lies not in the blind application of assays, but in a deep understanding of the causality behind each experimental choice, ensuring that the data generated is both reliable and actionable.

References

  • Al-Ostoot, F.H., et al. (2023). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]

  • Gao, H., et al. (2025). Preparation, Antifungal Activity Evaluation, and Mechanistic Studies of Unique and Structurally Novel Pyrazole-Heterocyclic-Amide Analogues. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2018). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central. Available at: [Link]

  • Al-Humaidi, J.Y., et al. (2024). Synthesis and Molecular Docking Study of Some New Thiazole-coumarin Molecular Hybrids as Antibacterial Agents. Current Organic Synthesis. Available at: [Link]

  • Orazbekov, Y., et al. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. Available at: [Link]

  • Gao, H., et al. (2025). Preparation, Antifungal Activity Evaluation, and Mechanistic Studies of Unique and Structurally Novel Pyrazole-Heterocyclic-Amide Analogues. ACS Publications. Available at: [Link]

  • Hassan, A.S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]

  • Gao, H., et al. (2025). Preparation, Antifungal Activity Evaluation, and Mechanistic Studies of Unique and Structurally Novel Pyrazole-Heterocyclic-Amide Analogues. Semantic Scholar. Available at: [Link]

  • Al-Abdullah, E.S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI. Available at: [Link]

  • Al-Otaibi, J.S., et al. (2024). Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Ahamed, M.I., & Ramesh, M. (2019). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. Available at: [Link]

  • Hafez, H.N., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Pisoschi, A.M., et al. (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central. Available at: [Link]

  • Dash, S.P., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Jagessar, R.C. (2025). Antioxidants Activity of Selected Synthesized Compounds. ResearchGate. Available at: [Link]

  • Islam, M.S., et al. (2023). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. Available at: [Link]

  • Jagessar, R.C. (2025). Antioxidants Activity of Selected Synthesized Compounds. Crimson Publishers. Available at: [Link]

  • ResearchGate. (2022). Cytotoxic screening of the tested thiazole derivatives 3a-5b. ResearchGate. Available at: [Link]

  • Sharshira, E.M., & Hamade, N.M.M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Organic Chemistry International. Available at: [Link]

  • Liu, M., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. PubMed Central. Available at: [Link]

  • ResearchGate. (2023). DPPH and ABTS assay antioxidant activity of synthesized compounds. ResearchGate. Available at: [Link]

  • Theodorou, V., et al. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. Available at: [Link]

  • Akwaji, P.I., et al. (2012). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available at: [Link]

  • Al-Amiery, A.A. (2012). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. ResearchGate. Available at: [Link]

  • Fathy, U. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • ResearchGate. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Al-Masoudi, N.A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 3-(2-Amino-4-thiazolyl)benzoic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The 2-aminothiazole ring is a prominent heterocyclic structure, often described as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions. This has led to its incorporation into numerous FDA-approved drugs and experimental therapeutics targeting a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4][5]

At the heart of this guide is a specific derivative, 3-(2-Amino-4-thiazolyl)benzoic acid . This compound is a quintessential example of the scaffold's utility, acting as a critical building block in two distinct and significant therapeutic areas. Primarily, it is a key intermediate in the synthesis of advanced third-generation cephalosporin antibiotics, where it is integral to their antibacterial mechanism.[6][7] Concurrently, its core structure serves as a foundational template for the rational design of potent enzyme inhibitors, particularly in the realm of oncology.

This guide provides a comprehensive technical analysis of the multifaceted mechanisms of action associated with compounds derived from the this compound framework. We will dissect the molecular interactions, signaling pathways, and enzymatic targets, offering field-proven insights into the experimental methodologies used to elucidate these mechanisms.

Part 1: Anticancer Mechanisms via Targeted Enzyme Inhibition

The proliferation of cancer cells is often driven by aberrant signaling pathways controlled by enzymes such as protein kinases and metabolic enzymes. The 2-aminothiazole scaffold has proven to be an exceptional platform for designing specific inhibitors that can intercept these pathways.

Protein Kinase Inhibition: A Primary Anticancer Strategy

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, including cell growth, proliferation, and survival.[3] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Thiazole-based compounds have been successfully developed as potent kinase inhibitors.[3]

The design of these inhibitors is often guided by the structures of known successful drugs. For instance, several 2-amino-4-phenylthiazole derivatives have been developed based on the structural characteristics of Crizotinib, a known c-Met/ALK inhibitor.[8][9] These efforts have led to the identification of compounds with significant antiproliferative activity against various human cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma).[8][10]

One notable target is the B-RAF kinase. Thiazole derivatives incorporating a phenyl sulfonyl group have demonstrated exceptional inhibitory effects on the B-RAFV600E mutant kinase, with some compounds showing even greater potency than the standard drug dabrafenib.[3]

The diagram below illustrates a simplified representation of the MAPK/ERK signaling pathway, a critical route for cell proliferation that is often hyperactivated in cancer. It highlights the position of B-RAF, a key kinase target for thiazole-based inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates BRAF B-RAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Inhibitor Thiazole-Based B-RAF Inhibitor Inhibitor->BRAF Inhibits Proliferation Cell Proliferation, Survival, Growth TF->Proliferation hLDHA_Workflow node_design In Silico Design & Molecular Docking node_synthesis Chemical Synthesis of High-Scoring Compounds node_design->node_synthesis Select Candidates node_biochem Biochemical hLDHA Enzyme Inhibition Assay node_synthesis->node_biochem Test Compounds node_cell In Vitro Anticancer Activity Screening node_biochem->node_cell Validate Potent Hits node_adme In Silico ADME Profiling node_cell->node_adme Profile Leads node_lead Lead Compound node_adme->node_lead

Caption: A typical drug discovery workflow for developing hLDHA enzyme inhibitors.

Compound IDTargetIC₅₀ (µM)Reference
Compound 8j HeLa (Cervical Cancer)7.90[9]
Compound 8m HepG2 (Liver Cancer)5.15[9]
Compound 8l SiHa (Cervical Cancer)1.65[9]

Part 2: Antimicrobial Mechanism via Cell Wall Synthesis Inhibition

The parent compound, this compound, plays a crucial and distinct role in the field of antibiotics. It is not the final active drug but rather a vital structural component of several potent antibacterial agents.

A Key Precursor for Third-Generation Cephalosporins

This compound is used as a key intermediate in the industrial manufacturing of third-generation cephalosporins, such as ceftazidime and ceftriaxone. [6][7]The fundamental mechanism of these antibiotics is the inhibition of bacterial cell wall synthesis.

Beta-lactam antibiotics mimic the D-Ala-D-Ala terminal amino acid residue of the peptidoglycan precursors. This allows them to bind to and acylate the active site of penicillin-binding proteins (PBPs), which are the bacterial transpeptidase enzymes responsible for cross-linking the peptidoglycan strands. This inactivation of PBPs prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.

The 3-(2-amino-4-thiazolyl) moiety, when incorporated as a side chain on the beta-lactam core, confers critical advantages:

  • Enhanced Antimicrobial Spectrum: It improves the drug's ability to penetrate the outer membrane of Gram-negative bacteria.

  • Resistance to Beta-Lactamases: The specific stereochemistry and bulk of the side chain provide steric hindrance, protecting the fragile beta-lactam ring from being hydrolyzed by many beta-lactamase enzymes, a common bacterial resistance mechanism. [6]

This diagram illustrates the core structure of a cephalosporin antibiotic, highlighting the side chain derived from the topic compound.

Caption: Core components of a cephalosporin and its inhibitory effect on cell wall synthesis.

Part 3: Other Identified Biological Activities

The versatility of the 2-aminothiazole scaffold extends to other enzyme targets, suggesting potential applications in additional therapeutic areas.

Cholinesterase and Carbonic Anhydrase Inhibition

Studies have shown that 2-aminothiazole derivatives can act as potent inhibitors of enzymes relevant to metabolic and neurodegenerative diseases. [11]* Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are inhibited by certain derivatives, a mechanism relevant to the treatment of Alzheimer's disease. [11][12]* Carbonic Anhydrases: Human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) are also effectively inhibited. [11]

Compound ClassTarget EnzymeKᵢ (µM)Reference
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008[11]
2-amino-4-(4-bromophenyl)thiazolehCA II0.124[11]
2-amino-4-(4-bromophenyl)thiazoleAChE0.129[11]
2-amino-4-(4-bromophenyl)thiazoleBChE0.083[11]

Part 4: Foundational Experimental Workflow

The discovery and characterization of novel compounds based on the this compound scaffold follow a logical, multi-step process that integrates computational and experimental techniques.

Protocol: Generalized Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. [9][11]This self-validating protocol provides insight into potential binding modes and energies, guiding which compounds should be synthesized.

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., hLDHA, PDB ID: 1I10) from the Protein Data Bank.

    • Remove water molecules, co-factors, and any existing ligands from the structure.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This step is critical for calculating electrostatic interactions.

  • Ligand Preparation:

    • Draw the 2D structure of the thiazole derivative and convert it to a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Define the binding site (active site) on the receptor. This is typically done by creating a grid box centered on the position of the co-crystallized ligand or as identified by binding site prediction algorithms.

    • Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will systematically explore different conformations and orientations of the ligand within the binding site.

    • The program scores each pose based on a scoring function that estimates the binding free energy (kcal/mol).

  • Analysis and Interpretation:

    • Analyze the top-ranked poses. A lower binding energy indicates a potentially more favorable interaction.

    • Visualize the ligand-receptor complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. [10] * Use this information to prioritize compounds for synthesis and to guide the design of new derivatives with improved binding characteristics.

Conclusion

Compounds based on the this compound scaffold are remarkable for their mechanistic diversity. They function through at least two primary, well-defined pathways: the targeted inhibition of critical cancer-driving enzymes like protein kinases and metabolic enzymes, and as essential structural components of beta-lactam antibiotics that disrupt bacterial cell wall synthesis. This dual utility underscores the scaffold's importance as a privileged structure in medicinal chemistry. Further research into novel derivatives continues to uncover interactions with additional targets, promising an expansion of their therapeutic potential into new disease areas. The integrated workflow of computational design, chemical synthesis, and rigorous biochemical and cell-based evaluation will remain central to unlocking the full potential of this versatile chemical class.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2023). PubMed.
  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. (2018).
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. (2018). R Discovery.
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (Unknown). Taylor & Francis Online.
  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Scirp.org.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega.
  • Thiazole‐based SARS‐CoV‐2 protease (COV M) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. (2022).
  • This compound. (Unknown). MySkinRecipes.
  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl)
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025).
  • This compound. (Unknown). MySkinRecipes.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.

Sources

A Researcher's Guide to Sourcing 3-(2-Amino-4-thiazolyl)benzoic Acid: From Supplier Selection to Incoming Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction to a Versatile Building Block

3-(2-Amino-4-thiazolyl)benzoic acid (CAS No: 862254-43-1) is a heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors.[1][2] Structurally, it incorporates a 2-aminothiazole moiety, a privileged scaffold in medicinal chemistry, linked to a benzoic acid ring. This unique combination of functional groups—a nucleophilic amino group, a carboxylic acid handle for amide coupling, and an aromatic system—makes it a highly versatile intermediate for synthesizing complex molecular architectures.

Its most prominent application is as a key intermediate in the synthesis of advanced-generation cephalosporin antibiotics, such as ceftazidime and ceftriaxone.[3] The 2-aminothiazole core is crucial for the enhanced antimicrobial activity and resistance to bacterial β-lactamase enzymes in these drugs. Beyond antibiotics, the 2-aminothiazole scaffold is a cornerstone in the development of novel therapeutics targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[4][5][6] Given its role in the synthesis of biologically active compounds, sourcing high-purity, well-characterized this compound is a non-negotiable prerequisite for reproducible and successful research outcomes.

Molecular Profile:

  • Chemical Name: this compound

  • CAS Number: 862254-43-1

  • Molecular Formula: C₁₀H₈N₂O₂S[3]

  • Molecular Weight: 220.25 g/mol [3][7]

Part 2: Qualifying Commercial Suppliers: A Framework for Researchers

Selecting a supplier for a critical research chemical extends beyond a simple price comparison. For a building block like this compound, where impurities can lead to failed syntheses or misleading biological data, a rigorous evaluation of the supplier's quality and reliability is paramount.

Pillar 1: Purity, Identity, and Analytical Rigor

The cornerstone of a reliable supply is the verifiable purity and structural integrity of the compound. An impurity profile can vary significantly between suppliers depending on the synthetic route and purification methods employed.

  • Causality of Purity: In a multi-step synthesis, reactive impurities from a starting material can lead to unintended side products, complicating purification and reducing the overall yield of the target molecule. In biological screening, an unknown impurity could be responsible for an observed effect, leading to false positives and a misinterpretation of structure-activity relationships (SAR).

  • Essential Analytical Data: A reputable supplier must provide a comprehensive Certificate of Analysis (CoA) with each batch. Researchers should demand data from the following orthogonal analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the chemical structure. The proton NMR should show the correct chemical shifts, integration values, and splitting patterns consistent with the this compound structure.

    • High-Performance Liquid Chromatography (HPLC): This technique is essential for determining the purity of the compound.[8] The CoA should specify the detection wavelength (e.g., UV) and provide a chromatogram showing a major peak corresponding to the product with purity typically exceeding 95%, and ideally >98% for advanced applications.

    • Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound, providing an additional layer of identity verification.[8]

Pillar 2: Documentation and Quality Systems

Comprehensive documentation is a hallmark of a trustworthy supplier. It reflects a commitment to quality control and ensures the researcher has all necessary information for safe handling and accurate record-keeping.

  • Certificate of Analysis (CoA): This document should be lot-specific, not a generic technical data sheet. It must clearly state the test methods used, the acceptance specifications, and the actual numerical results for that specific batch.

  • Safety Data Sheet (SDS): The SDS is critical for performing risk assessments before handling the chemical. It contains vital information on hazards, personal protective equipment (PPE), first-aid measures, and safe storage conditions.[9][10]

Pillar 3: Supply Chain and Technical Support

For long-term projects, especially in drug development, supply chain reliability is crucial.

  • Availability and Lead Times: Inquire about typical stock levels and lead times. Some suppliers specialize in research quantities (mg to g), while others can scale to kilogram quantities for preclinical development.

  • Technical Support: A knowledgeable technical support team can be an invaluable resource for answering questions about product specifications, stability, or recommended handling procedures.

Part 3: Overview of Commercial Suppliers

The following table provides a non-exhaustive list of commercial suppliers that list this compound for research purposes. Researchers should always conduct their own due diligence and request a current, lot-specific CoA before purchase.

SupplierExample Product CodePurity SpecificationAvailable Quantities
BLDpharm BD153075≥95%1g, 5g, 25g
Matrix Scientific 097078>97% (Typically)1g, 5g, 10g
MySkinRecipes 17268195%1g, 5g
ChemUniverse CU2706N/A (Inquiry)Inquiry Based

Note: This list is for informational purposes. Availability and specifications are subject to change. ChemicalBook is a useful aggregator for identifying additional potential suppliers.[2]

Part 4: Essential Protocols for the Research Lab

Upon receiving any chemical, it is best practice to perform an internal verification. This self-validating system ensures the material meets the standards required for your specific application.

Workflow for Incoming Material Qualification

This workflow provides a systematic approach to verifying the quality and identity of a newly received batch of this compound.

QC_Workflow cluster_0 Phase 1: Documentation & Physical Inspection cluster_1 Phase 2: Benchtop Verification cluster_2 Phase 3: Decision start Material Received doc_review Review CoA and SDS (Check Lot #, Purity, Specs) start->doc_review phys_inspect Physical Inspection (Color, Form, Packaging Integrity) doc_review->phys_inspect solubility Solubility Test (e.g., in DMSO or DMF) phys_inspect->solubility tlc Identity Check: TLC (Compare with standard if available) solubility->tlc decision Does material meet all specifications? tlc->decision pass PASS Material Accepted for Use fail FAIL Quarantine & Contact Supplier decision->pass Yes decision->fail No

Caption: Incoming Quality Control (QC) Workflow for Research Chemicals.

Experimental Protocol: Incoming QC Steps
  • Documentation Review: Cross-reference the supplier's CoA with the product label to ensure the lot numbers match. Confirm that the reported purity meets your experimental requirements. Review the SDS for specific handling precautions.

  • Physical Inspection: Visually inspect the material. It is typically an off-white to beige powder. Note any discoloration or clumps, which could indicate moisture or degradation. Ensure the container seal was intact upon arrival.

  • Solubility Test: Prepare a stock solution at a known concentration (e.g., 10 mg/mL or 10 mM) in a common aprotic polar solvent like DMSO. The material should dissolve completely. Any insolubles may indicate impurities.

  • Identity & Purity Check (TLC):

    • Prepare a TLC plate (e.g., silica gel 60 F₂₅₄).

    • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or ethyl acetate).

    • Spot the plate with the sample.

    • Develop the plate using an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid remains protonated).

    • Visualize the plate under UV light (254 nm). A pure compound should ideally show a single spot. The presence of multiple spots suggests impurities.

Safe Handling and Storage Protocol

Based on the hazard profile of thiazole derivatives, the following handling and storage procedures are recommended.[9][11][12]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-resistant lab coat, and nitrile or neoprene gloves.[11]

  • Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Use spark-proof tools and take measures to prevent static discharge.[9]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[3][9] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Part 5: Conclusion

For researchers and drug development professionals, this compound is a valuable synthetic intermediate. However, its utility is directly tied to its quality. A successful research program depends on sourcing high-purity materials from reputable suppliers who provide transparent, comprehensive analytical data. By implementing a framework that prioritizes analytical rigor, thorough documentation, and in-house verification, scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

  • Thiazole | C3H3NS | CID 9256. PubChem, National Institutes of Health. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences. [Link]

  • Order : this compound. ChemUniverse. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, PubMed Central. [Link]

  • This compound. MySkinRecipes. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, PubMed Central. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Artificial Intelligence in Medicine, PubMed Central. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

  • 2-aminothiazole derivative, preparation method, and use.
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis. Acta Crystallographica Section D: Biological Crystallography, PubMed Central. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

Sources

Safety and Handling Precautions for 3-(2-Amino-4-thiazolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3-(2-Amino-4-thiazolyl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development, incorporating both the bioactive 2-aminothiazole scaffold and a benzoic acid moiety.[1][2][3] While specific toxicological data for this compound is not extensively published, a comprehensive safety protocol can be established by analyzing the known hazards of its structural components. This guide provides an in-depth analysis of potential hazards, outlines detailed protocols for safe handling, and specifies emergency procedures to ensure the safety of laboratory personnel. The recommendations herein are grounded in a conservative approach, treating the compound with the necessary precautions attributed to its chemical class.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its safe handling.

  • Chemical Name: this compound

  • CAS Number: 862254-43-1[4][5]

  • Molecular Formula: C₁₀H₈N₂O₂S[5]

  • Appearance: Typically a solid, light yellow powder.[6]

The following table summarizes key physicochemical data, which is crucial for risk assessment and handling procedures.

PropertyValueSource
Molecular Weight 220.25 g/mol [5][7]
Density (Predicted) 1.446 ± 0.06 g/cm³[7]
Melting Point 239 - 241 °C[6]
Boiling Point Data not available[4][6]
Solubility Data not available[6]

Hazard Identification and Toxicological Profile

Due to the limited specific toxicological data for this compound, this assessment is based on data from structurally related compounds, including aminothiazoles and aminobenzoic acids. This approach is a standard, precautionary principle in chemical safety. The compound should be treated as potentially hazardous.

2.1 Summary of Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[8] Benzoic acid, a parent structure, is classified as harmful if swallowed (Acute Toxicity, Category 4).[8]

  • Skin Corrosion/Irritation: Causes skin irritation.[9][10][11] Repeated or prolonged contact may lead to irritation.[12]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[8][9][10][11] Direct contact with the powder can lead to redness, pain, and potential injury.[8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[8][10] Inhalation of dust should be avoided.[12][13]

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[6][12][14]

Exposure Controls and Personal Protection (PPE)

To mitigate the risks identified above, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory. Engineering controls, such as a certified chemical fume hood, should be the primary method of exposure control.[12][15]

3.1 Engineering Controls:

  • Fume Hood: Always handle the solid compound and its solutions inside a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[12][15][16]

  • Ventilation: Ensure adequate general laboratory ventilation.[6] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6]

3.2 Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale and Source(s)
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against dust particles and splashes. Goggles are required when there is a significant splash risk.[6][10][14]
Skin/Hand Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before use.Prevents skin contact and irritation. Contaminated gloves must be disposed of properly.[10][14]
Body A flame-resistant lab coat or chemical-resistant apron.Protects against contamination of personal clothing.[12][14]
Respiratory A NIOSH/MSHA-approved respirator with a particulate filter is required if dust generation is unavoidable or if working outside a fume hood.Prevents inhalation of irritating dust. Respirator use must comply with OSHA 29 CFR 1910.134.[6][10][14]

3.3 Hygiene Practices:

  • Wash hands and any exposed skin thoroughly after handling the compound.[6][10]

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled or stored.[6][9]

  • Remove contaminated clothing promptly and wash it before reuse.[10][12]

Safe Handling and Storage Protocols

Adherence to a systematic handling protocol is critical for minimizing exposure and preventing accidents.

4.1 Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is worn correctly and the chemical fume hood is operational.

  • Weighing: To prevent dust generation, weigh the solid material carefully within the fume hood. Use a spatula to gently transfer the powder. Avoid creating airborne dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Stir gently to avoid splashing.

  • Post-Handling: After use, securely seal the container.[6][12]

  • Decontamination: Clean the work area, including the balance and any potentially contaminated surfaces, thoroughly.

  • Hand Washing: Wash hands with soap and water immediately after the procedure is complete.

Diagram: Standard Laboratory Handling Workflow

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling PPE Don PPE (Goggles, Gloves, Lab Coat) FumeHood Verify Fume Hood Operation Weigh Weigh Solid Compound (Avoid Dust Generation) FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Cleanup Clean Work Surface Transfer->Cleanup Store Securely Seal & Store Container Cleanup->Store RemovePPE Remove PPE Correctly Store->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: A logical workflow for the safe handling of solid this compound.

4.2 Storage Requirements:

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][12][14]

  • Location: Store in a dry, cool, and well-ventilated area.[6][12][14]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[6][17]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

5.1 First Aid Measures: Immediate and appropriate first aid can significantly reduce the severity of an injury. Always seek medical attention after providing first aid.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get immediate medical attention.[6][8][10]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6][10][11]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6][10][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[6][10][14]

5.2 Accidental Release (Spill) Measures: A prompt and correct response to a spill can prevent further contamination and exposure.

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent further spread of the powder.

  • Clean-up:

    • Wear all appropriate PPE, including respiratory protection.

    • To avoid generating dust, gently cover the spill with a damp absorbent material or dampen the solid spill material with 60-70% ethanol.[18]

    • Carefully sweep or shovel the dampened material into a suitable, labeled container for chemical waste disposal.[6][12]

    • Clean the spill area thoroughly with a soap and water solution.[18]

  • Disposal: Dispose of the container and cleaning materials as hazardous waste according to institutional and local regulations.[6]

G Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert PPE Don Full PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Contain Spill Prevent Dust Dispersion PPE->Contain Dampen Dampen with Ethanol/Water Contain->Dampen Collect Collect Material into Labeled Waste Container Dampen->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of Waste per Regulations Clean->Dispose

Sources

Methodological & Application

Application Note & Protocols: The Hantzsch Synthesis for 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol on the Hantzsch Thiazole Synthesis for 2-Aminothiazole Derivatives.

Introduction: The Enduring Relevance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen atoms, serves as a versatile scaffold in drug discovery, forming the core of clinically approved anticancer drugs like Dasatinib and Alpelisib.[3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4][5]

The enduring importance of this scaffold necessitates robust and efficient synthetic methodologies for its construction and derivatization. First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental, reliable, and widely employed methods for preparing thiazole derivatives.[5][6][7] This application note provides an in-depth guide to the Hantzsch synthesis for preparing 2-aminothiazole derivatives, targeting researchers, medicinal chemists, and drug development professionals. We will dissect the reaction mechanism, provide a detailed, field-proven experimental protocol, discuss optimization strategies, and offer a practical troubleshooting guide.

The Hantzsch Reaction Mechanism: A Stepwise Annulation

The classical Hantzsch synthesis involves a condensation reaction between an α-haloketone and a thioamide.[8][9] For the specific synthesis of 2-aminothiazole derivatives, the thioamide component is thiourea. The reaction proceeds through a well-established multi-step pathway that culminates in the formation of the stable, aromatic thiazole ring.[6][8]

The causality of the mechanism is as follows:

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone. This displaces the halide ion and forms an S-alkylated intermediate, an isothiouronium salt.[8][10]

  • Intramolecular Cyclization: The next key step is an intramolecular nucleophilic attack by one of the nitrogen atoms of the isothiouronium intermediate onto the carbonyl carbon of the ketone.[8] This step forms the five-membered ring characteristic of the thiazole core.

  • Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated system.

  • Tautomerization/Aromatization: The final step involves tautomerization to yield the highly stable aromatic 2-aminothiazole ring system, which is the thermodynamic driving force for the reaction.[10]

Hantzsch_Mechanism Thiourea Thiourea Isothiouronium Isothiouronium Salt Thiourea->Isothiouronium 1. S-Alkylation (SN2) AlphaHaloKetone α-Haloketone AlphaHaloKetone->Isothiouronium CyclicIntermediate Cyclic Intermediate (Hydroxythiazoline) Isothiouronium->CyclicIntermediate 2. Intramolecular     Cyclization Product 2-Aminothiazole CyclicIntermediate->Product 3. Dehydration &     Aromatization

Caption: The Hantzsch thiazole synthesis reaction pathway.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details a representative and reliable procedure for synthesizing 2-amino-4-phenylthiazole, a common building block. The methodology is adapted from well-established procedures and is designed for high yield and purity.[8]

Principle: This procedure demonstrates the cyclocondensation of 2-bromoacetophenone (an α-haloketone) with thiourea in a polar solvent to yield the target 2-aminothiazole derivative. The product is initially formed as its hydrobromide salt, which is then neutralized with a weak base to precipitate the free amine.[10]

Materials & Equipment:

  • Reagents: 2-Bromoacetophenone (5.0 mmol, ~1.0 g), Thiourea (7.5 mmol, ~0.57 g), Methanol (5 mL), 5% w/v Sodium Carbonate (Na₂CO₃) solution (20 mL), Deionized Water.

  • Equipment: 20 mL Scintillation vial or 50 mL Round-bottom flask, magnetic stir bar, heating mantle or hot plate with stirring capability, Buchner funnel and side-arm flask, filter paper, standard laboratory glassware.

Safety Precautions:

  • All operations must be performed in a well-ventilated fume hood.

  • 2-Bromoacetophenone is a lachrymator and skin irritant. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.

Step-by-Step Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or 50 mL round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[8] A slight excess of thiourea is used to ensure complete consumption of the limiting α-haloketone.

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.[8] Methanol is an effective solvent that readily dissolves the reactants upon gentle heating.

  • Heating: Heat the mixture with vigorous stirring. A hot plate temperature setting of approximately 100°C is typically sufficient to bring the methanol to a gentle reflux.[8] Continue heating for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • Product Precipitation: Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution.[8] Swirl the beaker to mix. Causality Note: The initial product exists as the soluble HBr salt. The Na₂CO₃ base neutralizes the acid, deprotonating the thiazole product and causing it to precipitate from the aqueous solution due to its poor water solubility.[10]

  • Isolation: Collect the precipitated solid via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any residual sodium carbonate and other water-soluble impurities.[8]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air-dry completely, or dry in a desiccator.

  • Characterization: Determine the mass of the dry product to calculate the percent yield. Characterize the product by determining its melting point and acquiring NMR spectra for structural confirmation.[8]

Workflow_Diagram start Combine Reactants (α-Haloketone, Thiourea) & Solvent (MeOH) heat Heat & Stir (Reflux, 30-60 min) start->heat cool Cool to Room Temperature heat->cool precipitate Pour into Na₂CO₃ (aq) to Precipitate Product cool->precipitate filter Isolate Solid by Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry end Characterize (Yield, MP, NMR) dry->end

Caption: Experimental workflow for Hantzsch synthesis.

Optimization of Reaction Parameters

The Hantzsch synthesis is highly robust, but its efficiency can be fine-tuned by modulating several key parameters. The following table summarizes these variables and their impact, providing a basis for methodological optimization.

ParameterOptions & ConsiderationsRationale & Impact on Outcome
α-Haloketone Reactivity: I > Br > Cl.[11] α-bromoketones are most common.α-Bromoketones offer a good balance of high reactivity and stability for convenient handling and storage. α-Iodoketones are more reactive but less stable, while α-chloroketones may require more forcing conditions (higher temperatures or longer reaction times).
Solvent Alcohols (Ethanol, Methanol), DMF, Water, or solvent-free conditions.[12][13]Polar protic solvents like ethanol are standard as they effectively dissolve the starting materials. Solvent-free or microwave-assisted syntheses are considered greener alternatives that can significantly reduce reaction times and simplify workup.[11][12]
Temperature Room temperature to reflux. Microwave irradiation.Conventional heating to reflux is the classical approach.[8] Microwave-assisted synthesis provides rapid, uniform heating, often leading to dramatically shorter reaction times (minutes vs. hours), cleaner reaction profiles, and higher yields.[11]
Base (Workup) Na₂CO₃, NaHCO₃, Ammonia.A weak base is crucial for neutralizing the hydrohalide salt of the product to induce precipitation.[8][14] The choice of base is generally not critical, provided it is strong enough to deprotonate the product without causing hydrolysis or other side reactions.
Catalysis Generally uncatalyzed. Modern variations may use catalysts (e.g., Iodine, TCCA) for one-pot syntheses from non-halogenated ketones.[15][16]The classical Hantzsch reaction does not require a catalyst. However, one-pot modifications that generate the α-haloketone in situ from a ketone and a halogen source (like I₂ or trichloroisocyanuric acid) rely on catalysts to facilitate the initial halogenation step.[15]

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems in the Hantzsch synthesis and provides logical, experience-based solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Impure or degraded starting materials (especially the α-haloketone). 3. Product remains dissolved during workup.1. Increase reaction time or temperature. Monitor by TLC to confirm completion. 2. Verify the purity of the α-haloketone by NMR or TLC. Use freshly prepared or purified material if necessary. 3. Ensure the pH is basic (~8-9) after adding the carbonate solution to guarantee complete precipitation of the free amine.
Impure Product 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Inadequate washing during filtration.1. Ensure correct stoichiometry (a slight excess of thiourea is often beneficial). 2. Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to improve purity.[14] 3. Wash the filter cake thoroughly with cold water to remove all inorganic salts.
Regioselectivity Issues 1. Use of an N-monosubstituted thiourea under acidic conditions.1. When using an unsymmetrical thioamide, running the reaction in a neutral solvent (like ethanol) typically yields the 2-(N-substituted amino)thiazole isomer exclusively. Performing the condensation under strongly acidic conditions can lead to a mixture of isomers.[11][17]

Conclusion and Outlook

The Hantzsch thiazole synthesis is a powerful and time-tested tool in the arsenal of the synthetic and medicinal chemist. Its operational simplicity, high yields, and tolerance for a wide range of functional groups make it the go-to method for accessing the pharmaceutically vital 2-aminothiazole core.[8][18] By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively troubleshoot and optimize this reaction for their specific targets.

While the 2-aminothiazole scaffold is celebrated for its therapeutic potential, it is also important for drug development professionals to be aware that it has been classified as a potential "toxicophore" susceptible to metabolic activation.[1][2] Therefore, careful consideration of the metabolic stability and potential for reactive metabolite formation is warranted during the design and development of new 2-aminothiazole-based drug candidates.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis . Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery . Medicinal Chemistry Research, 30(4), 771-806. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis . Available at: [Link]

  • Al-Mousawi, S.M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . Molecules, 26(5), 1469. Available at: [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole . Available at: [Link]

  • Gomha, S.M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . Molecules, 22(7), 1044. Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment . YouTube. Available at: [Link]

  • ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? . Available at: [Link]

  • Erian, A.W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis . Molecules, 8(11), 793-865. Available at: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? . Chemico-Biological Interactions, 330, 109244. Available at: [Link]

  • Toldy, L., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity . Journal of the Chemical Society, Perkin Transactions 1, 1693-1697. Available at: [Link]

  • ResearchGate. Hantzsch thiazole synthesis . Available at: [Link]

  • Gilon, C., et al. (2012). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides . Journal of visualized experiments : JoVE, (69), e4347. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis . Available at: [Link]

  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem . RSC Advances, 13(14), 9534-9547. Available at: [Link]

  • Gomha, S.M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . Molecules (Basel, Switzerland), 22(7), 1044. Available at: [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives . Der Pharma Chemica, 3(6), 351-358. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery . Medicinal Chemistry Research, 30(4), 771-806. Available at: [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review . ResearchGate. Available at: [Link]

  • Watts, P., et al. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system . Lab on a Chip, 3(2), 141-144. Available at: [Link]

  • Al-Mousawi, S.M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . Molecules (Basel, Switzerland), 26(5), 1469. Available at: [Link]

  • Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • ResearchGate. Synthesis of 2-aminothiazole derivatives . Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 3-(2-Amino-4-thiazolyl)benzoic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures due to their ability to interact with a wide array of biological targets. The 2-aminothiazole (2-AT) moiety is a prime example of such a pharmacophore, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its prevalence stems from its unique electronic properties and its capacity to engage in multiple hydrogen bonding interactions, making it an effective mimic of various biological recognition motifs. The 2-AT core is found in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[3][4][5]

This application note focuses on a particularly valuable derivative of the 2-AT family: 3-(2-Amino-4-thiazolyl)benzoic acid . This building block offers medicinal chemists a trifunctional platform for molecular elaboration. The 2-amino group, the thiazole ring, and the meta-substituted benzoic acid each provide a vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. The strategic placement of the carboxylic acid at the meta-position of the phenyl ring offers distinct spatial and electronic properties compared to its ortho- and para-isomers, enabling the exploration of unique binding interactions within target proteins.

This guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed protocols for its synthesis and subsequent chemical modifications.

Core Applications in Medicinal Chemistry

The trifunctional nature of this compound makes it a versatile starting point for the synthesis of a wide range of bioactive molecules. Key therapeutic areas where this scaffold has shown significant promise include:

  • Oncology: The 2-aminothiazole motif is a well-established kinase hinge-binder.[6] Derivatives of this compound can be readily synthesized to target various protein kinases implicated in cancer progression. The benzoic acid moiety can be functionalized to interact with solvent-exposed regions of the kinase active site or to modulate physicochemical properties. Several studies have highlighted the potent cytotoxic effects of 2-aminothiazole derivatives against various cancer cell lines, including lung, breast, and cervical cancers.[2][5][7]

  • Antimicrobial Agents: The thiazole ring is a key component of many natural and synthetic antimicrobial compounds.[8] By modifying the amino and carboxylic acid groups of the title building block, libraries of novel compounds can be generated and screened for activity against a panel of bacterial and fungal pathogens.[6]

  • Anti-inflammatory and Metabolic Diseases: The 2-aminothiazole scaffold has been incorporated into molecules targeting enzymes and receptors involved in inflammation and metabolic disorders. For instance, derivatives have been explored as glucokinase activators for the treatment of diabetes.[9]

Synthesis of the Core Building Block: this compound

The most common and efficient method for the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[1][10][11] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the key starting materials are 3-(bromoacetyl)benzoic acid and thiourea.

Protocol 1: Synthesis of this compound via Hantzsch Thiazole Synthesis

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • 3-(Bromoacetyl)benzoic acid

  • Thiourea

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(bromoacetyl)benzoic acid (1.0 equivalent) in a 1:1 mixture of ethanol and water.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Neutralization: Carefully neutralize the reaction mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the free base of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water and then with a small amount of cold ethanol.

  • Purification (Optional): If necessary, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to improve purity.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Outcome:

This procedure should yield this compound as a solid. The yield and purity should be assessed by standard analytical techniques.

Causality: The Hantzsch synthesis is a robust and high-yielding method for the formation of the thiazole ring. The use of a mixed ethanol/water solvent system aids in the dissolution of both the organic starting material and the inorganic thiourea. The final neutralization step is crucial to deprotonate the carboxylic acid and precipitate the product.

Synthetic Elaboration of the Building Block

The true utility of this compound lies in its potential for diversification. The amino and carboxylic acid groups serve as convenient handles for a variety of chemical transformations.

Protocol 2: Amide Bond Formation at the Carboxylic Acid Moiety

The benzoic acid functionality is readily converted to an amide, a common functional group in drug molecules that can participate in hydrogen bonding and improve metabolic stability.

Materials:

  • This compound (with the 2-amino group protected, e.g., as a Boc-derivative if necessary)

  • Amine of choice (R-NH₂)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the amine (1.1 equivalents), the coupling agent (e.g., HATU, 1.2 equivalents), and the organic base (e.g., DIPEA, 2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (if necessary): If a protecting group was used on the 2-amino group, remove it under appropriate conditions (e.g., TFA for a Boc group).

  • Characterization: Characterize the final amide derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of modern coupling reagents like HATU provides high yields and minimizes side reactions. The choice of solvent and base is critical for ensuring the reaction goes to completion. Protecting the 2-amino group can be necessary to prevent self-condensation or other unwanted side reactions, although in some cases, the reaction can proceed with careful control of stoichiometry and reaction conditions.

Protocol 3: Suzuki Cross-Coupling for Arylation (after conversion to a halide)

To further diversify the scaffold, the phenyl ring can be functionalized using cross-coupling reactions. This requires prior conversion of a functional group on the benzoic acid starting material to a halide (e.g., via Sandmeyer reaction on an amino-substituted benzoic acid precursor). Assuming a bromo-substituted version of the building block is available, a Suzuki coupling can be performed.

Materials:

  • Bromo-substituted this compound derivative (with protected functional groups as needed)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, DMF/water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the bromo-substituted thiazole derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Degas the chosen solvent by bubbling with an inert gas (e.g., argon) for 15-20 minutes, then add it to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the arylated product by NMR and mass spectrometry.

Causality: The Suzuki coupling is a powerful and versatile method for C-C bond formation. The choice of catalyst, ligand, base, and solvent is crucial and often needs to be optimized for specific substrates to achieve high yields.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the exploration of SAR.

  • 2-Amino Group: Acylation or alkylation of the 2-amino group can introduce substituents that interact with specific pockets in the target protein. For kinase inhibitors, this position is often crucial for establishing key hydrogen bonds with the hinge region of the ATP binding site.

  • Thiazole C5-Position: The C5 position of the thiazole ring is often solvent-exposed and can be a site for introducing groups to improve potency or modulate physicochemical properties.

  • Benzoic Acid Moiety: The meta-substituted carboxylic acid can be converted to various amides, esters, or other functional groups to probe interactions with the protein surface. The meta-substitution pattern provides a different vector for these substituents compared to ortho or para isomers, which can be critical for achieving selectivity for a particular target.

Data Presentation

The following table provides representative data for the biological activity of derivatives synthesized from 2-aminothiazole scaffolds, illustrating the potential for generating potent bioactive molecules.

Compound IDScaffold ModificationTargetIC₅₀ (µM)Cancer Cell LineReference
A Amide derivative of a 2-aminothiazoleTopoisomerase II1.3A549 (Lung)[5]
B Phenyl-substituted 2-aminothiazoleNot specified2.07A549 (Lung)[7]
C Phenyl-substituted 2-aminothiazoleNot specified8.51HeLa (Cervical)[7]
D Thiazol-2-yl benzamideGlucokinase (activator)N/A (1.83-fold activation)N/A[9]
E Phenylthiazolyl amino propanoic acid derivativeSIRT2/EGFR2.47A549 (Lung)[3]

Visualizations

General Synthetic Workflow

G A 3-(Bromoacetyl)benzoic acid C This compound (Core Building Block) A->C Hantzsch Synthesis B Thiourea B->C D Amide Derivatives C->D Amide Coupling E Ester Derivatives C->E Esterification F Acylated Amino Derivatives C->F Acylation G Biologically Active Compounds (e.g., Kinase Inhibitors) D->G Further Modification/ Biological Screening E->G F->G

Caption: Synthetic utility of this compound.

Key Functionalization Points for SAR Studies

SAR cluster_0 This compound mol Structure Image Placeholder R1 R1: Amide/Ester Formation mol->R1 Carboxylic Acid R2 R2: Acylation/Alkylation mol->R2 Amino Group R3 R3: Arylation (via Suzuki) mol->R3 Phenyl Ring

Caption: Key modification points for SAR exploration. (Note: A placeholder is used for the chemical structure image).

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse compound libraries targeting a wide range of diseases. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this scaffold in their quest for novel therapeutics. The strategic combination of the privileged 2-aminothiazole core with the synthetically tractable benzoic acid moiety ensures that this building block will continue to be a cornerstone of medicinal chemistry efforts for years to come.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences. [Link]

  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. International Research Journal of Pharmacy. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Studies in Hantzsch Thiazole Synthesis: Synthesis of 3-(2-Allylamino-4-thiazolyl)-2H-1-benzopyran-2-ones and 3-(4-Phenylthiazoline-2-anil)-2H-1-benzopyran-2-ones in Solid State. ChemInform. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. [Link]

  • Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Computational Biology and Chemistry. [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

  • Thiadiazole derivatives as anticancer agents. Future Oncology. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Pharmaceutical Chemistry Journal. [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors. Molecules. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. [Link]

  • Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives. ResearchGate. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

The Strategic Integration of 3-(2-Amino-4-thiazolyl)benzoic Acid in Advanced Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Aminothiazole Moiety in β-Lactam Antibiotics

The relentless evolution of bacterial resistance necessitates a continuous innovation in antibiotic design and synthesis. Within the pantheon of β-lactam antibiotics, the cephalosporin class remains a cornerstone of antibacterial therapy. Their efficacy is profoundly influenced by the nature of the acylamino side chain at the C-7 position of the cephem nucleus.[1][2] The introduction of a 2-aminothiazole ring into this side chain marked a significant leap forward, particularly in enhancing activity against Gram-negative bacteria. This application note provides a detailed exploration of the synthesis and application of a key building block, 3-(2-Amino-4-thiazolyl)benzoic acid, in the construction of advanced cephalosporin analogues. We will delve into the synthetic protocols, the rationale behind the methodological choices, and the profound impact of this specific side chain on the biological activity of the resulting antibiotics.

The 2-aminothiazole group, often in conjunction with a syn-alkoxyimino moiety, confers crucial properties to third-generation cephalosporins, including enhanced stability against β-lactamases, the primary enzymatic defense of many resistant bacteria.[3][4] The inclusion of a benzoic acid substituent on the thiazole ring, as in this compound, offers a versatile handle for further derivatization, potentially modulating the pharmacokinetic and pharmacodynamic properties of the final antibiotic molecule.

This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel antibacterial agents. We will provide not only the "how" but also the "why," grounding our protocols in the fundamental principles of organic chemistry and medicinal science.

Part 1: Synthesis of the Core Intermediate: this compound

The cornerstone of incorporating the desired side chain is the efficient synthesis of this compound. The most reliable and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[5][6][7] This venerable reaction involves the condensation of a α-haloketone with a thioamide. In our case, the starting materials are a 3-(α-haloacetyl)benzoic acid derivative and thiourea.

Synthetic Workflow: Hantzsch Thiazole Synthesis

cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyclocondensation (Hantzsch Synthesis) 3-Acetylbenzoic_acid 3-Acetylbenzoic Acid alpha-Haloacetyl 3-(2-Haloacetyl)benzoic Acid 3-Acetylbenzoic_acid->alpha-Haloacetyl Bromination Halogenating_agent Halogenating Agent (e.g., Br₂ in Acetic Acid) Halogenating_agent->alpha-Haloacetyl Product This compound alpha-Haloacetyl->Product Reaction with Thiourea Thiourea Thiourea Thiourea->Product

Caption: General workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Acetylbenzoic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • Step 1: Synthesis of 3-(2-Bromoacetyl)benzoic Acid.

    • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser, dissolve 3-acetylbenzoic acid (1 equivalent) in glacial acetic acid.

    • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel at room temperature with constant stirring.

    • After the addition is complete, gently heat the reaction mixture to 50-60°C for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated product, 3-(2-bromoacetyl)benzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

  • Step 2: Synthesis of this compound.

    • Suspend the crude 3-(2-bromoacetyl)benzoic acid (1 equivalent) in ethanol in a round-bottom flask.

    • Add thiourea (1.1 equivalents) to the suspension.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature. A solid precipitate of the hydrobromide salt of the product will form.

    • Filter the solid and wash with a small amount of cold ethanol.

    • To obtain the free base, suspend the hydrobromide salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • The precipitated this compound is collected by filtration, washed thoroughly with water, and dried.

    • Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Part 2: Activation of the Side Chain and Acylation of the Cephem Nucleus

Direct coupling of a carboxylic acid to the 7-amino group of 7-aminocephalosporanic acid (7-ACA) or its derivatives is inefficient. Therefore, the carboxylic acid of the this compound side chain must be "activated" to facilitate amide bond formation. Common activation methods involve converting the carboxylic acid to a more reactive species such as an acyl chloride, a mixed anhydride, or an active ester.[8]

Protecting Group Strategy: A Critical Consideration

The 2-amino group on the thiazole ring is nucleophilic and can interfere with the acylation reaction. Therefore, it is often necessary to protect this group before activating the carboxylic acid.[9][10] Common protecting groups for amines include the tert-butoxycarbonyl (Boc) group or by forming a salt with a strong acid. For the purpose of this protocol, we will proceed with the formation of the acyl chloride hydrochloride salt, where the amino group is protonated and thus protected.

Workflow for Acylation

cluster_0 Side Chain Activation cluster_1 Acylation cluster_2 Deprotection & Purification Side_Chain This compound Activated_Side_Chain 3-(2-Amino-4-thiazolyl)benzoyl Chloride Hydrochloride Side_Chain->Activated_Side_Chain Activation Activating_Agent Activating Agent (e.g., Thionyl Chloride) Activating_Agent->Activated_Side_Chain Cephalosporin_Product Cephalosporin Analogue Activated_Side_Chain->Cephalosporin_Product Coupling 7-ACA 7-Aminocephalosporanic Acid (7-ACA) 7-ACA->Cephalosporin_Product Base Base (e.g., Triethylamine) Base->Cephalosporin_Product Final_Product Purified Antibiotic Cephalosporin_Product->Final_Product Work-up & Chromatography

Caption: Workflow for the activation of the side chain and acylation of 7-ACA.

Detailed Experimental Protocol: Acylation of 7-ACA

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • 7-Aminocephalosporanic acid (7-ACA)

  • Triethylamine (TEA) or another suitable organic base

  • Acetone

  • Ethyl acetate

Procedure:

  • Step 1: Preparation of 3-(2-Amino-4-thiazolyl)benzoyl Chloride Hydrochloride.

    • Suspend this compound (1 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (cessation of gas evolution).

    • The resulting suspension of the acyl chloride hydrochloride can be used directly in the next step.

  • Step 2: Acylation of 7-ACA.

    • In a separate flask, suspend 7-ACA (1 equivalent) in a mixture of water and acetone or dichloromethane.

    • Cool the suspension to 0-5°C.

    • Add triethylamine (2.5-3 equivalents) dropwise to dissolve the 7-ACA and maintain a basic pH.

    • Slowly add the freshly prepared suspension of 3-(2-Amino-4-thiazolyl)benzoyl chloride hydrochloride from Step 1 to the 7-ACA solution at 0-5°C.

    • Stir the reaction mixture vigorously at this temperature for 2-3 hours. Monitor the reaction by HPLC or TLC.

  • Step 3: Work-up and Isolation.

    • Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

    • The precipitated crude cephalosporin product is collected by filtration.

    • The crude product is then washed with cold water and then with a small amount of cold acetone.

    • Purification is typically achieved through recrystallization or column chromatography on silica gel or a specialized resin.[11][12]

Part 3: Rationale and Scientific Insights

The Role of the this compound Side Chain

The choice of the C-7 acyl side chain is a critical determinant of a cephalosporin's antibacterial spectrum and its stability to β-lactamases.

  • Enhanced Gram-Negative Activity: The 2-aminothiazole moiety is a key pharmacophore that enhances the binding affinity of cephalosporins to the penicillin-binding proteins (PBPs) of Gram-negative bacteria, leading to potent bactericidal activity.[1]

  • β-Lactamase Stability: When combined with a syn-methoxyimino group, the 2-aminothiazole ring provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamase enzymes.[4]

  • Modulation of Physicochemical Properties: The benzoic acid component of the side chain introduces a carboxylic acid group that can be further modified. This allows for the fine-tuning of the molecule's polarity, solubility, and pharmacokinetic profile. For instance, esterification of this group can lead to the formation of prodrugs with improved oral bioavailability.

Causality in Experimental Choices
Experimental ChoiceRationale
Hantzsch Thiazole Synthesis A robust and high-yielding method for the construction of the 2-aminothiazole ring from readily available starting materials.[6][7]
Protection of the 2-Amino Group Prevents self-condensation and other side reactions during the activation of the carboxylic acid and subsequent acylation. Formation of the hydrochloride salt is a simple and effective method.[9]
Use of Thionyl Chloride/Oxalyl Chloride These are common and effective reagents for converting carboxylic acids to highly reactive acyl chlorides, which readily acylate the 7-amino group of the cephem nucleus.[8]
Low-Temperature Reaction Conditions The acylation reaction is typically carried out at low temperatures (0-5°C) to minimize degradation of the sensitive β-lactam ring and to control the exothermic reaction.
Use of an Organic Base (e.g., TEA) The base is required to neutralize the HCl generated during the acylation reaction and to deprotonate the ammonium group of the 7-ACA, making the amino group nucleophilic.
Purification by Chromatography/Recrystallization Essential for removing unreacted starting materials, by-products, and impurities to obtain a final product of high purity suitable for pharmaceutical applications.[11][13]

Conclusion

This compound is a strategically important building block in the synthesis of modern cephalosporin antibiotics. Its incorporation into the C-7 side chain imparts desirable biological properties, including enhanced activity against Gram-negative pathogens and increased stability to β-lactamases. The synthetic protocols outlined in this application note, based on the Hantzsch thiazole synthesis and subsequent acylation of the 7-ACA nucleus, provide a reliable pathway for the creation of novel cephalosporin candidates. A thorough understanding of the underlying chemical principles and the rationale for each experimental step is paramount for the successful development of these life-saving therapeutics.

References

  • Ghosh, A. C., Mathur, R. K., & Dutta, N. N. (1997). Extraction and purification of cephalosporin antibiotics. Advances in biochemical engineering/biotechnology, 56, 111–145.
  • Synthesis and structure-activity relationship of new cephalosporins with amino heterocycles at C-7. Dependence of the antibacterial spectrum and beta-lactamase stability on the pKa of the C-7 heterocycle. (1991). Journal of Medicinal Chemistry, 34(3), 1110–1116.
  • Sunresin. (n.d.). Extraction of Cephalosporin C. Retrieved from [Link]

  • U.S. Patent No. 4,028,355. (1977).
  • U.S. Patent No. 3,467,654. (1969).
  • Separation and Purification of Pharmaceuticals and Antibiotics. (n.d.). Retrieved from [Link]

  • beta-Lactam antibiotics: structural relationships affecting in vitro activity and pharmacologic properties. (1985). Reviews of Infectious Diseases, 7 Suppl 4, S587–S603.
  • Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain. (1984). The Journal of Antibiotics, 37(11), 1423–1440.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1982). Journal of the Chemical Society, Perkin Transactions 1, 371–375.
  • Structural Analysis and Protein Binding of Cephalosporins. (2022). ACS omega, 7(50), 46069–46076.
  • PENICILLINS Structure Activity Relationship.pptx. (2018). Retrieved from [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2019). Molecules (Basel, Switzerland), 24(22), 4069.
  • synthesis of thiazoles. (2019). Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Retrieved from [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2016).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules (Basel, Switzerland), 22(10), 1639.
  • Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B. (2010). The Journal of organic chemistry, 75(1), 273–276.
  • Protecting Groups. (n.d.). Retrieved from [Link]

  • Protecting Group Strategies for Complex Molecule Synt. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • U.S. Patent No. 4,959,495. (1990). Process for the preparation of intermediates used to produce aminothiazoloximino cephalosporins.
  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016).
  • Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Protective Group Strategies. (2014).
  • Aqueous acetylation of desacetyl glutaryl 7-aminocephalosporanic acid (7ACA) and speculation on the origin of desacetyl cephalosporin C in fermentation broth. (1994). The Journal of Antibiotics, 47(1), 64–71.
  • U.S. Patent No. 6,498,265. (2002).
  • International Publication No. WO 2011/029596. (2011).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules (Basel, Switzerland), 26(5), 1449.
  • Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. (2012). Revista de Chimie, 63(1), 69-72.
  • Chemistry 211 Experiment 10. (2012). Retrieved from [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules (Basel, Switzerland), 26(17), 5159.
  • Biochemical characterization of an acetylesterase from Bacillus subtilis and its application for 7-aminocephalosporanic acid deacetylation. (2023). Frontiers in microbiology, 14, 1184649.
  • Chinese Patent No. CN106699681A. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • Chinese Patent No. CN103555807B. (2015). Method for preparing 7-ACA (aminocephalosporanic acid)
  • Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. (2020). Molecules (Basel, Switzerland), 25(19), 4488.
  • A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. (2022). Journal of fungi (Basel, Switzerland), 8(5), 450.

Sources

Development of Kinase Inhibitors Using a 3-(2-Amino-4-thiazolyl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This has made them one of the most critical target classes in modern drug discovery. The 2-aminothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of clinically successful kinase inhibitors like the pan-Src inhibitor Dasatinib.[4][5] This guide provides a detailed technical overview and actionable protocols for the development of novel kinase inhibitors based on a versatile 3-(2-amino-4-thiazolyl)benzoic acid scaffold. We will explore the rationale for its selection, synthetic strategies, and a validated workflow for screening and characterization, from initial enzymatic assays to cell-based validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical framework for creating targeted therapeutics.

Introduction: The Rationale for the Thiazole Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins, a process known as phosphorylation.[1][2] This signaling event governs a vast array of cellular functions, including growth, proliferation, differentiation, and survival.[3] In cancer, aberrant kinase activity can lead to uncontrolled cell proliferation and metastasis.

The this compound scaffold has emerged as a highly effective starting point for kinase inhibitor design for several key reasons:

  • Proven Clinical Relevance: The 2-aminothiazole core is a well-established pharmacophore found in approved drugs, demonstrating its favorable drug-like properties.[4][5]

  • Hydrogen Bonding Capability: The aminothiazole moiety can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors.

  • Synthetic Tractability: The scaffold is readily synthesized and allows for facile diversification at multiple points, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

  • Structural Rigidity: The fused ring system provides a rigid and predictable conformation, which is advantageous for designing high-affinity interactions with the target protein.

This guide will walk through the process of harnessing these features to develop novel inhibitors.

Synthetic Strategy and Library Development

The synthesis of the core scaffold and its derivatives is typically achieved through a Hantzsch thiazole synthesis or related methods. The general approach involves the reaction of a substituted 3-aminobenzoic acid derivative with reagents to construct the aminothiazole ring.

A key advantage of this scaffold is the ability to introduce chemical diversity at three primary positions (R1, R2, and R3) to generate a library of analogs for screening. This systematic modification is crucial for developing a robust SAR.

G start_node Core Scaffold This compound r1_node R1 Modification (Amide Coupling) start_node->r1_node Explore solvent front interactions r2_node R2 Modification (Amine Substitution) start_node->r2_node Target hinge-binding region r3_node R3 Modification (Aryl Substitution) start_node->r3_node Probe deep hydrophobic pockets library_node Diverse Compound Library (for screening) r1_node->library_node r2_node->library_node r3_node->library_node

Caption: Library diversification strategy from the core scaffold.

Protocol 2.1: General Synthesis of 3-(2-acylamino-4-thiazolyl)benzoic acid Derivatives

Causality: This protocol utilizes a standard amide coupling reaction, a robust and widely used method in medicinal chemistry. The choice of coupling reagent (e.g., HCTU, HOBt) is based on its efficiency in minimizing side reactions and ensuring high yields. The base, DIEA, is a non-nucleophilic amine used to neutralize the acid formed during the reaction without interfering with the coupling process.

  • Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF), add the desired carboxylic acid (1.1 eq).

  • Coupling Agent Addition: Add a peptide coupling reagent such as HCTU (1.2 eq) and an auxiliary reagent like HOBt (1.2 eq) to the mixture.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq) dropwise to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action and Target Engagement

Most kinase inhibitors developed from this scaffold function as ATP-competitive inhibitors . They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus blocking the phosphotransfer reaction. The aminothiazole core often interacts with the "hinge" region of the kinase, while appended functionalities can form additional interactions in adjacent hydrophobic pockets, enhancing both potency and selectivity.

G Simplified Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Activates raf RAF Kinase ras->raf Activates mek MEK Kinase raf->mek Phosphorylates erk ERK Kinase mek->erk Phosphorylates transcription Transcription Factors (Cell Proliferation, Survival) erk->transcription Activates inhibitor Thiazole-based Kinase Inhibitor inhibitor->raf INHIBITS inhibitor->mek INHIBITS

Caption: Inhibition of a generic MAPK signaling pathway.

A Validated Experimental Workflow

A successful kinase inhibitor discovery program follows a logical progression from initial biochemical potency assessment to cellular activity and target validation.

G synthesis 1. Synthesis of Compound Library biochem 2. In Vitro Kinase Inhibition Assay (IC50) synthesis->biochem Screen for potency cell_prolif 3. Cell-Based Proliferation Assay (GI50) biochem->cell_prolif Assess cellular activity sar 4. SAR Analysis & Lead Optimization cell_prolif->sar Inform next design cycle sar->synthesis Iterate lead Lead Candidate sar->lead

Caption: Iterative workflow for kinase inhibitor development.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Trustworthiness: This protocol is self-validating through the inclusion of positive and negative controls. The "no enzyme" control ensures the signal is dependent on kinase activity, while the "vehicle" control (e.g., DMSO) establishes the baseline 100% activity level. A known potent inhibitor serves as a positive control to validate assay performance.

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in a 384-well plate. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Include wells with vehicle (DMSO) for 100% activity and wells with no enzyme for 0% activity controls.

  • Kinase Reaction: Add the target kinase and its specific substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

  • Analysis: Normalize the data using the controls (0% and 100% activity). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Cell-Based Proliferation Assay (MTT Assay)

Causality: This assay is chosen for its reliability and direct relevance to anti-cancer drug discovery. It measures the metabolic activity of living cells, which is a proxy for cell proliferation and viability. A reduction in the conversion of MTT to formazan indicates that the compound is inhibiting cell growth or inducing cell death.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test inhibitor (similar to the kinase assay). Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the cells with the compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Normalize the absorbance data to the vehicle-treated control cells. Plot the percent growth inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Clear data presentation is essential for evaluating SAR and making informed decisions.

Table 1: Sample Kinase Selectivity Panel Data

Compound IDTarget Kinase (IC₅₀, nM)Off-Target Kinase 1 (IC₅₀, nM)Off-Target Kinase 2 (IC₅₀, nM)Selectivity Ratio (Off-Target 1 / Target)
XYZ-001501,500>10,00030
XYZ-002255008,00020
XYZ-0031503,000>10,00020

Interpretation: Compound XYZ-002 shows the highest potency against the target kinase. While all compounds show reasonable selectivity, further optimization may be needed to improve the selectivity of XYZ-002 over Off-Target Kinase 1.

Table 2: Sample Anti-proliferative Activity in Cancer Cell Lines

Compound IDA549 Lung Cancer (GI₅₀, µM)MCF-7 Breast Cancer (GI₅₀, µM)HCT-116 Colon Cancer (GI₅₀, µM)
XYZ-0012.55.13.3
XYZ-0021.12.31.8
XYZ-0038.912.410.5

Interpretation: The cellular activity data correlates well with the biochemical potency, with XYZ-002 being the most active compound across all tested cell lines. This suggests good cell permeability and on-target activity in a cellular context.

Conclusion and Future Directions

The this compound scaffold represents a robust and versatile platform for the discovery of novel kinase inhibitors. The synthetic accessibility and potential for multi-point diversification allow for a systematic exploration of chemical space to achieve high potency and selectivity. The protocols outlined in this guide provide a validated, step-by-step workflow for the synthesis, biochemical screening, and cellular characterization of inhibitors derived from this scaffold. Future work will focus on leveraging advanced computational modeling to guide rational design and exploring novel derivatization strategies to target allosteric sites or overcome clinical resistance mechanisms.[6]

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Thiazole-driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications.
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI.
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols: Solid-Phase Synthesis of Peptides with 3-(2-Amino-4-thiazolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, such as proteolytic stability and binding affinity.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing the structurally unique ncAA, 3-(2-Amino-4-thiazolyl)benzoic acid. This building block is of significant interest in medicinal chemistry due to the prevalence of the thiazole motif in bioactive natural products and pharmaceuticals.[4][5] We will delve into the synthesis of the Fmoc-protected monomer, strategies for its efficient incorporation into a growing peptide chain, and address the potential challenges associated with sterically hindered residues.

Introduction: The Rationale for Incorporating this compound

Peptides composed solely of the 20 proteinogenic amino acids often face limitations as therapeutic agents, including susceptibility to enzymatic degradation and poor bioavailability.[2] The introduction of ncAAs offers a route to overcome these drawbacks.[2] The thiazole ring, a key feature of this compound, is a bioisostere for various functional groups and can participate in crucial binding interactions within biological targets. Its rigid structure can also pre-organize the peptide backbone into a specific conformation, potentially enhancing receptor affinity and selectivity.

Key Advantages of Thiazole-Containing Peptides:

  • Enhanced Proteolytic Stability: The unnatural structure of the thiazole-containing residue can hinder recognition by proteases.

  • Increased Structural Rigidity: The aromatic thiazole ring restricts conformational flexibility, which can lead to higher binding affinities.

  • Novel Pharmacophore: The thiazole moiety can introduce new hydrogen bonding and aromatic interactions, improving the pharmacological profile.[4]

This guide will focus on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy, which offers mild reaction conditions and a flexible orthogonal protection scheme.[6][7]

Synthesis of Fmoc-3-(2-Amino-4-thiazolyl)benzoic acid

The successful incorporation of any non-canonical amino acid begins with the synthesis of its appropriately protected monomer. For Fmoc-based SPPS, the α-amino group must be protected with the base-labile Fmoc group, while other reactive functionalities may require acid-labile protecting groups. In the case of this compound, the exocyclic amino group on the thiazole ring and the carboxylic acid on the benzoic acid moiety are the key functional groups to consider.

A common synthetic route involves the reaction of 3-aminobenzoic acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to protect the amino group.[6] The thiazole ring can then be constructed, or a pre-formed thiazole-containing benzoic acid can be subjected to Fmoc protection. A plausible synthetic approach is outlined below.

Diagram of the Synthesis of Fmoc-3-(2-amino-4-thiazolyl)benzoic acid:

cluster_0 Step 1: Fmoc Protection cluster_1 Step 2: Thiazole Formation 3_aminobenzoic_acid 3-Aminobenzoic acid Fmoc_3_aminobenzoic_acid N-Fmoc-3-aminobenzoic acid 3_aminobenzoic_acid->Fmoc_3_aminobenzoic_acid Fmoc_OSu Fmoc-OSu, Na2CO3, Dioxane/H2O Fmoc_3_aminobenzoic_acid_2 N-Fmoc-3-aminobenzoic acid Thioamide_formation Thioamide Formation Fmoc_3_aminobenzoic_acid_2->Thioamide_formation Hantzsch_thiazole_synthesis Hantzsch Thiazole Synthesis (e.g., with ethyl bromopyruvate) Thioamide_formation->Hantzsch_thiazole_synthesis Fmoc_protected_target Fmoc-3-(2-Amino-4-thiazolyl)benzoic acid Hantzsch_thiazole_synthesis->Fmoc_protected_target start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid wash3 Final Wash (DMF, DCM) final_deprotection->wash3 cleavage Cleavage from Resin (TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Lyophilization purification->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

3.3. Step-by-Step Protocol

This protocol is for a 0.1 mmol scale synthesis.

1. Resin Swelling:

  • Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a fritted syringe reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with occasional agitation.

2. Initial Fmoc Deprotection:

  • Drain the DMF.

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

3. Standard Amino Acid Coupling:

  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 4 equivalents of Oxyma Pure (0.4 mmol) in a minimal amount of DMF.

  • Add 4 equivalents of DIC (0.4 mmol) to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • To monitor the reaction, perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

4. Incorporation of Fmoc-3-(2-Amino-4-thiazolyl)benzoic acid:

  • Rationale for Modified Conditions: this compound is a sterically hindered, non-standard amino acid. [8]Standard coupling conditions may result in low yields. Therefore, extended coupling times and potentially stronger coupling reagents are recommended to ensure efficient incorporation. [9][10]Microwave-assisted SPPS can also significantly improve the coupling efficiency of hindered amino acids. [8]

  • Coupling Procedure:

    • Follow the same procedure as for standard amino acids, but increase the coupling time to 4-6 hours, or even overnight if necessary.

    • A double coupling (repeating the coupling step) is a prudent strategy to maximize the yield. [10] - For particularly difficult couplings, consider using a more potent activating agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in place of DIC/Oxyma. [10][11] 5. Peptide Chain Elongation:

  • Repeat the deprotection (Step 2) and coupling (Step 3 or 4) cycles for each subsequent amino acid in the sequence.

6. Final Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

7. Cleavage and Global Deprotection:

  • Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains tryptophan, add 2.5% DTT to prevent oxidation.

  • Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.

  • Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.

8. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Troubleshooting and Key Considerations
  • Incomplete Coupling: As mentioned, the incorporation of this compound can be challenging due to steric hindrance. [8][12]Always monitor the coupling reaction with a Kaiser test. If incomplete coupling is observed, extend the reaction time, perform a double coupling, or switch to a more powerful coupling reagent like HATU. [10]* Aggregation: Peptides containing hydrophobic or certain problematic sequences can aggregate on the resin, leading to incomplete reactions. [12]If aggregation is suspected, consider using chaotropic salts or specialized solvents. [11]* Side Reactions: The thiazole moiety is generally stable to the conditions of Fmoc-SPPS. However, always analyze the final product carefully by mass spectrometry to check for any unexpected side products.

Conclusion

The solid-phase synthesis of peptides containing this compound is a viable and valuable technique for developing novel peptide-based therapeutics. While the incorporation of this sterically hindered, non-canonical amino acid presents challenges, these can be overcome with optimized coupling strategies, such as extended reaction times, double coupling, and the use of potent activating agents. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully synthesize these complex and promising molecules.

References
  • Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. (2024-01-23). Available at: [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022-11-23). ASM Journals. Available at: [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023-07-09). MDPI. Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

  • SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023-06-12). PMC - PubMed Central. Available at: [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2012-01-01). Available at: [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023-04-24). NIH. Available at: [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023-07-09). ResearchGate. Available at: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2018-01-01). Beilstein Journals. Available at: [Link]

  • Peptides, solid-phase synthesis and characterization. (2021-01-01). Electronic Journal of Biotechnology. Available at: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2017-01-01). PubMed Central. Available at: [Link]

  • Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. (2018-07-11). PMC - NIH. Available at: [Link]

  • Thiazole and thiazoline peptide macrocyclisation. ResearchGate. Available at: [Link]

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2020-01-01). PMC - PubMed Central. Available at: [Link]

  • Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles. (2021-01-01). Royal Society of Chemistry. Available at: [Link]

  • The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. (2016-01-01). PMC - NIH. Available at: [Link]

  • The genomic landscape of ribosomal peptides containing thiazole and oxazole heterocycles. (2015-10-13). Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2017-01-01). UCI Department of Chemistry. Available at: [Link]

Sources

Introduction: The Analytical Imperative for 3-(2-Amino-4-thiazolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to High-Performance and Ultra-High-Performance Liquid Chromatography Methods for the Analysis of 3-(2-Amino-4-thiazolyl)benzoic acid

This compound is a heterocyclic compound incorporating both a benzoic acid and an aminothiazole moiety. Its structural features make it a relevant building block or potential impurity in the synthesis of various pharmaceutically active compounds. In the landscape of drug development and manufacturing, the precise identification and quantification of such molecules are paramount.[1][2] Regulatory bodies like the FDA and international consortiums such as the International Council for Harmonisation (ICH) mandate rigorous impurity profiling to ensure the safety and efficacy of pharmaceutical products.[1][3]

This application note provides a detailed framework for the development and implementation of robust analytical methods using both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). We will explore the causal reasoning behind methodological choices, present detailed protocols, and offer a comparative analysis to guide researchers and quality control professionals in selecting the optimal technique for their needs.

Part 1: Foundational Principles: A Comparative Overview of HPLC and UHPLC

At its core, liquid chromatography separates components of a mixture by passing them through a column containing a stationary phase, carried by a liquid mobile phase. The separation is achieved based on the differential affinities of the analytes for the two phases. While HPLC has long been the cornerstone of pharmaceutical analysis, UHPLC represents a significant technological advancement.[4][5]

The primary distinction lies in the particle size of the stationary phase packing material.[6][7] UHPLC columns are packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in conventional HPLC.[6][8] This seemingly small change has a cascading effect on performance, governed by the principles of chromatography theory (e.g., the Van Deemter equation). The smaller particles provide a higher surface area and shorter diffusion paths for analytes, which dramatically increases separation efficiency.

However, forcing the mobile phase through a column packed with such fine particles generates substantially higher backpressure.[6][7] This necessitates specialized instrumentation—UHPLC systems—equipped with pumps capable of operating at pressures up to 15,000 psi or more, compared to the 6,000 psi limit of typical HPLC systems.[7][8]

The key advantages of this high-pressure, small-particle approach are significantly improved resolution, much faster analysis times, and enhanced sensitivity due to narrower, taller chromatographic peaks.[4][8]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)
Stationary Phase Particle Size Typically 3–5 µmSub-2 µm (< 2 µm)
Operating Backpressure Up to 6,000 psi (400 bar)Up to 15,000 psi (1,000 bar) or higher[5][6]
Typical Column Dimensions 4.6 mm ID x 150-250 mm length2.1 mm ID x 50-100 mm length[6]
Flow Rate ~1-2 mL/min[6]~0.2-0.7 mL/min[6]
Analysis Time Longer (e.g., 15-30 min)Shorter (e.g., 1-5 min)[8]
Resolution GoodExcellent, sharper peaks[7]
Sensitivity StandardHigher, due to narrower peaks[7][8]
Solvent Consumption HigherLower

Part 2: Method Development Strategy and Rationale

The development of a robust and reliable analytical method is a systematic process. The chemical properties of this compound dictate the optimal choices for column chemistry, mobile phase composition, and detection.

Analyte Chemical Properties
  • Molecular Formula : C10H8N2O2S

  • Molecular Weight : 220.25 g/mol [9]

  • Structure : Contains an acidic carboxylic acid group and a basic amino group, making it amphoteric. It also possesses aromatic rings, which are strong chromophores.

The Causality Behind Experimental Choices
  • Column Selection : The analyte possesses moderate hydrophobicity due to its aromatic systems. Therefore, a Reversed-Phase (RP) C18 column is the logical starting point. The nonpolar C18 stationary phase will retain the analyte based on hydrophobic interactions. The choice of a C18 column is a standard and effective strategy for many small pharmaceutical molecules.[10]

  • Mobile Phase Composition :

    • Organic Modifier : Acetonitrile is generally preferred over methanol for this type of analysis due to its lower viscosity (resulting in lower backpressure) and favorable UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control : The amphoteric nature of the analyte makes pH a critical parameter. At a low pH (e.g., pH 2.5-3.5), the carboxylic acid group will be protonated (neutral), while the amino group will be protonated (positive charge). This can lead to good retention on a C18 column and sharp peak shapes. An acidic buffer, such as 0.1% formic acid or phosphoric acid in water , is an excellent choice to maintain a consistent, low pH and ensure reproducible chromatography.

  • Detection : The presence of conjugated aromatic rings in the structure of this compound results in strong UV absorbance. A UV-Vis or Photodiode Array (PDA) detector is ideal. Based on the analysis of similar aminothiazole structures, a detection wavelength around 272 nm is a suitable starting point, though a full UV scan should be performed to determine the precise absorption maximum (λmax).[10]

  • Sample Diluent : The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. A mixture of the mobile phase components, such as 50:50 Acetonitrile:Water , is a common and effective choice.

Part 3: Experimental Protocols

The following protocols are designed as robust starting points. Method optimization and validation are required for specific applications.

General Analytical Workflow

The workflow for both HPLC and UHPLC analysis follows a standardized sequence to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Known Concentration) System HPLC / UHPLC System Standard_Prep->System Sample_Prep Sample Preparation (e.g., Dissolution) Sample_Prep->System CDS Chromatography Data System (CDS) System->CDS Raw Data Integration Peak Integration CDS->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: General workflow for chromatographic analysis.

Protocol 1: HPLC Method

This method is designed for robust, routine analysis where ultra-fast turnaround is not the primary objective.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic Acid (88% or higher)

  • Deionized Water (18 MΩ·cm)

2. Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA at 272 nm
Run Time ~20 minutes (including equilibration)

3. Preparation of Solutions:

  • Mobile Phase A : Add 1.0 mL of formic acid to 1 L of deionized water. Mix well and degas.

  • Mobile Phase B : Add 1.0 mL of formic acid to 1 L of acetonitrile. Mix well and degas.

  • Sample Diluent : Mix acetonitrile and water in a 1:1 ratio.

  • Standard Stock Solution (e.g., 100 µg/mL) : Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard (e.g., 10 µg/mL) : Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the sample diluent.

4. System Suitability and Analysis Sequence:

  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Perform five replicate injections of the working standard solution. The relative standard deviation (RSD) for peak area should be ≤ 2.0%.

  • Inject a diluent blank to ensure no carryover or contamination.

  • Inject the sample solutions for analysis.

Protocol 2: UHPLC Method

This method is optimized for high-throughput analysis, offering significant savings in time and solvent consumption.

1. Materials and Reagents:

  • Same as HPLC method, but using UHPLC or LC-MS grade solvents is recommended.

2. Chromatographic Conditions:

ParameterSetting
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 2.5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detector UV/PDA at 272 nm
Run Time ~4 minutes (including equilibration)

3. Preparation of Solutions:

  • Solution preparation follows the same procedure as the HPLC method.

4. System Suitability and Analysis Sequence:

  • Equilibrate the UHPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Perform five replicate injections of the working standard solution. The RSD for peak area should be ≤ 1.5%.

  • Inject a diluent blank.

  • Inject the sample solutions for analysis.

Part 4: Method Validation: Establishing Trustworthiness

For use in a regulated environment, any analytical method must be validated to demonstrate its suitability for the intended purpose.[11][12] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[13][14]

G cluster_hplc HPLC cluster_uhplc UHPLC HPLC HPLC UHPLC UHPLC HPLC->UHPLC Evolution via - Smaller Particles - Higher Pressure

Caption: The logical evolution from HPLC to UHPLC technology.

The following parameters must be evaluated:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from impurities, degradants, or matrix components.Peak purity analysis (PDA), analysis of spiked samples.
Linearity To verify that the method's response is directly proportional to the analyte concentration over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).System suitability parameters remain within acceptable limits.

Conclusion

Both the HPLC and UHPLC methods presented provide a solid foundation for the accurate and reliable analysis of this compound. The choice between the two depends on the specific laboratory context. The HPLC method offers robustness and is suitable for labs with standard equipment. The UHPLC method provides significant advantages in speed, resolution, and sensitivity, making it the superior choice for high-throughput screening, complex sample analysis, and labs where efficiency is a primary driver.[4][8] Regardless of the chosen platform, adherence to systematic method development and rigorous validation according to ICH guidelines is essential to ensure data integrity and regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Comparative Analysis of HPLC and UHPLC: Which is Better? . Drawell. [Link]

  • HPLC vs UHPLC – What are the differences? . LC Services. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals . CordenPharma. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. [Link]

  • HPLC vs UHPLC: Key Differences & Applications . Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • HPLC vs UHPLC: What's the Difference and Which One Should You Choose? . Mastelf. [Link]

  • How Pharmaceutical Impurity Analysis Works . ResolveMass Laboratories Inc. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis . Agilent. [Link]

  • Analytical Methods . Royal Society of Chemistry. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples . BMC Chemistry. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-(2-Amino-4-thiazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Amino-4-thiazolyl)benzoic acid is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of the 2-aminothiazole moiety, a recognized "privileged structure" in medicinal chemistry, imparts a wide range of biological activities to compounds containing this scaffold, including antimicrobial, anti-inflammatory, and anticancer properties. As such, the robust and scalable synthesis of this key building block is of paramount importance to the pharmaceutical industry.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound. This document moves beyond a simple recitation of procedural steps, offering in-depth scientific rationale, process optimization strategies, and critical safety considerations essential for transitioning from laboratory-scale preparation to pilot plant and commercial manufacturing.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most direct and industrially viable route to this compound is the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[1][2][3] For the target molecule, the specific precursors are a 3-(α-haloacetyl)benzoic acid and thiourea.

The overall synthetic transformation is depicted below:

Hantzsch_Synthesis 3-(alpha-Haloacetyl)benzoic_acid 3-(α-Haloacetyl)benzoic Acid Reaction + 3-(alpha-Haloacetyl)benzoic_acid->Reaction Thiourea Thiourea Thiourea->Reaction Product This compound Reaction->Product Hantzsch Condensation

Caption: Overall synthetic scheme for this compound via the Hantzsch thiazole synthesis.

The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][2]

Part 1: Synthesis of Key Precursor: 3-(α-Haloacetyl)benzoic Acid

The synthesis of the α-haloketone precursor is a critical first step. Both chloro and bromo derivatives can be utilized, with the choice often depending on cost, availability of reagents, and reactivity. Below are protocols for both the chloro and bromo analogues.

Protocol 1.1: Synthesis of 3-(2-Chloroacetyl)benzoic Acid

This protocol is adapted from the general procedure for the acylation of benzoic acid derivatives.[4][5]

Reaction Scheme:

Chloroacetylation cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Oxidation Benzoic_Acid 3-Carboxybenzoyl chloride Reaction1 + ZnCl2/HCl Benzoic_Acid->Reaction1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction1 Product 3-(Chloromethyl)benzoic acid Final_Product 3-(2-Chloroacetyl)benzoic acid Product->Final_Product Oxidation Reaction1->Product

Caption: Synthesis of 3-(2-Chloroacetyl)benzoic acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 1 kg product)Moles
3-Carboxybenzoyl chloride184.591.1 kg5.96
Paraformaldehyde30.030.2 kg6.66
Zinc Chloride (anhydrous)136.300.1 kg0.73
Hydrochloric Acid (conc.)36.46As required-
Chloroform119.385 L-
Sodium Dichromate261.971.5 kg5.73
Sulfuric Acid98.08As required-

Procedure:

  • Chloromethylation:

    • To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-carboxybenzoyl chloride (1.1 kg, 5.96 mol) and chloroform (5 L).

    • Add anhydrous zinc chloride (0.1 kg, 0.73 mol) and paraformaldehyde (0.2 kg, 6.66 mol).

    • Saturate the mixture with dry hydrogen chloride gas while maintaining the temperature at 20-25°C.

    • Heat the reaction mixture to 50-60°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature and quench by slowly adding water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 3-(chloromethyl)benzoic acid.

  • Oxidation:

    • Prepare a solution of sodium dichromate (1.5 kg, 5.73 mol) in water and sulfuric acid.

    • Slowly add the crude 3-(chloromethyl)benzoic acid to the oxidizing mixture, maintaining the temperature below 40°C.

    • Stir the mixture for 2-3 hours at room temperature.

    • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with sodium bisulfite solution to remove excess oxidant, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 3-(2-chloroacetyl)benzoic acid.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 1.2: Synthesis of 3-(2-Bromoacetyl)benzoic Acid

This protocol is based on the bromination of 3-acetylbenzoic acid.

Reaction Scheme:

Bromination 3-Acetylbenzoic_acid 3-Acetylbenzoic Acid Reaction + AlCl3 (cat.) 3-Acetylbenzoic_acid->Reaction Bromine Bromine Bromine->Reaction Product 3-(2-Bromoacetyl)benzoic Acid Reaction->Product

Caption: Synthesis of 3-(2-Bromoacetyl)benzoic acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 1 kg product)Moles
3-Acetylbenzoic Acid164.160.8 kg4.87
Bromine159.810.86 kg5.38
Aluminum Chloride (anhydrous)133.340.05 kg0.37
Dichloromethane84.936 L-

Procedure:

  • To a suitable reactor, charge 3-acetylbenzoic acid (0.8 kg, 4.87 mol) and dichloromethane (6 L).

  • Add a catalytic amount of anhydrous aluminum chloride (0.05 kg, 0.37 mol).

  • Cool the mixture to 0-5°C and slowly add bromine (0.86 kg, 5.38 mol) while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by HPLC.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer, wash with sodium thiosulfate solution, water, and brine.

  • Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Part 2: Large-Scale Hantzsch Synthesis of this compound

This section details the large-scale production of the target molecule from the α-haloketone precursor and thiourea.

Protocol 2.1: Hantzsch Condensation

Reaction Scheme:

Hantzsch_Condensation Haloketone 3-(α-Haloacetyl)benzoic Acid Reaction + Solvent, Heat Haloketone->Reaction Thiourea Thiourea Thiourea->Reaction Product This compound Reaction->Product

Caption: Hantzsch condensation to form the final product.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 1 kg product)Moles
3-(α-Haloacetyl)benzoic Acid-1.2 kg (assuming chloro)6.53
Thiourea76.120.55 kg7.23
Ethanol (or other suitable solvent)46.0710 L-
Sodium Bicarbonate84.01As required-

Procedure:

  • Charge the reactor with 3-(α-haloacetyl)benzoic acid (1.2 kg, 6.53 mol) and ethanol (10 L).

  • Add thiourea (0.55 kg, 7.23 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours. Monitor the reaction completion by HPLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If the product precipitates, filter the solid and wash with cold ethanol.

  • If the product remains in solution, neutralize the reaction mixture with a saturated solution of sodium bicarbonate to a pH of 7-8. This will precipitate the free base of the product.

  • Filter the precipitated solid and wash thoroughly with water to remove any inorganic salts.

  • Dry the product under vacuum at 50-60°C.

Part 3: Purification and Characterization

Protocol 3.1: Purification by Recrystallization

Purification of the final product is crucial to meet the stringent purity requirements for pharmaceutical intermediates. Recrystallization is the most common and effective method.[6][7]

Procedure:

  • Select a suitable solvent system for recrystallization. A mixture of a good solvent (e.g., DMF, DMSO, or an alcohol) and an anti-solvent (e.g., water, hexanes) is often effective for carboxylic acids.[8][9]

  • Dissolve the crude this compound in the minimum amount of the hot good solvent.

  • If color impurities are present, treat the hot solution with activated carbon and filter through a bed of celite.

  • Slowly add the anti-solvent to the hot filtrate until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with the cold solvent mixture, and dry under vacuum.

Expected Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzoic acid and thiazole rings, as well as a singlet for the amino group protons. The chemical shifts will be influenced by the solvent used.[10][11][12]

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the thiazole ring.[7][10][13]

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching vibrations.[12]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈N₂O₂S, MW: 236.25 g/mol ).

  • Melting Point: The purified product should have a sharp melting point.

Part 4: Large-Scale Synthesis Considerations

Transitioning a synthesis from the laboratory to a pilot plant or manufacturing facility requires careful consideration of several factors to ensure safety, efficiency, and scalability.

Process Optimization
  • Solvent Selection: While ethanol is a common solvent for the Hantzsch synthesis, exploring other "green" solvents or aqueous reaction conditions can improve the environmental footprint and safety profile of the process.[1]

  • Temperature and Reaction Time: A Design of Experiments (DoE) approach can be employed to optimize the reaction temperature and time to maximize yield and minimize impurity formation.

  • Reagent Stoichiometry: Fine-tuning the molar ratio of the α-haloketone to thiourea can impact the reaction efficiency and impurity profile.

  • Work-up and Isolation: The work-up procedure should be optimized to be efficient and minimize solvent usage. The choice of base for neutralization and the method of product isolation (e.g., direct precipitation vs. extraction) will depend on the solubility characteristics of the product and impurities.

Reactor and Equipment
  • Reactor Material: Glass-lined or stainless steel reactors are suitable for this synthesis, depending on the corrosivity of the reagents and reaction conditions.

  • Heating and Cooling: The reactor must have efficient heating and cooling capabilities to control the reaction temperature, especially during exothermic steps like quenching.

  • Solid Handling: Equipment for charging solid reagents and for filtering and drying the final product must be appropriately sized and designed for safe and efficient operation.

Safety Considerations
  • Hazard Analysis: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the process.

  • Reagent Handling:

    • α-Haloketones: These are lachrymators and skin irritants. Handle in a well-ventilated area or in a closed system, and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

    • Thiourea: Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.

    • Solvents: Use flammable solvents in an appropriately rated area with proper grounding to prevent static discharge.

  • Reaction Exotherms: Be aware of potential exotherms, particularly during quenching and neutralization steps. Ensure adequate cooling capacity is available.

  • Waste Disposal: All waste materials should be handled and disposed of in accordance with local environmental regulations.

Safety_Workflow HAZOP Conduct Hazard and Operability (HAZOP) Study PPE Use Appropriate Personal Protective Equipment (PPE) HAZOP->PPE Ventilation Ensure Adequate Ventilation and Closed Systems HAZOP->Ventilation Exotherm_Control Monitor and Control Reaction Exotherms HAZOP->Exotherm_Control Waste_Management Proper Waste Disposal HAZOP->Waste_Management

Caption: Key safety workflow for large-scale synthesis.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction- Increase reaction time or temperature.- Ensure proper mixing.- Check the purity of starting materials.
Product loss during work-up- Optimize pH for precipitation.- Use an appropriate solvent for washing to minimize product solubility.
High Impurity Levels Side reactions- Optimize reaction temperature and time.- Adjust reagent stoichiometry.
Inefficient purification- Re-evaluate the recrystallization solvent system.- Consider a second purification step (e.g., column chromatography for small scale, reslurrying for large scale).
Poor Crystallization Incorrect solvent system- Screen a wider range of solvents and solvent mixtures.
Presence of impurities inhibiting crystallization- Attempt to remove impurities before crystallization (e.g., by washing the crude product).
Slow Reaction Rate Low reaction temperature- Gradually increase the reaction temperature while monitoring for impurity formation.
Inactive catalyst (if used)- Ensure the catalyst is of good quality and handled properly.

Conclusion

The large-scale synthesis of this compound via the Hantzsch condensation is a well-established and industrially feasible process. Careful attention to the synthesis and purity of the key 3-(α-haloacetyl)benzoic acid precursor, optimization of the condensation reaction conditions, and a robust purification strategy are essential for achieving high yields of a high-purity product. By implementing the detailed protocols and considering the scale-up and safety recommendations outlined in these application notes, researchers and drug development professionals can confidently and efficiently produce this valuable pharmaceutical intermediate.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). BEPLS. Retrieved from [Link]

  • PubMed. (2013). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • ResearchGate. (n.d.). Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • YouTube. (2021, June 29). Synthesis of 3-chlorobenzoic acid. Retrieved from [Link]

  • PubMed. (2011). Improved Pharmacokinetics of AMG 517 Through Co-Crystallization Part 2: Analysis of 12 Carboxylic Acid Co-Crystals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • Google Patents. (n.d.). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • National Center for Biotechnology Information. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies in Hantzsch Thiazole Synthesis: Synthesis of 3-(2-Allylamino-4-thiazolyl)-2H-1-benzopyran-2-ones and 3-(4-Phenylthiazoline-2-anil)-2H-1-benzopyran-2-ones in Solid State. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]

Sources

molecular docking studies with 3-(2-Amino-4-thiazolyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Silico Exploration: Molecular Docking of 3-(2-Amino-4-thiazolyl)benzoic Acid Derivatives

Introduction: The Rationale for In Silico Screening

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Derivatives of this compound, in particular, represent a promising class of molecules for therapeutic development, frequently explored for their potential as kinase inhibitors.[2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3]

Molecular docking is a powerful and indispensable computational tool in modern structure-based drug design.[4][5] It predicts the preferred orientation of a small molecule (ligand) when bound to its macromolecular target (receptor), providing critical insights into binding affinity and the specific molecular interactions that stabilize the complex.[4] By simulating these interactions in silico, researchers can prioritize promising candidates for synthesis and biological testing, significantly reducing the time and cost associated with drug discovery.

This application note provides a comprehensive, field-proven protocol for conducting molecular docking studies on this compound derivatives. We will navigate the entire workflow, from target selection and preparation to the execution of the docking simulation and the critical analysis of its results. The methodology detailed herein is designed to be a self-validating system, ensuring scientific rigor and reproducibility.

Foundational Strategy: Target Selection and Validation

The success of any molecular docking study is contingent upon the selection of a high-quality, biologically relevant target structure. Thiazole derivatives have shown significant activity against various protein kinases involved in cancer progression.[2][3] For this protocol, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.[2]

Target Justification: Inhibiting VEGFR-2 is a clinically validated strategy in oncology. By targeting this receptor, we aim to predict how novel this compound derivatives might interfere with its function.

Structural Basis: We will use the crystal structure of VEGFR-2 in complex with a known inhibitor. A suitable entry from the RCSB Protein Data Bank (PDB) is PDB ID: 2OH4 , which shows the kinase domain of VEGFR-2 bound to the inhibitor sorafenib. This co-crystallized structure provides a well-defined active site, which is essential for establishing a reliable docking protocol.

The Computational Toolkit: Essential Software and Databases

This protocol utilizes widely accessible and validated software, many of which are open-source.

  • Molecular Modeling and Visualization:

    • PyMOL or UCSF Chimera: For inspecting and preparing protein and ligand structures.

    • AutoDock Tools (ADT): A graphical front-end essential for preparing PDBQT files for both the receptor and ligands.[5][6]

  • Molecular Docking Engine:

    • AutoDock Vina: A highly efficient and accurate open-source docking program.[7]

  • Integrated Virtual Screening Platform:

    • PyRx: A user-friendly interface that integrates AutoDock Vina, facilitating the entire docking workflow from molecule preparation to analysis.[8][9]

  • Interaction Analysis:

    • Discovery Studio Visualizer or LigPlot+: For generating 2D diagrams of protein-ligand interactions.[9]

  • Databases:

    • RCSB Protein Data Bank (PDB): The primary repository for 3D structures of biological macromolecules.[5]

    • PubChem: A public database of chemical molecules and their activities.[10]

Experimental Workflow: A Step-by-Step Protocol

The following sections provide a detailed, sequential methodology for the molecular docking workflow. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol I: Receptor Preparation

The goal of receptor preparation is to clean the raw PDB structure and convert it into a format suitable for docking, ensuring that all necessary atomic information is present.

  • Fetch the Receptor Structure: Download the PDB file for 2OH4 from the RCSB PDB database.

  • Initial Cleaning (Rationale): The raw crystal structure contains non-essential molecules (water, solvent ions) and potentially multiple protein chains that can interfere with the docking calculation. We must remove them to isolate the binding site of interest.[11]

    • Open 2OH4.pdb in PyMOL or UCSF Chimera.

    • Delete all water molecules (residue name HOH).

    • Isolate the primary protein chain (Chain A) and the co-crystallized ligand (Sorafenib, residue name SOR). Save the protein chain and the ligand as separate PDB files (e.g., receptor.pdb and native_ligand.pdb).

  • Protonation and Charge Assignment (Rationale): Hydrogen atoms are typically not resolved in X-ray crystal structures but are critical for calculating electrostatic interactions and hydrogen bonds. We must add them and assign partial atomic charges.[12][13]

    • Launch AutoDockTools (ADT).

    • Open the receptor.pdb file (File > Read Molecule).

    • Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).

    • Compute Kollman charges (Edit > Charges > Add Kollman Charges).

  • File Format Conversion (Rationale): AutoDock Vina requires the receptor file to be in the PDBQT format, which includes atomic charges, atom types, and information about the structure's rigidity.[13]

    • In ADT, go to Grid > Macromolecule > Choose.

    • Select the receptor and save it as receptor.pdbqt.

Protocol II: Ligand Preparation

This process converts a 2D or simple 3D ligand structure into a flexible, energetically minimized model ready for docking.

  • Obtain Ligand Structure: Draw a representative derivative, such as 3-(2-amino-4-thiazolyl)-5-chlorobenzoic acid, in a chemical drawing program or retrieve it from PubChem. Save it as a 3D SDF or MOL2 file.

  • Energy Minimization (Rationale): A ligand's starting conformation should be in a low-energy state to ensure the docking search begins from a physically realistic geometry.

    • Use the energy minimization features within your chemical drawing software or a tool like Open Babel.

  • Prepare for Docking in ADT (Rationale): Similar to the receptor, the ligand needs correct atom typing, charge assignment, and defined rotatable bonds to allow for flexibility during the docking simulation.[12][13]

    • In ADT, open the ligand file (Ligand > Input > Open).

    • Assign Gasteiger charges (Ligand > Charges > Compute Gasteiger).

    • Detect the torsional root and define rotatable bonds to allow conformational flexibility (Ligand > Torsion Tree > Detect Root and Choose Torsions).

  • File Format Conversion:

    • Save the prepared ligand as a PDBQT file (Ligand > Output > Save as PDBQT).

Protocol III: Docking Execution and Validation

This is the core computational experiment. We use PyRx as an integrated environment to run AutoDock Vina.

  • Load Molecules into PyRx:

    • Open PyRx. In the Navigator pane, right-click on Molecules and load your receptor.pdbqt and ligand.pdbqt files.[14]

    • Right-click on the receptor name and select Make Macromolecule.

    • Right-click on the ligand name and select Make Ligand.[8]

  • Protocol Validation via Redocking (Rationale): Before docking novel compounds, you must validate your protocol.[15] This is achieved by docking the co-crystallized ligand (native_ligand.pdb, prepared as a PDBQT file) back into the receptor. A successful protocol should reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[16][17] This confirms that your settings can identify the correct binding mode.

  • Define the Search Space (Grid Box):

    • Select the Vina Wizard tab in PyRx.

    • The grid box defines the three-dimensional space where Vina will search for binding poses. Center the grid box on the co-crystallized ligand to ensure it encompasses the entire active site. Adjust the dimensions to provide sufficient room for your new, potentially larger derivatives to move and rotate.[18]

  • Execute the Docking Simulation:

    • Click the Forward button to run the simulation. PyRx will use AutoDock Vina as the backend to perform the docking. The exhaustiveness parameter (accessible in the configuration) controls the computational effort; a value of 8 is a good starting point, but increasing it can improve the reliability of the results at the cost of longer computation time.

Interpreting the Output: From Data to Insights

  • Binding Affinity (Docking Score): AutoDock Vina reports binding affinity in kcal/mol. A more negative value suggests a stronger, more favorable binding interaction.[4][16] This score is a valuable metric for ranking different derivatives against each other and against a known reference compound. However, it is a theoretical prediction and should not be directly equated with experimental potency (e.g., IC₅₀).[19]

  • Binding Pose and RMSD: The top-ranked pose (the one with the lowest binding energy) is the most probable binding orientation. For redocking validation, the RMSD between the top pose and the original crystallographic pose is the key metric for success.[16]

  • Molecular Interactions: This is the most critical part of the analysis. Use a visualization tool like Discovery Studio or PyMOL to inspect the top-ranked pose within the active site. Identify all non-covalent interactions:

    • Hydrogen Bonds: Look for hydrogen bonds between the amino and carboxyl groups of your ligand and polar residues in the active site.

    • Hydrophobic Interactions: Analyze how the benzoic acid and thiazole rings fit into hydrophobic pockets.

    • π-Interactions: The aromatic rings can participate in π-π stacking or π-cation interactions with residues like Phe, Tyr, or Trp.

    • Unique Interactions: The sulfur atom of the thiazole ring can form specific non-covalent bonds, known as σ-hole interactions, which can significantly contribute to binding affinity.[20]

Data Summary and Visualization

Quantitative results should be organized for clarity and comparison.

Table 1: Sample Molecular Docking Results against VEGFR-2 (PDB: 2OH4)

Ligand IDStructure ModificationBinding Affinity (kcal/mol)Key Interacting Residues
Control (Sorafenib) (Redocked Native Ligand)-11.5 (RMSD: 1.2 Å)Cys919, Asp1046, Glu885, Phe1047
Derivative 1 Parent Scaffold-8.9Cys919, Asp1046
Derivative 2 5-chloro substitution-9.6Cys919, Asp1046, Leu840
Derivative 3 5-methoxy substitution-9.2Cys919, Asp1046, Glu885

Note: Data are hypothetical and for illustrative purposes.

Workflow Visualization

The entire molecular docking process can be summarized in the following workflow diagram.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Analysis ReceptorPrep Receptor Preparation (PDB: 2OH4) Validation Protocol Validation (Redocking Native Ligand) RMSD < 2.0 Å ReceptorPrep->Validation Cleaned Receptor LigandPrep Ligand Preparation (3-ATTBA Derivatives) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking Prepared Ligands Validation->Docking Validated Protocol Results Analyze Binding Affinity (kcal/mol) Docking->Results Docked Poses & Scores Interactions Visualize Interactions (H-bonds, Hydrophobic) Results->Interactions Conclusion Prioritize Candidates for Synthesis Interactions->Conclusion

Caption: A comprehensive workflow for molecular docking studies.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Docking Fails to Start Incorrect file formats (PDB instead of PDBQT); Missing atomic charges or types.Ensure both receptor and ligand are correctly prepared and saved in PDBQT format using AutoDockTools.
Unrealistic Binding Poses Grid box is too small or incorrectly positioned; Insufficient exhaustiveness setting.Recenter the grid box on the active site and ensure its dimensions are adequate. Increase the exhaustiveness value.
Poor Binding Scores Ligand may genuinely be a poor binder; Incorrect protonation state of ligand or receptor residues.Double-check ligand and receptor preparation. Compare the score to a known weak binder to establish a baseline.
High RMSD in Redocking Inappropriate docking parameters; Significant induced fit in the crystal structure not accounted for.Adjust docking parameters (e.g., increase exhaustiveness). Consider using a different crystal structure or ensemble docking if flexibility is an issue.

References

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. Molecules, 28(21), 7351. Available at: [Link]

  • Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry, 1(2), 90-93. Available at: [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Scheiffer, G., et al. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33434–33447. Available at: [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega via PMC. Available at: [Link]

  • PubChem. (n.d.). PubChem Database. National Center for Biotechnology Information. Available at: [Link]

  • Lee, Y. J., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5104. Available at: [Link]

  • The Research Nest. (2023). Molecular Docking Practical: How to Use PyRx and Discovery Studio. YouTube. Available at: [Link]

  • ResearchGate. (2023). Validation of Docking Methodology (Redocking). Available at: [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Nassar, M. Y., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(15), 10452-10488. Available at: [Link]

  • Johny, A. (2024). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link]

  • Omixium. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Available at: [Link]

  • Kaur, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Adewumi, T., et al. (2023). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer. Thomas Adewumi University. Available at: [Link]

  • Mucs, D., & Bryce, R. A. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules, 23(8), 1899. Available at: [Link]

  • Roche, K. (n.d.). Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Version 4.2. Available at: [Link]

  • Kushwaha, N., & Singh, V. K. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI Journal, 13, 858–881. Available at: [Link]

  • Ali, I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 17(2), 173-205. Available at: [Link]

  • Bioinformatics Review. (2021). How to perform site-specific docking using Pyrx? Available at: [Link]

  • Kaushik, M. S. (2022). Tutorial 10: Multiple ligand docking using PyRx. YouTube. Available at: [Link]

Sources

Application Notes and Protocols for the Creation of Compound Libraries Based on the 3-(2-Amino-4-thiazolyl)benzoic Acid Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminothiazole Scaffold in Drug Discovery

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This heterocyclic motif is a key component in a variety of approved drugs, showcasing its versatility and importance in drug design. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inherent reactivity of the 2-aminothiazole ring system allows for facile and diverse functionalization, making it an ideal starting point for the construction of combinatorial libraries aimed at discovering novel therapeutic agents.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, purification, and screening of compound libraries based on the 3-(2-amino-4-thiazolyl)benzoic acid core structure. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the exploration of this promising chemical space.

Part 1: Synthesis of the Core Scaffold: this compound

The foundational step in the creation of the compound library is the synthesis of the core scaffold, this compound. This is achieved through the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the 2-aminothiazole ring.[3] The synthesis involves the reaction of an α-haloketone with a thioamide. In this case, 3-(bromoacetyl)benzoic acid serves as the α-haloketone precursor, which is reacted with thiourea.

Protocol 1.1: Synthesis of 3-(Bromoacetyl)benzoic Acid

This protocol outlines the synthesis of the key α-haloketone intermediate, 3-(bromoacetyl)benzoic acid, from 3-acetylbenzoic acid.

Materials:

  • 3-Acetylbenzoic acid

  • Acetic acid

  • Bromine

  • Ice

  • Ethanol

Procedure:

  • Dissolve 3-acetylbenzoic acid (1 equivalent) in glacial acetic acid with gentle heating (approximately 45°C).

  • Once dissolved, slowly add a solution of bromine (1 equivalent) in acetic acid dropwise over 1 hour while maintaining the temperature at 45°C and stirring vigorously. The disappearance of the red bromine color and the evolution of HBr gas indicate the progression of the reaction.

  • After the addition is complete, continue stirring for an additional hour at 45°C.

  • Pour the reaction mixture onto ice to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from hot ethanol to yield pure 3-(bromoacetyl)benzoic acid.[4]

Protocol 1.2: Hantzsch Thiazole Synthesis of this compound

Materials:

  • 3-(Bromoacetyl)benzoic acid

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5%)

Procedure:

  • In a round-bottom flask, dissolve 3-(bromoacetyl)benzoic acid (1 equivalent) in ethanol.

  • Add thiourea (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 5% aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to obtain this compound.

Part 2: Combinatorial Library Design and Synthesis

The this compound scaffold offers two primary points for diversification: the exocyclic 2-amino group and the carboxylic acid of the benzoic acid moiety. A combinatorial library can be generated by systematically reacting the core scaffold with a diverse set of building blocks at these positions.

Library Design Strategy:

A "split-and-pool" or parallel synthesis approach can be employed to generate a library of discrete compounds. The library will be designed to explore a range of functionalities, including different sizes, electronic properties, and hydrogen bonding capabilities at both diversification points.

G cluster_0 Diversification at 2-Amino Group cluster_1 Diversification at Carboxylic Acid Core This compound Acylation Acyl Halides (R1-COCl) Core->Acylation Amide Formation Sulfonylation Sulfonyl Chlorides (R1-SO2Cl) Core->Sulfonylation Sulfonamide Formation ReductiveAmination Aldehydes/Ketones (R1-CHO) Core->ReductiveAmination N-Alkylation AmideCoupling Amines (R2-NH2) Core->AmideCoupling Amide Formation Esterification Alcohols (R2-OH) Core->Esterification Ester Formation Acylation->AmideCoupling Sequential Modification Sulfonylation->AmideCoupling Sequential Modification ReductiveAmination->AmideCoupling Sequential Modification

Protocol 2.1: Diversification at the 2-Amino Group

The exocyclic amino group can be readily acylated, sulfonylated, or alkylated to introduce a wide variety of substituents.

Materials:

  • This compound

  • A diverse set of acyl chlorides or carboxylic acids

  • Pyridine or a suitable non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Coupling agents (for carboxylic acids), e.g., HATU, HBTU

Procedure (using acyl chlorides):

  • Suspend this compound (1 equivalent) in dry DCM or THF.

  • Add pyridine (2 equivalents) and cool the mixture to 0°C.

  • Add the desired acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step or purified by column chromatography.[5]

Protocol 2.2: Diversification at the Carboxylic Acid Group (Amide Coupling)

The carboxylic acid moiety can be converted to a wide range of amides using a diverse set of primary and secondary amines.

Materials:

  • Derivatized 3-(2-acylamino-4-thiazolyl)benzoic acid from Protocol 2.1.1

  • A diverse set of primary and secondary amines

  • Coupling agents, e.g., HATU, HBTU, or EDCI/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the derivatized benzoic acid (1 equivalent) in DMF.

  • Add the desired amine (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compounds by preparative HPLC.[6][7]

Part 3: Purification and Quality Control of the Compound Library

High-purity compounds are essential for obtaining reliable results in high-throughput screening.[8] Preparative High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for the purification of combinatorial libraries.[8][9]

Protocol 3.1: High-Throughput Preparative HPLC-MS Purification

Instrumentation:

  • Preparative HPLC system with a gradient pump, autosampler, and fraction collector

  • Mass spectrometer with an electrospray ionization (ESI) source

  • UV detector

  • Reversed-phase C18 preparative column

Procedure:

  • Method Development: For each compound or a representative subset of the library, develop an analytical HPLC method to determine the optimal separation conditions (mobile phase, gradient, flow rate).

  • Sample Preparation: Dissolve the crude library compounds in a suitable solvent (e.g., DMSO/methanol mixture) and filter to remove any particulate matter.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the crude sample onto the column.

    • Run the gradient method developed in the analytical stage.

    • Monitor the elution of compounds using both UV and MS detectors.

    • Trigger fraction collection based on the MS signal of the target compound's mass-to-charge ratio (m/z).

  • Fraction Processing:

    • Evaporate the solvent from the collected fractions using a centrifugal evaporator or a nitrogen blowdown system.

    • Re-dissolve the purified compounds in a known volume of DMSO to create stock solutions of a specific concentration (e.g., 10 mM).[10]

G Crude_Library Crude Compound Library Prep_HPLC Preparative HPLC-MS Crude_Library->Prep_HPLC Fraction_Collection Mass-Triggered Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation QC_Analysis QC Analysis (LC-MS, NMR) Solvent_Evaporation->QC_Analysis Plate_Formatting Stock Solution Plating (e.g., 10 mM in DMSO) QC_Analysis->Plate_Formatting Screening_Ready_Plates Screening-Ready Plates Plate_Formatting->Screening_Ready_Plates

Protocol 3.2: Quality Control (QC) Analysis

After purification, it is crucial to assess the purity and confirm the identity of each compound in the library.

Instrumentation:

  • Analytical LC-MS system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Purity Assessment: Analyze an aliquot of each purified compound by analytical LC-MS. Purity is typically determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area at a specific wavelength (e.g., 214 nm or 254 nm). A purity threshold of >95% is generally desired for HTS.

  • Identity Confirmation:

    • Confirm the molecular weight of each compound by mass spectrometry.

    • For a representative subset of the library, acquire ¹H NMR spectra to confirm the chemical structure.

Parameter Method Acceptance Criteria
PurityAnalytical LC-MS (UV detection)> 95%
IdentityMass Spectrometry (MS)Observed mass ± 0.2 Da of calculated mass
Structure¹H NMR SpectroscopySpectrum consistent with the proposed structure

Part 4: High-Throughput Screening for Anticancer Activity

The synthesized compound library can be screened against a panel of cancer cell lines to identify potential anticancer agents. The MTS assay is a robust and widely used colorimetric method to assess cell viability.[11][12]

Protocol 4.1: MTS Assay for Cell Viability

Principle: The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Purified compound library (10 mM stock solutions in DMSO)

  • 96-well or 384-well clear, flat-bottom sterile microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of culture medium).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the library compounds in culture medium. A common starting concentration for a primary screen is 10 µM.

    • Add the diluted compounds to the respective wells. Include vehicle controls (DMSO at the same final concentration as the compounds) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTS Addition: Add 20 µL of the MTS reagent to each well.

  • Incubation for Color Development: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

Part 5: Data Analysis and Interpretation

The data from the HTS assay is analyzed to identify "hits" – compounds that exhibit significant cytotoxic or cytostatic activity.

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

  • Calculation of Percent Viability:

    • Percent Viability = (Absorbance of treated cells / Average Absorbance of vehicle control cells) x 100

  • Hit Identification: A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., <50% viability) at the screening concentration.

  • Dose-Response Curves and IC₅₀ Determination: For the identified hits, a secondary screen is performed with a wider range of concentrations to generate dose-response curves. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell viability, is then calculated by fitting the data to a sigmoidal dose-response curve.

References

  • Preparative High-Performance Liquid Chromatography–Mass Spectrometry for the High-Throughput Purification of Combin
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. (URL: [Link])

  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTS Tetrazolium Assay Protocol. Creative Bioarray. (URL: [Link])

  • Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. (URL: [Link])

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. (URL: [Link])

  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. (URL: [Link])

  • Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. PubMed. (URL: [Link])

  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. PubMed. (URL: [Link])

  • Application Compendium Solutions for Prepar
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. (URL: [Link])

  • Preparative HPLC-MS purification system. ResearchGate. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. (URL: [Link])

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. (URL: [Link])

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. (URL: [Link])

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. (URL: [Link])

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. (URL: [Link])

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (URL: [Link])

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. (URL: [Link])

  • 3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation.
  • Chemistry 211 Experiment 10. (URL not available)
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. ResearchGate. (URL: [Link])

  • Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. ResearchGate. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Amino-4-thiazolyl)benzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-(2-Amino-4-thiazolyl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules, which are key intermediates in the synthesis of pharmaceuticals, notably cephalosporin antibiotics. The inherent amphoteric nature of this compound, possessing both a basic 2-aminothiazole moiety and an acidic benzoic acid group, presents unique purification challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed, field-proven protocols to help you achieve the high purity required for your research and development endeavors.

I. Understanding the Challenge: The Amphoteric Nature of this compound

The primary hurdle in purifying this compound lies in its zwitterionic potential. The molecule contains a basic nitrogen atom on the thiazole ring and an acidic carboxylic acid group. This duality dictates its solubility and behavior in different pH environments, which can be both a challenge and an opportunity for purification.

At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, with both the amino group protonated and the carboxylic acid group deprotonated. At this point, its solubility in aqueous media is at a minimum, a property that can be exploited for purification by precipitation. Conversely, at low pH, the amino group is protonated, making the compound more soluble in aqueous acid, while at high pH, the carboxylic acid is deprotonated, increasing its solubility in aqueous base.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1][2][3] Potential impurities from this synthesis include:

  • Unreacted starting materials: Such as 3-(bromoacetyl)benzoic acid and thiourea.

  • Side-products: Formation of isomeric byproducts or bis-thiazoles.

  • Reagents and catalysts: Residual acids or bases used in the reaction.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated, the cooling rate being too rapid, or the presence of impurities that disrupt crystal formation. To resolve this:

  • Add more of the "good" solvent: Re-heat the mixture to dissolve the oil, and add a small amount of the solvent in which your compound is more soluble to reduce saturation.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before moving it to an ice bath.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.

  • Use a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the solvent system: The initial solvent system may not be optimal. Experiment with different solvent pairs.

Q3: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. What causes this and how can I prevent it?

A3: Streaking of amine-containing compounds on silica gel is a common issue. Silica gel is acidic, and the basic amino group of your compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor chromatography.[4] To mitigate this:

  • Add a basic modifier to the eluent: Incorporating a small amount of a base like triethylamine (0.5-2%) or a few drops of ammonium hydroxide in your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots.

  • Use a different stationary phase: Consider using neutral or basic alumina as your stationary phase.

  • Reversed-phase chromatography: For highly polar compounds, reversed-phase chromatography on a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with an acidic modifier like formic acid or trifluoroacetic acid, can be a better option.[4]

III. Troubleshooting Guide

This section provides a structured approach to common purification problems.

Problem Potential Cause Troubleshooting Strategy & Rationale
Low Recovery After Recrystallization 1. Compound is too soluble in the cold solvent system. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Adjust solvent ratio: If using a solvent pair, increase the proportion of the "poor" solvent. 2. Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve the compound completely. 3. Preheat filtration apparatus: Ensure the funnel and receiving flask are hot to prevent the compound from crashing out on the filter paper.
Poor Separation in Column Chromatography 1. Inappropriate solvent system. 2. Column overloading. 3. Compound decomposition on silica.1. Optimize eluent polarity: Use TLC to find a solvent system that gives your product an Rf value of ~0.2-0.3. A gradient elution may be necessary. For carboxylic acids, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape.[5] 2. Reduce sample load: A general rule of thumb is to load 1-5% of the mass of the stationary phase. 3. Test for stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute to check for degradation. If it decomposes, consider a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[4]
Compound Insoluble in Common Organic Solvents Zwitterionic nature leading to high lattice energy.Utilize pH adjustment: Dissolve the compound in an aqueous basic solution (e.g., dilute NaOH or NaHCO₃) to form the soluble carboxylate salt, or in an aqueous acidic solution (e.g., dilute HCl) to form the soluble ammonium salt. This is the first step in an acid-base extraction.
Persistent Impurities After Multiple Purifications Impurity has very similar physicochemical properties to the product.Consider derivatization: Convert your compound to a derivative (e.g., an ester of the carboxylic acid) that may have different crystallization or chromatographic properties. After purification, the original functional group can be regenerated. Preparative HPLC: For high-value materials, preparative HPLC can offer superior separation.

IV. Experimental Protocols & Workflows

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for separating this compound from neutral or less amphoteric impurities by leveraging its acidic and basic functional groups.

AcidBaseExtraction Crude Crude Product (in Ethyl Acetate) SepFunnel1 Separatory Funnel 1 Crude->SepFunnel1 1. Add aq. NaHCO₃ 2. Shake & Separate AqBase Aqueous Layer (Sodium Salt) SepFunnel1->AqBase Lower Layer Org1 Organic Layer 1 (Neutral Impurities) SepFunnel1->Org1 Upper Layer (Discard) SepFunnel2 Separatory Funnel 2 AqBase->SepFunnel2 1. Add Ethyl Acetate 2. Acidify with HCl to pI Precipitate Precipitated Pure Product SepFunnel2->Precipitate Precipitation AqAcid Aqueous Layer (Acidic Impurities) Org2 Organic Layer 2 (Purified Product as Salt) Filter Filter & Dry Precipitate->Filter

Caption: Workflow for Acid-Base Extraction Purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously, venting frequently. The benzoic acid moiety will be deprotonated to its sodium salt, which is soluble in the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • Back-Wash (Optional): To remove any residual neutral impurities from the aqueous layer, add a fresh portion of ethyl acetate, shake, and discard the organic layer.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add dilute hydrochloric acid (e.g., 1M HCl) with stirring until the pH reaches the isoelectric point. The zwitterionic product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a cold, non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities. The choice of solvent is critical.

Recrystallization Start Crude Product Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol/Water) Start->Dissolve HotFilter Hot Gravity Filtration (Optional, for insoluble impurities) Dissolve->HotFilter Cool Slow Cooling to Room Temp, then Ice Bath HotFilter->Cool Crystals Crystal Formation Cool->Crystals VacuumFilter Vacuum Filtration Crystals->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry PureProduct Pure Product Dry->PureProduct

Caption: General Workflow for Recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Due to the polar nature of the molecule, a polar protic solvent or a mixed solvent system is often effective. An ethanol/water or isopropanol/water mixture is a good starting point. The goal is to find a solvent system where the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethanol) to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent (e.g., warm water) dropwise until the solution becomes slightly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

For challenging separations where impurities have similar solubility profiles, column chromatography is the method of choice.

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection:

    • Normal Phase (Silica Gel): As discussed in the FAQs, silica gel is acidic and can cause streaking. If using silica, it is crucial to add a modifier to the eluent. A good starting mobile phase to test via TLC would be a mixture of a relatively non-polar solvent (e.g., ethyl acetate or dichloromethane) and a polar solvent (e.g., methanol), with 1% triethylamine or acetic acid added.[4][5][6]

    • Reversed-Phase (C18): This is often a better choice for such polar, ionizable compounds. The mobile phase would typically be a gradient of acetonitrile or methanol in water, with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[4]

  • Column Packing: Prepare a slurry of the chosen stationary phase in the initial eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DMSO. It is often best to "dry load" the sample by adsorbing it onto a small amount of silica gel or celite, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.

  • Elution: Run the column, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

V. Purity Assessment

A multi-technique approach is recommended to confirm the purity of the final product.

Technique Purpose Typical Observations for a Pure Sample
¹H and ¹³C NMR Structural confirmation and identification of impurities.Clean spectra with peaks corresponding to all expected protons and carbons, with correct integrations and multiplicities. Absence of unassignable peaks.
HPLC Quantitative purity assessment.A single major peak with a purity of >98% by area percentage. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% formic acid is a common starting point.[7][8]
Mass Spectrometry Confirmation of molecular weight.A peak corresponding to the expected molecular ion [M+H]⁺ or [M-H]⁻.
Melting Point Indication of purity.A sharp melting point within a narrow range (e.g., 1-2 °C). Impurities typically broaden and depress the melting point.

VI. References

  • Recrystallization methods for purifying aminothiazole compounds. (n.d.). BenchChem.

  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.

  • Hantzsch, A. R. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.

  • HPLC Methods for analysis of 4-Aminobenzoic acid. (n.d.). HELIX Chromatography.

  • Zwitterionic oligomers of 3-aminobenzoic acid on screen-printed electrodes: structure, properties and forensic application. (2024). Analyst, 149(4), 1121-1131.

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.

  • Recrystallization of Benzoic Acid. (n.d.).

  • Potential-dependent Adsorption and Orientation of a Small Zwitterion: P-Aminobenzoic Acid on Ag(111). (2013). The Journal of Physical Chemistry C, 117(35), 18016-18023.

  • The Recrystallization of Benzoic Acid. (n.d.).

  • Chromatographic Separation of Organic Mixtures. (n.d.).

  • Recrystallization of Benzoic Acid. (n.d.). Scribd.

  • Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. (2012). Bulletin of the Korean Chemical Society, 33(10), 3443-3448.

  • 2-Bromo-1-(3-nitrophenyl)ethanone. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2372.

  • Synthesis and Antioxidant Evaluation of 3-Bromo-flavone. (2019). Indonesian Journal of Pharmacy, 30(3), 183-190.

  • This compound. (n.d.). Arctom Scientific.

  • Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (2021). Synform, 2021(12), A201-A210.

  • Column chromatography of carboxylic acids? (2016). Reddit.

  • Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education, 77(11), 1433.

  • Method for preparing p-aminobenzoic acid. (2003). Google Patents.

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules, 20(8), 13838-13853.

  • Purification of 2-((2-Aminophenyl)thio)benzoic Acid by Recrystallization: Application Notes and Protocols. (n.d.). BenchChem.

  • Protein purification. (n.d.).

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.

  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.

  • The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. (n.d.).

  • Recrystallization - Why two solvents? (2014). Reddit.

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.

  • 2-Bromoacetamide synthesis and purification methods. (n.d.). BenchChem.

  • 3-Amino-4-methylbenzoic acid 99%. (n.d.). Sigma-Aldrich.

  • 1-bromo-3-methyl-2-butanone. (n.d.). Organic Syntheses.

  • Technical Support Center: 5-Amino-3-isopropyl-1,2,4-thiadiazole Purification. (n.d.). BenchChem.

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-(2-Amino-4-thiazolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 3-(2-Amino-4-thiazolyl)benzoic acid. This guide is designed to provide practical, in-depth solutions to the solubility challenges frequently encountered with this compound during assay development and execution. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, empowering you to make informed decisions for robust and reproducible results.

Understanding the Molecule: Why is Solubility a Challenge?

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group (an acidic site) and a 2-aminothiazole group (a basic site). This dual nature is the primary reason for its complex solubility behavior.

At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. In this state, intermolecular attractions are maximized, and solubility in aqueous media is at its minimum. The key to solubilizing this compound is to manipulate the pH of the solution to shift the equilibrium away from this minimally soluble zwitterionic or neutral form towards its more soluble charged (anionic or cationic) forms.[1][2]

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my standard aqueous assay buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A1: The most immediate and effective strategy is pH modification.[3][4] At pH 7.4, the carboxylic acid group is likely deprotonated (negative charge), but the aminothiazole group may be only partially protonated. This can lead to the formation of the poorly soluble zwitterion. We recommend preparing initial stock solutions in either a basic or acidic solvent. A simple first step is to attempt solubilization in a dilute basic solution like 0.1 M NaOH to deprotonate the carboxylic acid, or a dilute acidic solution like 0.1 M HCl to fully protonate the amino group. This will generate the highly soluble anionic carboxylate or cationic ammonium salt, respectively.

Q2: I dissolve my compound in 100% DMSO for a stock solution, but it precipitates immediately upon dilution into my aqueous assay buffer. Why does this happen?

A2: This is a classic problem known as "compound crashing" and is common in high-throughput screening (HTS).[5] While your compound is soluble in the organic solvent DMSO, its solubility in the final aqueous assay buffer is much lower. When you dilute the DMSO stock, the solvent environment rapidly changes from organic to aqueous, causing the compound to precipitate out of the solution before it can be properly solvated by water molecules.[5][6][7] This can lead to false-positive or false-negative results and can even clog sensitive liquid handling equipment.[5]

Q3: What is the maximum concentration of DMSO my assay can tolerate?

A3: This is highly dependent on your specific assay. For biochemical or enzymatic assays, concentrations up to 1-5% DMSO may be acceptable. However, cell-based assays are far more sensitive; DMSO concentrations should ideally be kept below 0.5%, and often as low as 0.1%, to avoid solvent-induced cytotoxicity or other artifacts.[8][9] It is imperative to determine the maximum tolerable DMSO concentration for your specific system by running a vehicle control curve.

Q4: Can I just sonicate my sample or heat it to get it into solution?

A4: While sonication and gentle warming can help overcome kinetic barriers to dissolution, they do not change the fundamental thermodynamic solubility of the compound in a given solvent. If the compound is truly insoluble at that concentration and pH, it will likely precipitate out again upon cooling or over time. These methods are best used as aids for dissolving a compound in a solvent where it is known to be soluble (like DMSO) but should not be relied upon to force solubilization in an incompatible buffer.[6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues, starting from the simplest modifications and progressing to more advanced formulation strategies.

Issue 1: Initial Compound Solubilization Failure in Aqueous Buffer

Your primary goal is to ionize the molecule. The relationship between pH, the compound's pKa values, and its resulting charge state is the most critical factor to control.

cluster_low_ph Low pH (e.g., pH < 3) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 6) Cation Zwitterion label_cation Cationic Form (High Solubility) Anion label_zwitterion Zwitterionic/Neutral Form (Low Solubility) label_anion Anionic Form (High Solubility)

Caption: pH-dependent forms of this compound.

Strategy 1: pH Adjustment (The Primary Approach)

Because the compound is amphoteric, its solubility is lowest at its isoelectric point and increases as the pH is moved into either the acidic or basic range.[1][2]

  • Mechanism: In acidic conditions (pH < pKa of the amine), the amino group is protonated, forming a soluble cationic salt. In basic conditions (pH > pKa of the carboxylic acid), the carboxylic acid is deprotonated, forming a soluble anionic salt. The pKa of benzoic acid is ~4.2, and the pKa of 2-aminothiazole is ~5.3.[10] Therefore, the isoelectric point is likely in the pH 4-5 range, and solubility will be poor in this region.

  • Actionable Advice:

    • Go Basic: Try to dissolve the compound in a buffer at pH 8.0 or higher. This ensures the carboxylic acid is fully deprotonated and negatively charged, significantly enhancing solubility.

    • Go Acidic: Alternatively, use a buffer at pH 3.0 or lower. This ensures the aminothiazole group is fully protonated and positively charged.

    • Important Caveat: You must confirm that the extreme pH will not negatively impact your assay's performance or the stability of your target protein/cells. Always run a pH-matched vehicle control.

Issue 2: Precipitation Upon Dilution from DMSO Stock

When simple pH adjustment of the final assay buffer isn't sufficient or feasible, you must employ more advanced formulation techniques. The following workflow provides a decision-making framework.

Caption: Troubleshooting workflow for compound precipitation.

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[3]

  • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, making it more favorable for the non-polar parts of the drug molecule to be solvated.[3]

  • Actionable Advice: If DMSO is causing issues, consider less disruptive co-solvents. Polyethylene glycol 400 (PEG-400) and propylene glycol are common choices.[11]

  • Protocol: Prepare a concentrated stock (e.g., 10-20 mM) in 100% PEG-400. Then, dilute this stock into your assay buffer. The final concentration of PEG-400 should be kept as low as possible (typically 1-5%) and must be validated with a vehicle control.

Strategy 3: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate poorly soluble compounds.[12][13]

  • Mechanism: The hydrophobic core of the micelle provides a favorable environment for the non-polar regions of your compound, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[14][15]

  • Actionable Advice: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) are generally preferred in biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[13][15] A final concentration of 0.01% to 0.1% (w/v) is often effective and well-tolerated.

Strategy 4: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16][17]

  • Mechanism: They form "inclusion complexes" by encapsulating the hydrophobic part of a drug molecule within their cavity, thereby increasing its apparent water solubility.[18][19]

  • Actionable Advice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[16] You can either add HP-β-CD to your assay buffer or use it to create a pre-formed complex with your compound.

StrategyMechanism of ActionTypical Final Assay Conc.Potential Issues & Considerations
pH Adjustment Increases fraction of soluble ionized species.[3][4]N/A (adjust buffer pH)May affect protein/cell stability or enzyme activity. Requires pH-matched vehicle control.
Co-solvents Reduces solvent polarity.[3]0.1% - 5%Can cause cytotoxicity (especially in cell assays) or interfere with assay components.
Surfactants Micellar encapsulation of the compound.[12][13]0.01% - 0.1%Can interfere with assays involving membranes or protein-protein interactions; may cause protein denaturation at high concentrations.[13]
Cyclodextrins Forms a water-soluble inclusion complex.[16][19]1 - 10 mMCan sometimes extract cholesterol from cell membranes; may interfere with assays where the drug needs to be fully "free".

Experimental Protocols

Protocol 1: Systematic pH-Based Solubility Assessment

This protocol allows you to experimentally determine the optimal pH for solubilizing your compound.

  • Prepare a series of buffers (e.g., 50 mM phosphate or citrate-phosphate-borate) across a pH range from 2.0 to 10.0 in 1.0 pH unit increments.

  • Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes.

  • Equilibrate the samples by rotating them at room temperature for 24 hours to ensure saturation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully remove the supernatant and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Plot the measured solubility against pH to identify the ranges of maximum solubility.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution using HP-β-CD.

  • Prepare a 50 mM solution of HP-β-CD in your desired aqueous buffer.

  • Weigh out the required amount of this compound to achieve your target stock concentration.

  • Add the solid compound directly to the HP-β-CD solution.

  • Vortex vigorously for 2-3 minutes.

  • Sonicate the mixture in a bath sonicator for 15-30 minutes. Gentle warming (to 30-40°C) can be applied if necessary.

  • Visually inspect for complete dissolution. If needed, filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.

  • This stock can then be diluted into the final assay buffer. Remember that your vehicle control must contain the same final concentration of HP-β-CD.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (Vertex AI Search)
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (PMC - NIH)
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (World Pharma Today)
  • Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (Hilaris Publisher)
  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Cyclodextrin Solutions for API Solubility Boost. (BOC Sciences)
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (Touro Scholar)
  • Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. (Benchchem)
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. (Benchchem)
  • Solubility enhancement – A challenge for hydrophobic drugs. (IOSR Journal)
  • Compound Precipitation in High-Concentr
  • 16.4: The Effects of pH on Solubility. (Chemistry LibreTexts)
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (Research Journal of Pharmacognosy)
  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. (PubMed)
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Solubility Enhancement of Drugs.
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • Solubilization techniques used for poorly water-soluble drugs. (PMC - PubMed Central)
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (Semantic Scholar)
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (PubMed Central)
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (UNT Digital Library)
  • The Role of Surfactants in Solubiliz
  • 5 Novel Techniques for Solubility Enhancement. (Ascendia Pharmaceutical Solutions)
  • Solubilizing Systems for Parenteral Formulation Development—Small Molecules.
  • The Role of Surfactants in Solubiliz
  • A review on solubility enhancement technique for pharmaceutical drugs. (GSC Online Press)
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly W
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissert
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (PMC - NIH)
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (PMC - NIH)
  • 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid | C10H7NO3S2. (PubChem)
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (PubMed Central)
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (NIH)
  • This compound | 862254-43-1. (ChemicalBook)
  • 862254-43-1, this compound Formula. (Echemi)
  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring
  • 2-(2-Amino-thiazol-4-yl)-benzoic acid. (Santa Cruz Biotechnology)
  • Benzoic acid. (Wikipedia)
  • Bordwell pKa Table. (University of Wisconsin-Madison)

Sources

Technical Support Center: Optimizing Coupling Reactions with 3-(2-Amino-4-thiazolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for coupling with 3-(2-Amino-4-thiazolyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and practical guidance for this versatile building block. The unique electronic and structural features of this compound present specific challenges and opportunities in common cross-coupling reactions. This document will address frequently encountered issues in a question-and-answer format, offering in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Amide Coupling (Peptide Coupling)

Q1: My amide coupling reaction with this compound is giving low to no yield. What are the likely causes?

A: Low yields in amide coupling reactions with this substrate often stem from a few key factors related to its structure:

  • Reduced Nucleophilicity of the Amine: The 2-aminothiazole moiety is an electron-deficient system. This reduces the nucleophilicity of the exocyclic amine, making it less reactive towards an activated carboxylic acid compared to a simple aniline.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid group on the benzoic acid ring requires efficient activation to form a highly reactive intermediate. If the coupling reagent is not suitable or used in insufficient amounts, activation will be incomplete.[2]

  • Amine Deactivation by Protonation: An acid-base reaction between the carboxylic acid of one molecule and the amine of another can occur, leading to salt formation and rendering the amine non-nucleophilic.[2]

  • Side Reactions with Coupling Reagents: Uronium-based coupling reagents like HATU can react with the amine nucleophile, leading to the formation of a guanidinium byproduct and consuming the reagent.[3]

Q2: How can I improve the yield of my amide coupling reaction?

A: To enhance your reaction yield, consider the following strategies:

  • Pre-activation of the Carboxylic Acid: The generally recommended approach is to pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base for a short period (15-30 minutes) before adding the amine.[2][3] This ensures the formation of the active ester intermediate and minimizes side reactions with the amine.

  • Choice of Coupling Reagent: For electron-deficient amines, more potent coupling reagents are often necessary. While standard reagents like EDC/HOBt can be effective, uronium-based reagents such as HATU, HBTU, or HCTU are generally more robust.[4][5]

  • Appropriate Base Selection: A non-nucleophilic organic base is crucial. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used to neutralize the generated acids without competing with the amine nucleophile.[2][6]

  • Solvent Choice: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically preferred to ensure all reagents are fully dissolved and to prevent hydrolysis of the activated intermediate.[3]

Q3: I'm observing the formation of an unexpected byproduct. What could it be?

A: A common side product when using uronium-based coupling reagents (e.g., HATU) is the guanidinium byproduct formed from the reaction of the coupling reagent with the amine. To minimize this, ensure the carboxylic acid is fully activated before introducing the amine.

Suzuki-Miyaura Cross-Coupling

Q4: My Suzuki-Miyaura coupling with a boronic acid and the aryl bromide of a protected this compound is sluggish. How can I optimize it?

A: Challenges in Suzuki-Miyaura couplings involving this scaffold can arise from the heterocyclic nature of the substrate. Here's how to troubleshoot:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For heteroaryl substrates, electron-rich and bulky phosphine ligands like SPhos or XPhos can significantly improve catalytic activity.[7] The use of stable, well-defined palladium precatalysts can also lead to more reproducible results.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step.[8][9] For heterocyclic substrates, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[10][11][12] The choice of base can influence the reaction rate and selectivity.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[10][13]

  • Temperature: While many Suzuki reactions are run at elevated temperatures, some unstable boronic acids may require milder conditions.[7][14] Optimization of the reaction temperature is often necessary.

Q5: I'm concerned about protodeboronation of my boronic acid. How can I mitigate this?

A: Protodeboronation, the undesired cleavage of the C-B bond, can be a significant side reaction, especially with electron-rich or heteroaryl boronic acids.[14] To minimize this:

  • Use of Precatalysts: Modern palladium precatalysts can generate the active catalytic species quickly at lower temperatures, outcompeting the boronic acid decomposition.[7][14]

  • Anhydrous Conditions: While water is often part of the solvent system, minimizing excess water and ensuring high-quality, anhydrous organic solvents can help.

  • Careful Base Selection: A weaker base or a phosphate base may be less prone to inducing protodeboronation compared to strong hydroxide bases.

Troubleshooting Guides

Amide Coupling Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete carboxylic acid activation.Use a more potent coupling reagent (e.g., HATU, HCTU).[5] Increase the equivalents of the coupling reagent (1.1-1.5 eq).
Reduced amine nucleophilicity.Increase reaction temperature (e.g., from room temperature to 40-50 °C). Increase reaction time.
Amine protonation.Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA) are used.
Hydrolysis of activated intermediate.Use anhydrous solvents and reagents.
Formation of Guanidinium Byproduct Reaction of amine with uronium reagent.Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[3]
Difficulty in Purification Unreacted starting materials.Optimize reaction stoichiometry and conditions to drive the reaction to completion.
Byproducts from the coupling reagent.Choose a coupling reagent that gives water-soluble byproducts (e.g., EDC). Perform an aqueous workup to remove these byproducts.
Suzuki-Miyaura Coupling Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalyst.Use a palladium precatalyst. Ensure rigorous exclusion of oxygen.
Poor ligand choice.Screen electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos).[7]
Inefficient transmetalation.Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃).[10][11][12]
Protodeboronation of Boronic Acid Decomposition of the boronic acid.Use a precatalyst that allows for lower reaction temperatures.[7][14] Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[15]
Homocoupling of Boronic Acid Oxygen contamination.Thoroughly degas solvents and reactants. Maintain an inert atmosphere (N₂ or Ar).

Visualizations

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid Carboxylic Acid Activated_Ester Activated Ester Intermediate Acid->Activated_Ester + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product + Amine Amine This compound Derivative Amine->Amide_Product

Caption: General workflow for amide bond formation.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add R-X PdII_Complex R-Pd(II)-X L_n Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar R-Pd(II)-Ar' L_n Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation Red_Elim Reductive Elimination PdII_Ar->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product R-Ar' Red_Elim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM).

  • Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add a solution of the this compound derivative (1.05 eq) in anhydrous DMF.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Preparation: To a Schlenk flask, add the aryl halide derivative of this compound (1.0 eq), the boronic acid or boronic ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add a degassed mixture of solvent (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Filter the organic layer through a pad of Celite to remove the palladium catalyst. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • American Cyanamid Company. (1949). Purification of 2-aminothiazole. U.S.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965–977. [Link]

  • Bumagin, N. A., Bykov, V. V., & Beletskaya, I. P. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7194–7197. [Link]

  • Penthala, N. R., Sonar, V. N., & Janganati, V. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5536–5540. [Link]

  • Khan, I., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 21(10), 1338. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(12), 5511–5520. [Link]

  • The B. F. Goodrich Company. (1958). Process of preparing 2-aminothiazoles. U.S.
  • Dangat, Y. B., et al. (2014). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. RSC Advances, 4(73), 38669-38676. [Link]

  • Patil, Y. P., et al. (2015). Dual functionalized task specific ionic liquid promoted in situ generation of palladium nanoparticles in water: Synergic catalytic system for Suzuki–Miyaura cross coupling. Journal of Molecular Catalysis A: Chemical, 408, 131-139. [Link]

  • Reddit. (2023). HATU coupling - what's the best order?[Link]

  • Reddit. (2020). Tips and tricks for difficult amide bond formation?[Link]

  • Ayimbila, S. N., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 23, 1-15. [Link]

  • Nielsen, S. D., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11468-11475. [Link]

  • Lund, K. B., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11468-11475. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages. Chemical Communications, 55(65), 9631-9634. [Link]

  • Matos, M. J. O., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Semantic Scholar. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Sharma, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(3), 1259-1307. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Al-Said, M. S., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 23(1), 59. [Link]

  • Maccari, R., et al. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. ARKIVOC, 2010(9), 238-250. [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Sharma, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143. [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Gallardo-Godoy, A., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(10), 4049–4064. [Link]

  • Papo, N., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412. [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Holzer, M., et al. (2008). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. ResearchGate. [Link]

  • Kumar, A., et al. (2019). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 131(1), 1-10. [Link]

  • Gallardo-Godoy, A., et al. (2011). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry, 54(4), 1010-1021. [Link]

  • Gekko, K., & Timasheff, S. N. (1981). The solubility of amino acids and related compounds in aqueous-polyethylene glycol solutions. The Journal of Biological Chemistry, 256(23), 12241-12247. [Link]

Sources

identifying and minimizing side products in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of thiazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and minimize the formation of side products, thereby improving yield, purity, and overall success of your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, delving into the underlying chemical principles and providing actionable protocols.

Initial Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general diagnostic workflow. This can help systematically isolate the root cause of a problematic reaction.

G Problem Problem Observed (e.g., Low Yield, Impurities) Causes Identify Potential Causes - Reagent Purity? - Stoichiometry? - Temperature? - Solvent? Problem->Causes Diagnostic Perform Diagnostic Experiment (e.g., TLC, NMR of starting material, Small-scale condition screen) Causes->Diagnostic Hypothesize Solution Implement Solution - Purify Reagents - Adjust Stoichiometry - Optimize Temperature/Solvent - Change Catalyst/Method Diagnostic->Solution Analyze Data Success Problem Resolved (High Yield, Pure Product) Solution->Success Verify

Caption: General workflow for troubleshooting thiazole synthesis.

Question 1: My Hantzsch synthesis yield is consistently low. What are the likely causes and how can I improve it?

Probable Causes & Explanation:

Low yields in the Hantzsch thiazole synthesis, a cornerstone reaction between an α-haloketone and a thioamide, are a frequent issue.[1][2] The causes can range from suboptimal reaction conditions to poor reagent quality.

  • Insufficient Activation Energy: The reaction often requires heating to proceed efficiently. Room temperature conditions may lead to very slow conversion rates or stall the reaction altogether.[3]

  • Poor Reagent Purity: Impurities in either the α-haloketone (e.g., residual acid from halogenation) or the thioamide (e.g., hydrolysis to the corresponding amide) can introduce competing side reactions. Thioamides, in particular, can be unstable in acidic media, which can reduce the concentration of the active nucleophile.[3][4]

  • Suboptimal Solvent Choice: The polarity of the solvent is critical for solvating the reactants and intermediates. Traditional solvents like ethanol or methanol are common, but not always optimal for all substrates.[3]

  • Thioamide Hydrolysis: Thioamides are more resistant to hydrolysis than amides, but under harsh conditions (prolonged heating in aqueous or acidic media), they can hydrolyze, reducing the amount of starting material available for the cyclization.[5]

Recommended Solutions & Protocols:

A systematic approach to optimizing the reaction conditions is key.

  • Optimize Reaction Conditions: Modern techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and significantly improve yields by providing efficient and uniform heating.[3]

  • Ensure Reagent Purity: Always use high-purity starting materials. If the purity is questionable, purify the α-haloketone by distillation or recrystallization and ensure the thioamide is dry and stored properly.[3]

  • Solvent Screening: If yields remain low, perform a small-scale screen of different solvents. For instance, dimethyl carbonate (DMC) or even solvent-free conditions have been reported to give excellent yields.[3]

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

Parameter Conventional Heating Microwave Irradiation Advantage of Microwave
Reaction Time 4-12 hours 5-20 minutes Drastic reduction in time
Temperature Reflux (e.g., Ethanol at ~78°C) 60-120°C (Controlled) Rapid, uniform heating
Typical Yield 40-70% 75-95% Significant yield improvement

| Side Products | Often higher due to prolonged heating | Generally lower | Cleaner reaction profile |

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a robust method for improving yields and reducing reaction times.

  • Preparation: In a 10 mL microwave reactor vessel, combine 2-bromoacetophenone (1.0 mmol, 199 mg) and thiourea (1.2 mmol, 91 mg).[1]

  • Solvent Addition: Add ethanol (5 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 80°C for 10 minutes.

  • Work-up: After cooling the reaction to room temperature, pour the contents into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution to neutralize any generated HBr and precipitate the product.[1]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the final 2-amino-4-phenylthiazole.[3]

Question 2: My reaction with an N-substituted thiourea produced an unexpected isomer. How can I control the regioselectivity?

Probable Cause & Explanation:

This is a classic regioselectivity challenge in Hantzsch synthesis. When an N-monosubstituted thiourea reacts with an α-haloketone, the reaction can proceed via two different pathways, yielding either a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole . The outcome is highly dependent on the acidity of the reaction medium, which dictates the initial site of nucleophilic attack and the subsequent cyclization.[3]

  • Neutral/Basic Conditions: The sulfur atom of the thioamide is the most nucleophilic site. It attacks the α-haloketone first. Subsequent intramolecular cyclization by one of the nitrogen atoms leads preferentially to the thermodynamically stable aromatic 2-(N-substituted amino)thiazole.

  • Strongly Acidic Conditions: Under high acid concentration (e.g., 10M HCl in ethanol), the thioamide can be protonated differently, and the reaction mechanism can shift, favoring the formation of the 3-substituted 2-imino isomer.[3]

G cluster_start Starting Materials N-Substituted Thioamide N-Substituted Thioamide Intermediate Key Intermediate N-Substituted Thioamide->Intermediate α-Haloketone α-Haloketone α-Haloketone->Intermediate ProductA 2-(N-Substituted Amino)thiazole (Aromatic, More Stable) Intermediate->ProductA Neutral Solvent (e.g., Ethanol) ProductB 3-Substituted 2-Imino-dihydrothiazole (Less Stable Isomer) Intermediate->ProductB Strongly Acidic (e.g., 10M HCl-EtOH)

Caption: Control of regioselectivity based on reaction acidity.

Recommended Solutions & Protocols:

Controlling the pH of your reaction medium is the most effective way to direct the synthesis towards your desired regioisomer.

  • For 2-(N-substituted amino)thiazoles (Desired Aromatic Isomer):

    • Run the reaction in a neutral solvent like ethanol, methanol, or DMF without any added acid.[3]

    • If the α-haloketone contains acidic impurities, consider a pre-wash or use a non-nucleophilic base (like proton sponge) in a stoichiometric amount to neutralize it.

  • For 3-substituted 2-imino-2,3-dihydrothiazoles:

    • Conduct the reaction in a strongly acidic medium. A common method is to use a solution of 10M HCl in ethanol as the solvent.[3]

Experimental Protocol: Selective Synthesis of 2-(Phenylamino)-4-methylthiazole

  • Reagents: Combine 1-chloropropan-2-one (1.0 mmol, 92.5 mg) and N-phenylthiourea (1.0 mmol, 152 mg) in a round-bottom flask.

  • Solvent: Add 10 mL of absolute ethanol.

  • Reaction: Reflux the mixture with stirring for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure. Add 20 mL of water and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry to obtain the desired 2-(phenylamino)-4-methylthiazole.

Question 3: My final product is contaminated with several side products. What are they and how can I prevent them?

Probable Causes & Explanation:

A complex product mixture often points to competing reaction pathways stemming from the reactive intermediates of the Hantzsch synthesis.

  • Formation of Dimeric Byproducts (e.g., Thiazolo[5,4-d]thiazoles): Under certain conditions, especially with dithiooxamide or if the thioamide starting material can dimerize, symmetrical bis-thiazole compounds can form.[6]

  • Over-Alkylation: The nitrogen atoms in the newly formed thiazole ring are nucleophilic and can react with a second molecule of the α-haloketone, leading to N-alkylation and the formation of thiazolium salts.[2][7] This is more likely if an excess of the α-haloketone is used.

  • Formation of α-Thiocyanatoketones: This side reaction is particularly prevalent when using pyrazole-1-thiocarboxamide. Instead of the desired cyclization, the thioamide can act as a thiocyanate source, leading to the formation of an α-thiocyanatoketone, which is a dead-end for thiazole formation under these conditions.[8]

G Intermediate Hantzsch Intermediate (Hydroxythiazoline) Thiazole Desired Thiazole Intermediate->Thiazole Dehydration (Main Pathway) Dimer Side Product: Dimer/Bis-thiazole Intermediate->Dimer Dimerization Pathway Thiazolium Side Product: Thiazolium Salt (Over-alkylation) Thiazole->Thiazolium N-Alkylation Thiocyanatoketone Side Product: α-Thiocyanatoketone Haloketone Excess α-Haloketone Haloketone->Thiazole Thioamide Reactive Thioamide Thioamide->Thiocyanatoketone Rearrangement/ S-N Cleavage

Caption: Potential side reactions from the Hantzsch intermediate.

Recommended Solutions & Protocols:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thioamide relative to the α-haloketone to ensure the limiting reagent is consumed and to minimize the chance of over-alkylation.

  • Temperature Management: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions. Use the lowest effective temperature or switch to microwave heating for better control.[3]

  • Alternative Synthetic Routes: If a particular substrate combination is prone to side reactions, consider an alternative synthesis.

    • Cook-Heilbron Synthesis: Reacts an α-aminonitrile with carbon disulfide to form 5-aminothiazoles. This is a milder method and can be advantageous for certain substitution patterns.[4][9]

    • Gabriel Synthesis: Involves the reaction of an acylaminoketone with a thionating agent like phosphorus pentasulfide or Lawesson's reagent.[4][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic methods for preparing thiazoles? A: The most common methods are the Hantzsch synthesis (α-haloketones + thioamides), the Cook-Heilbron synthesis (α-aminonitriles + carbon disulfide), and the Gabriel synthesis (acylaminoketones + P₄S₁₀).[4][11] The Hantzsch synthesis is the most versatile and widely used.[12][13]

Q2: How can I effectively purify my crude thiazole product? A: Purification strategies depend on the product's properties. Common methods include:

  • Precipitation/Filtration: Many thiazole products, especially 2-aminothiazoles, are poorly soluble in water. Neutralizing the reaction mixture often causes the product to precipitate, allowing for easy isolation by filtration.[1]

  • Recrystallization: This is a standard method for purifying solid products. Ethanol is a common and effective solvent for recrystallizing many thiazole derivatives.[14]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is a common mobile phase.[1]

Q3: Are there "greener" or more environmentally benign methods for thiazole synthesis? A: Yes, significant progress has been made in developing eco-friendly protocols. These include:

  • Microwave-Assisted Synthesis: Reduces reaction times, energy consumption, and often the need for harsh solvents.[15][16]

  • Ultrasonic Irradiation: Another energy-efficient method that can promote reactions at lower temperatures.[12]

  • Use of Green Solvents: Water or PEG-400 have been successfully used as solvents, replacing more volatile and toxic organic solvents.[12]

  • Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy recovery and reuse, minimizing waste.[12][17]

Q4: Can I form a thiazole ring without using a pre-formed thioamide? A: Yes, several modern methods build the thiazole ring from simpler starting materials. For example, some protocols achieve a one-pot synthesis from aldehydes, amines, and elemental sulfur using a copper catalyst and molecular oxygen as a green oxidant.[16]

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Retrieved from [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Transformation of thioamides to thiazoles. Retrieved from [Link]

  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Fundamental and Applied Sciences, 13(1), 255-273. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • University of Sussex - Figshare. (2023). New methods for the rapid synthesis of thiazoles. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • ijarsct. (n.d.). Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation Technique. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

  • Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis. Retrieved from [Link]

  • YouTube. (2022). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link]

  • ResearchGate. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of thiazole 24. Retrieved from [Link]

  • Bentham Science. (2022). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

Sources

Technical Support Center: Stability Testing of 3-(2-Amino-4-thiazolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Amino-4-thiazolyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for stability testing. As a crucial intermediate in the synthesis of third-generation cephalosporin antibiotics, understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to navigate the complexities of your stability studies.

Section 1: Frequently Asked Questions (FAQs) - The Basics

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For routine laboratory use and long-term storage, this compound should be stored at room temperature in a dry, well-sealed container, protected from light. The rationale is to minimize the risk of hydrolytic and photolytic degradation. For analytical standards or reference materials, storage in a desiccator or at controlled room temperature (20-25°C) is advisable. Avoid storing it in environments with high humidity or direct sunlight.

Q2: What are the primary, theoretically-suspected degradation pathways for this molecule?

A2: Based on its chemical structure, which contains an aminothiazole ring and a benzoic acid moiety, the primary degradation pathways to anticipate are:

  • Hydrolysis: The thiazole ring, particularly the imine-like functionality, can be susceptible to cleavage under harsh acidic or basic conditions.

  • Oxidation: The electron-rich 2-amino group and the sulfur atom in the thiazole ring are potential sites for oxidation.

  • Photodegradation: Thiazole derivatives can be sensitive to UV and visible light, potentially leading to complex degradation products through radical mechanisms.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid group is a plausible degradation pathway, similar to what is observed in related heterocyclic carboxylic acids.

The following diagram illustrates these potential degradation sites on the molecule.

G cluster_main This compound cluster_stressors Stress Conditions mol hydro Hydrolysis (Acid/Base) hydro->mol Ring Cleavage ox Oxidation (e.g., H₂O₂) ox->mol N-Oxidation, S-Oxidation photo Photolysis (UV/Vis Light) photo->mol Radical Degradation thermo Thermal Stress thermo->mol Decarboxylation

Caption: Potential degradation pathways for this compound.

Section 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of pharmaceutical development. It helps identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods. This section provides troubleshooting advice for common issues encountered during these studies.

Q3: My compound shows rapid and extensive degradation under acidic conditions (e.g., 0.1 M HCl at 60°C). How can I achieve the target 5-20% degradation, and what is the likely mechanism?

A3: Extensive degradation suggests high susceptibility to acid hydrolysis.

  • Causality: The thiazole ring contains nitrogen atoms that can be protonated, making the ring more susceptible to nucleophilic attack by water, potentially leading to ring-opening. The exocyclic amino group can also be protonated.

  • Troubleshooting Steps:

    • Reduce Stress Severity: Decrease the acid concentration (e.g., to 0.01 M HCl), lower the temperature (e.g., to room temperature or 40°C), or shorten the exposure time. The goal is controlled degradation, not complete destruction of the molecule.

    • Time-Point Analysis: Sample at multiple early time points (e.g., 2, 4, 8, 24 hours) to identify the time at which the target degradation level is reached.

  • Mechanistic Insight: The primary degradation product is likely from the hydrolysis of the thiazole ring. Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify the mass of the degradant(s). This will help confirm if ring cleavage has occurred.

Q4: In my oxidative stress study using 3% hydrogen peroxide, I observe multiple new peaks in my chromatogram. How do I determine the primary oxidative degradation product?

A4: The presence of multiple peaks is common in oxidative studies due to the non-specific nature of radical reactions.

  • Causality: Hydrogen peroxide can generate hydroxyl radicals, which can attack multiple sites. For your molecule, likely targets are:

    • The sulfur atom, leading to a sulfoxide or sulfone.

    • The exocyclic amino group, forming an N-oxide or other oxidized species.

    • The aromatic rings, leading to hydroxylation.

  • Troubleshooting & Identification Strategy:

    • Mass Balance: First, ensure your analytical method has good mass balance, meaning the decrease in the parent peak area is accounted for by the sum of the new peak areas. This confirms the new peaks are indeed degradants.

    • LC-MS/MS Analysis: Use high-resolution LC-MS/MS to obtain accurate mass and fragmentation data for each new peak. An increase of 16 amu suggests the addition of one oxygen atom (e.g., N-oxide or sulfoxide). An increase of 32 amu suggests the addition of two oxygen atoms (e.g., sulfone).

    • Comparative Studies: Consider using a milder oxidizing agent or a different type, such as AIBN (azobisisobutyronitrile), which induces radical-chain degradation through a different mechanism and can provide complementary information.

Q5: My photostability results are inconsistent between experiments. What are the critical parameters to control?

A5: Photostability testing requires rigorous control of the experimental setup to ensure reproducibility.

  • Causality: Inconsistency often arises from variations in light exposure, temperature, or sample preparation. The physical state of the sample (solid vs. solution) can dramatically alter its photosensitivity.

  • Troubleshooting Checklist:

    • Calibrated Light Source: Ensure your photostability chamber is properly calibrated and provides a consistent, controlled output of both visible and near-UV light, as specified by ICH Q1B guidelines. The recommended exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Dark Control: Always include a "dark control" sample, wrapped in aluminum foil, placed in the chamber alongside the exposed sample. This allows you to differentiate between photodegradation and thermal degradation that may occur at the chamber's operating temperature.

    • Sample Presentation: For solid-state testing, spread the material in a thin, uniform layer (e.g., in a shallow petri dish) to ensure consistent light exposure. Clumping can shield the inner material.

    • Packaging Evaluation: If the drug substance is found to be photolabile, the study should be extended to test the substance in its proposed packaging to determine if the packaging provides adequate protection.

Section 3: Experimental Protocols

These protocols are designed as a starting point and should be adapted based on the observed stability of your specific batch of this compound. The foundation for these studies is the ICH Q1A(R2) guideline.

Protocol 1: Forced Hydrolytic Degradation
  • Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute them into acidic, basic, and neutral solutions to a final concentration of ~1 mg/mL.

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Neutral: Purified Water

  • Incubation: Store aliquots of each solution at 60°C. Place control samples (compound in the same solvent, diluted with water) at the same temperature and also store a set of samples at 4°C as baseline controls.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).

  • Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. If significant degradation is observed, repeat the experiment under milder conditions (e.g., 0.01 M HCl/NaOH or lower temperature).

Protocol 2: Forced Oxidative Degradation
  • Preparation: Prepare a ~1 mg/mL solution of the compound. Add hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light. Store a control sample (compound without H₂O₂) under the same conditions.

  • Sampling: Withdraw samples at time points such as 0, 2, 6, 12, and 24 hours.

  • Analysis: Analyze immediately by HPLC-UV. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 40-50°C).

Protocol 3: Photostability Testing

This protocol follows the ICH Q1B guideline.

  • Sample Preparation:

    • Solid State: Place a thin, even layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of known concentration in a suitable solvent (e.g., water:acetonitrile 50:50) and place it in a chemically inert, transparent container.

  • Controls: Prepare identical "dark control" samples for both solid and solution states by wrapping the containers completely in aluminum foil.

  • Exposure: Place all samples (exposed and dark controls) in a calibrated photostability chamber.

  • Irradiation: Expose the samples to the ICH Q1B recommended light dose (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt-hours/m²).

  • Analysis: After exposure, compare the exposed samples to the dark control samples using HPLC-UV to assess the formation of photodegradants. Also, note any changes in physical properties like appearance or color.

The following diagram outlines the general workflow for a comprehensive stability study.

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of aminothiazoles. This guide is structured in a question-and-answer format to directly address common issues, particularly peak tailing, providing in-depth explanations and actionable solutions.

Understanding the Problem: Why Do My Aminothiazole Peaks Tail?

Question: I am observing significant peak tailing during the HPLC analysis of my aminothiazole compounds. What are the primary reasons for this?

Answer:

Peak tailing is a frequent challenge in HPLC, especially when analyzing basic compounds like aminothiazoles.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase, which are separate from the intended reversed-phase retention mechanism.[3][4] For aminothiazoles, two main phenomena are typically at play:

  • Silanol Interactions: Silica-based reversed-phase columns, such as C18 columns, have residual silanol groups (Si-OH) on their surface.[1][4] At mobile phase pH values above 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[2][5] The basic amine functional groups in aminothiazoles can be protonated and carry a positive charge. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol groups, causing a secondary retention mechanism that results in peak tailing.[3][4]

  • Metal Chelation: Aminothiazole structures can possess functional groups that act as chelating agents, binding to trace metal ions present in the silica matrix of the column packing, the stainless-steel column hardware, or even the HPLC system itself.[1][6][7][8] This chelation can create another form of secondary interaction, leading to distorted peak shapes.[7][9][10]

Troubleshooting Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to diagnosing and resolving peak tailing issues with aminothiazoles.

Troubleshooting_Workflow cluster_MobilePhase Mobile Phase Adjustments cluster_Column Column Selection & Health cluster_System System & Sample Effects Start Peak Tailing Observed MobilePhase Step 1: Mobile Phase Optimization Start->MobilePhase AdjustpH Lower Mobile Phase pH (e.g., pH < 3) MobilePhase->AdjustpH Column Step 2: Column Evaluation UseEndcapped Use End-capped or Base-Deactivated Column Column->UseEndcapped System Step 3: System & Sample Considerations SampleSolvent Ensure Sample Solvent is Compatible with Mobile Phase System->SampleSolvent Resolved Peak Shape Improved AdjustpH->Resolved Success AddAdditive Incorporate a Mobile Phase Additive (e.g., TEA, Formic Acid) AdjustpH->AddAdditive Partial/No Improvement AddAdditive->Resolved Success IncreaseBuffer Increase Buffer Strength AddAdditive->IncreaseBuffer Partial/No Improvement IncreaseBuffer->Column Issue Persists IncreaseBuffer->Resolved Success UseEndcapped->Resolved Success CheckVoid Check for Column Void or Contamination UseEndcapped->CheckVoid Partial/No Improvement CheckVoid->Resolved Success AlternativePhase Consider Alternative Stationary Phase (e.g., Polymer-based, Hybrid Silica) CheckVoid->AlternativePhase Partial/No Improvement AlternativePhase->System Issue Persists AlternativePhase->Resolved Success SampleSolvent->Resolved Success ExtraColumnVolume Minimize Extra-Column Volume SampleSolvent->ExtraColumnVolume Partial/No Improvement ExtraColumnVolume->Resolved Success ChelationCheck Investigate Metal Chelation ExtraColumnVolume->ChelationCheck Partial/No Improvement ChelationCheck->Resolved Success

Caption: A step-by-step guide to diagnosing and resolving peak tailing in HPLC.

Frequently Asked Questions (FAQs) and In-Depth Solutions

Mobile Phase Modifications

Question: How does adjusting the mobile phase pH help with peak tailing, and what is the recommended range?

Answer:

Adjusting the mobile phase pH is a powerful tool for improving the peak shape of ionizable compounds like aminothiazoles.[11][12][13] By lowering the pH of the mobile phase to 3 or below, the residual silanol groups on the silica-based stationary phase become protonated (Si-OH).[9][14][15] This neutralizes their negative charge, thereby minimizing the secondary ionic interactions with the positively charged aminothiazole analytes.[3][15]

Protocol for Mobile Phase pH Adjustment:

  • Buffer Selection: Choose a buffer system with a pKa close to the desired pH to ensure adequate buffering capacity. For low pH work, common choices include:

    • 0.1% Formic Acid in water/acetonitrile

    • 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile

    • Phosphate buffer (e.g., 10-20 mM potassium phosphate), ensuring the pH is adjusted to the target value.[14]

  • pH Measurement: Always measure the pH of the aqueous component of the mobile phase before mixing it with the organic solvent.[9]

  • Initial Test: Prepare a mobile phase with a pH of 3.0 and analyze your sample.

  • Optimization: If tailing persists, incrementally decrease the pH (e.g., to 2.8, 2.5) and observe the effect on peak shape. Be mindful of the column's pH stability range, as very low pH can damage the stationary phase.[11]

Question: When should I use a mobile phase additive like triethylamine (TEA)?

Answer:

A mobile phase additive like triethylamine (TEA) acts as a "competing base" or "silanol suppressor."[14] It is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from the analyte.[9][14] This approach is particularly useful when working with older "Type A" silica columns, which have a higher concentration of acidic silanols.[14]

Protocol for Using a Competing Base:

  • Additive Concentration: Add a low concentration of TEA to the aqueous portion of your mobile phase. A typical starting concentration is 0.05% to 0.1% (v/v) or around 5-20 mM.[14]

  • pH Adjustment: After adding the TEA, adjust the pH of the aqueous phase to your desired setpoint (e.g., pH 3.0 or 7.0).

  • Equilibration: Thoroughly equilibrate the column with the new mobile phase before injecting your sample.

  • Caution: Be aware that basic additives like TEA can sometimes shorten column lifetime by accelerating the hydrolysis of the silica backbone.[14] They can also cause baseline disturbances and are generally not suitable for mass spectrometry (MS) detection due to ion suppression.

Column Selection and Care

Question: My mobile phase adjustments have not completely resolved the peak tailing. Could my column be the issue?

Answer:

Yes, the choice and condition of the HPLC column are critical for obtaining symmetrical peaks for basic compounds.[1][16][17] If mobile phase optimization is insufficient, consider the following:

  • Use a Modern, End-capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, inert group (like a trimethylsilyl group) to block their activity.[3][15] These are also referred to as base-deactivated silica (BDS) columns.[15] Using a high-purity "Type B" silica column, which has a lower metal content and fewer acidic silanols, is highly recommended.[1][14]

  • Check for Column Contamination or Voids: Over time, the column inlet frit can become partially blocked with particulate matter from the sample or mobile phase, leading to peak distortion for all analytes.[18] A void at the head of the column, caused by the settling of the packed bed, can also cause peak tailing or fronting. If a void is suspected, reversing and flushing the column (if the manufacturer's instructions permit) may help.[3] However, replacement is often the best solution.

  • Consider Alternative Stationary Phases: If silanol interactions remain a persistent issue, switching to a column with a different stationary phase chemistry can be an effective solution.[1]

    • Hybrid Silica Columns: These columns incorporate both silica and organic polymers in their base material, offering improved pH stability and reduced silanol activity.[1]

    • Polymer-based Columns: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) have no silanol groups and are therefore not susceptible to this type of secondary interaction.[1]

Comparison of Column Types for Aminothiazole Analysis

Column TypeStationary PhaseAdvantagesDisadvantages
Standard C18 (Type A Silica) Silica-based, bonded with C18 chainsWidely available, well-characterizedProne to silanol interactions, leading to peak tailing for basic compounds.[1][14]
End-capped C18 (Type B Silica) High-purity silica with residual silanols chemically deactivatedSignificantly reduced silanol activity, improved peak shape for bases.[15]May still have some residual silanol activity.
Hybrid Silica C18 Hybrid organic/inorganic silica particlesExcellent pH stability, reduced silanol interactions, good peak shapes.[1]Can have different selectivity compared to 100% silica-based columns.
Polymer-based e.g., Polystyrene-divinylbenzeneNo silanol groups, excellent for basic compounds, wide pH range.[1]Generally lower efficiency than silica-based columns, may swell in certain organic solvents.
Addressing Metal Chelation

Question: I am using a modern, end-capped column and have optimized my mobile phase, but I still see some peak tailing. Could metal chelation be the problem?

Answer:

Yes, this is a distinct possibility. Aminothiazoles can chelate with metal ions, and if this is the cause, the previous troubleshooting steps may not be fully effective.[8][10]

Protocol to Investigate and Mitigate Metal Chelation:

  • Use a Mobile Phase Additive with Chelating Properties: Add a weak chelating agent like EDTA (ethylenediaminetetraacetic acid) to your mobile phase at a low concentration (e.g., 0.1-0.5 mM).[19] The EDTA will preferentially bind to any free metal ions in the system, preventing them from interacting with your analyte. If peak shape improves, metal chelation is a likely contributor to the problem.

  • System Passivation: If you consistently work with chelating compounds, consider passivating your HPLC system. This involves flushing the system with an acidic solution (e.g., 1-6 M nitric acid, use with extreme caution and follow your instrument manufacturer's guidelines ) to remove metallic contaminants.

  • Use Bio-inert or PEEK Hardware: For highly sensitive applications, using an HPLC system and columns with PEEK (polyether ether ketone) or other bio-inert flow paths can eliminate the source of metal ion leaching.[8][10]

Summary and Best Practices

  • Start with Mobile Phase Optimization: Lowering the pH to <3 is the most common and effective first step.

  • Select the Right Column: Use a modern, high-purity, end-capped (Type B silica) column for the analysis of basic compounds like aminothiazoles.

  • Consider Additives Strategically: Use competing bases (like TEA) for older columns and chelating agents (like EDTA) if metal interactions are suspected.

  • Maintain Column and System Health: Regularly check for column contamination and voids, and ensure your sample solvent is compatible with the mobile phase to prevent precipitation on the column.[20]

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of aminothiazoles, leading to more accurate and reliable results.

References

  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Chrom Tech. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
  • Moravek. (n.d.).
  • Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy.
  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.
  • Chromatography Forum. (2004). buffered pH to avoid peak tailing.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • BenchChem. (2025).
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Industry News. (2023).
  • Agilent. (n.d.).
  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Kumar, P., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC - NIH.
  • SIELC Technologies. (n.d.). Separation of 2-Aminothiazole on Newcrom R1 HPLC column. SIELC Technologies.
  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Troubleshooting Guide. (n.d.). hplctroubleshooting.com.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • LabMal. (2021). HPLC Column Selection Guide: How to Choose HPLC Column?. LabMal.
  • Waters Corporation. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • An, J., et al. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)
  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.

Sources

Technical Support Center: Scaling Up the Hantzsch Reaction for 3-(2-Amino-4-thiazolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 3-(2-Amino-4-thiazolyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning the Hantzsch thiazole synthesis from bench-scale to larger, preparative scales. We will address common challenges, provide in-depth explanations for experimental choices, and offer practical, field-tested solutions to ensure a successful and efficient scale-up.

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, integral to numerous pharmaceuticals.[1][2] The Hantzsch synthesis, a classic and reliable method, involves the condensation of an α-haloketone with a thiourea derivative to form the thiazole ring.[3][4] While straightforward on a small scale, scaling this reaction introduces challenges related to thermal control, reagent handling, impurity profiles, and product isolation. This guide provides the necessary expertise to navigate these complexities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.

Question 1: My scaled-up reaction is giving a very low yield. What are the primary factors to investigate?

Answer: Low yields on a larger scale can often be traced back to a few key areas that are less impactful at the bench scale.[5] A systematic investigation is crucial.

  • Thermal Management: The initial reaction between the α-haloketone and thiourea is an exothermic SN2 reaction.[6] On a large scale, inefficient heat dissipation can create localized hot spots, leading to thermal degradation of reactants and products, and promoting side reactions.

    • Solution: Implement controlled, portion-wise addition of the α-haloketone to the thiourea solution. Ensure your reaction vessel is equipped with an efficient overhead stirrer and an adequate cooling bath to maintain the target temperature.

  • Reagent Purity and Stoichiometry: Impurities in starting materials can initiate unwanted side reactions that consume reactants.[5]

    • Solution: Ensure the purity of your α-haloketone precursor (e.g., 3-acetylbenzoic acid) and thiourea. The α-haloketone is particularly susceptible to degradation and should be used fresh or purified shortly before use. Consider a slight excess (1.1-1.2 equivalents) of thiourea to ensure complete consumption of the more expensive α-haloketone.

  • Inefficient Mixing: As the reaction volume increases, maintaining a homogeneous mixture becomes more challenging. Poor mixing can lead to localized concentration gradients, reducing the reaction rate and promoting side-product formation.

    • Solution: Use an appropriately sized mechanical overhead stirrer. Avoid magnetic stir bars for volumes greater than 1-2 liters, as they are often insufficient to agitate the entire reaction mass, especially if precipitation occurs.

  • Product Loss During Work-up: this compound is amphoteric, meaning its solubility is highly dependent on pH.

    • Solution: Carefully control the pH during product isolation. After the reaction, the mixture will be acidic due to the formation of HBr or HCl. Basification (e.g., with aqueous ammonia or sodium bicarbonate) is required to precipitate the product. Overshooting the pH can lead to the formation of the soluble carboxylate salt, causing significant yield loss. Monitor the pH closely and aim for the isoelectric point where solubility is minimal.

Question 2: I'm observing a significant, dark-colored, insoluble impurity in my crude product. What is it and how can I prevent it?

Answer: The formation of dark, often polymeric, tars is a common issue in large-scale reactions, particularly those involving heating.

  • Probable Cause: This is typically due to the thermal degradation of thiourea or self-condensation/polymerization of the α-haloketone, especially if the reaction temperature is too high or the reaction time is excessively long.[7]

  • Preventative Measures:

    • Strict Temperature Control: Maintain the reaction temperature within the optimized range. For many Hantzsch syntheses, gentle heating (e.g., 50-80°C) is sufficient.[8][9] Avoid aggressive refluxing unless process optimization has proven it safe and effective.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to color formation.[10]

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction.[7] Once the limiting reagent is consumed, proceed with the work-up promptly to avoid prolonged heating that can lead to degradation.

    • Consider In Situ Halogenation: To avoid issues with unstable α-haloketones, consider an in situ halogenation protocol where the ketone (3-acetylbenzoic acid) is halogenated (e.g., with NBS) and immediately consumed by thiourea in a one-pot process.[8][11]

Question 3: My final product is difficult to purify at a multi-gram scale. What purification strategies are most effective?

Answer: The amphoteric nature of this compound is key to its purification. Standard silica gel chromatography can be challenging due to the compound's polar functional groups.

  • Strategy 1: pH-Mediated Purification (Acid-Base Extraction)

    • Dissolve the crude solid in a dilute aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution). The product will deprotonate at the carboxylic acid to form a water-soluble sodium salt.

    • Neutral, non-acidic impurities will remain insoluble. Filter the solution to remove these impurities.

    • Treat the filtrate with charcoal (if color is an issue) and filter again.

    • Slowly acidify the clear filtrate with an acid like acetic acid or dilute HCl. The product will precipitate out as the pH reaches its isoelectric point.

    • Collect the purified solid by filtration, wash with cold water to remove residual salts, and then with a non-polar solvent like diethyl ether or hexanes to aid in drying.

  • Strategy 2: Recrystallization

    • This is a viable option if a suitable solvent system can be found. Due to the product's polarity, solvents like ethanol, isopropanol, or mixtures such as DMF/water or Ethanol/water are good starting points.[7] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent choice when scaling up this Hantzsch reaction?

Answer: Solvent selection is a balance of solubility, reactivity, safety, and ease of removal.

SolventProsCons on Scale-Up
Ethanol Good solvent for reactants, relatively low toxicity, easy to remove under vacuum.[7]Flammable, may require longer reaction times compared to higher-boiling solvents.
DMF/DMAc Excellent solvating power, often leads to faster reactions.[7]High boiling point makes removal difficult, potential for thermal decomposition at high temps, toxicity concerns.
Water "Green" solvent, non-flammable, inexpensive.[12][13]Product solubility may be low, requiring careful temperature and pH control to keep it in solution during the reaction.

Recommendation for Scale-Up: Ethanol is often the best starting point due to its favorable safety profile and ease of handling. If solubility or reaction rate is an issue, a mixture of ethanol and water can be explored.

Q2: Are there safer alternatives to handling lachrymatory α-haloketones like 3-(2-bromoacetyl)benzoic acid at scale?

Answer: Absolutely. Isolating and handling large quantities of α-haloketones is a significant safety hazard. The preferred industrial method is to generate the α-haloketone in situ.[8]

This is typically achieved in a one-pot, two-step process:

  • Halogenation: 3-acetylbenzoic acid is dissolved in a suitable solvent, and a halogenating agent like N-Bromosuccinimide (NBS) is added.[8] This step is often catalyzed by a small amount of acid.

  • Condensation: Once the halogenation is complete (as monitored by TLC/LC-MS), the thiourea is added directly to the same reaction vessel. The Hantzsch condensation then proceeds without the need to isolate the hazardous intermediate.

This approach significantly improves safety, reduces manual handling steps, and can increase overall process efficiency.[8]

Q3: How does the mechanism of the Hantzsch reaction inform the process parameters?

Answer: Understanding the mechanism is key to rational process design. The reaction proceeds in three main stages: SN2 attack, intramolecular cyclization, and dehydration.[1][6]

Hantzsch_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product Haloketone α-Haloketone (R-CO-CH₂-X) SN2 S-Alkylation (SN2 Attack) Haloketone->SN2 Thiourea Thiourea (H₂N-CS-NH₂) Thiourea->SN2 Sulfur is the nucleophile Intermediate Thiouronium Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Nitrogen attacks carbonyl carbon Cyclized_Int Hydroxythiazoline Intermediate Cyclization->Cyclized_Int Dehydration Dehydration (-H₂O) Cyclized_Int->Dehydration Rate-limiting step Product 2-Aminothiazole Dehydration->Product

Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.

  • S-Alkylation (SN2): This first step is typically fast and exothermic. The choice of halide (Br > Cl) affects the rate. This step dictates the need for good thermal control.

  • Cyclization & Dehydration: The cyclization followed by dehydration to form the aromatic ring is often the rate-limiting part of the sequence.[14] This justifies the need for heating to drive the reaction to completion. The acidic conditions generated by the HX byproduct help to catalyze the final dehydration step.

Experimental Protocol: Scalable Synthesis of this compound

This protocol utilizes the safer in situ bromination method and is designed for a 100-gram scale.

Materials:

  • 3-acetylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol (denatured or absolute)

  • Aqueous Ammonia (25-30%)

  • Deionized Water

Equipment:

  • 5 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel.

  • Large Büchner funnel and filter flask.

Procedure:

  • Charge Reactor: To the 5 L reactor, add 3-acetylbenzoic acid (100 g, 0.61 mol) and ethanol (2.0 L). Begin stirring to dissolve the solid.

  • Bromination: In a separate beaker, dissolve N-Bromosuccinimide (114 g, 0.64 mol, 1.05 eq) in ethanol (1.0 L) with gentle warming if necessary, then cool back to room temperature.

  • Transfer the NBS solution to the addition funnel and add it dropwise to the stirred reactor solution over 60-90 minutes. Maintain the internal temperature below 40°C using the reactor jacket.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours. Monitor the consumption of 3-acetylbenzoic acid by TLC or LC-MS.

  • Thiourea Addition: Once the bromination is complete, add thiourea (51 g, 0.67 mol, 1.1 eq) to the reactor in one portion.

  • Hantzsch Condensation: Heat the reaction mixture to a gentle reflux (approx. 75-80°C) and maintain for 4-6 hours. Monitor for the formation of the product. The product may begin to precipitate as its hydrobromide salt.

  • Isolation: Cool the reaction mixture to room temperature. A thick slurry should be present.

  • Slowly add aqueous ammonia to the stirred slurry until the pH of the mixture is between 7.5 and 8.5. This neutralizes the HBr byproduct and precipitates the free base of the product.

  • Stir the mixture for an additional hour at room temperature to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by filtration using the Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 500 mL) until the filtrate is neutral.

  • Finally, wash the cake with a small amount of cold ethanol (200 mL) to displace the water.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

troubleshooting_workflow start Low Yield or High Impurity cond Check Reaction Conditions start->cond reag Verify Reagent Quality start->reag workup Review Work-up/Isolation start->workup sol_temp Improve Temperature Control (Controlled Addition, Cooling) cond->sol_temp Overheating? sol_mix Ensure Efficient Mixing (Overhead Stirrer) cond->sol_mix Inhomogeneous? sol_time Optimize Reaction Time (Monitor by TLC/LCMS) cond->sol_time Side Reactions? sol_purity Use High-Purity Reagents (Recrystallize/Re-purchase) reag->sol_purity Impure Starting Materials? sol_insitu Use In Situ Halogenation (e.g., NBS) reag->sol_insitu α-Haloketone Unstable? sol_ph Optimize Final pH for Precipitation workup->sol_ph Product Lost to Filtrate? sol_wash Ensure Thorough Washing of Product Cake workup->sol_wash Salts Remaining?

Caption: A troubleshooting workflow for diagnosing low yields in the Hantzsch synthesis.

References
  • BenchChem. A Comparative Analysis of 2-Aminothiazole Synthesis Methods.
  • BenchChem. Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine.
  • BenchChem. Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis.
  • Taylor & Francis Online. Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process.
  • Wikipedia. Hantzsch pyridine synthesis.
  • ACS Publications. Learning from the Hantzsch synthesis.
  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
  • BenchChem. common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • ResearchGate. Synthesis of 2-substitued-amino-4-aryl thiazoles.
  • Beilstein Journals. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • ResearchGate. An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
  • SpringerLink. Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis.
  • Scribd. Hantzsch Thiazole Synthesis 2010.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • RSC Publishing. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • ResearchGate. Common methods for the synthesis of 2-aminothiazole.
  • RSC Publishing. Synthesis of aminothiazoles: polymer-supported approaches.
  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable.
  • MDPI. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • ResearchGate. The Hantzsch Thiazole Synthesis.
  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem.
  • SpringerLink. A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
  • BenchChem. Application Notes: Hantzsch Synthesis for Thiazole Derivatives.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

Sources

Technical Support Center: Storage and Handling of 3-(2-Amino-4-thiazolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ATBA-SHG-001

Introduction

3-(2-Amino-4-thiazolyl)benzoic acid is a heterocyclic compound of significant interest to researchers in drug discovery and materials science due to its unique structural motifs: an aminothiazole ring and a benzoic acid moiety. The inherent reactivity of these functional groups, while synthetically useful, presents considerable challenges for long-term storage and handling. Degradation can lead to the formation of impurities, loss of compound potency, and inconsistent experimental results.

This guide provides a comprehensive technical framework for preventing the degradation of this compound. It consolidates field-proven insights and best practices into a user-friendly format, including frequently asked questions, in-depth troubleshooting, and validated protocols to ensure the integrity of your valuable research materials.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for storing this compound?

A1: The ideal storage conditions depend on the intended duration. For optimal stability, we recommend adhering to the following tiered strategy, summarized in the table below. The primary goals are to minimize exposure to oxygen, light, moisture, and elevated temperatures.

ParameterShort-Term Storage (< 3 months)Long-Term Storage (> 3 months)Rationale
Temperature 2-8°C (Refrigerated)-20°C or below (Frozen)Lower temperatures significantly slow the rate of all potential degradation reactions. Aromatic amines and their derivatives show enhanced stability at reduced temperatures.[1]
Atmosphere Tightly sealed containerSealed under inert gas (Argon or Nitrogen)The aminothiazole moiety is susceptible to oxidation.[2][3][4] An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Amber glass vial or opaque containerAmber glass vial stored in the darkThiazole-containing compounds are known to be susceptible to photo-degradation, which can lead to complex rearrangements and ring cleavage.[5]
Humidity In a desiccator or low-humidity environmentIn a desiccator within the freezerAmines are often hygroscopic and can absorb atmospheric moisture, which may accelerate degradation.[6]

Q2: My solid compound has turned from off-white to yellow/brown. What happened?

A2: A color change is a strong visual indicator of degradation, most commonly due to oxidation. The primary amino group on the thiazole ring is electron-rich and susceptible to oxidation, which often produces highly colored impurities.[3][7] This is frequently exacerbated by exposure to air and light.

Q3: Is it necessary to store the compound under an inert atmosphere?

A3: For long-term stability, yes. While tightly sealing the container is sufficient for short-term use, repeated opening and closing introduces atmospheric oxygen. To prevent the slow oxidative degradation of the aminothiazole group, we strongly recommend aliquoting the material upon receipt and storing long-term aliquots under an inert gas like argon or nitrogen.[2][4]

Q4: How should I prepare and store stock solutions of this compound?

A4: Prepare stock solutions in high-purity, anhydrous DMSO or DMF. Due to lower stability in solution, it is advisable to prepare fresh solutions for each experiment. If storage is necessary, flash-freeze aliquots of the stock solution at -80°C and store them protected from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[8] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and resolving them.

Problem 1: Visual Degradation (Color Change, Clumping)
  • Symptoms: The solid material, originally a free-flowing off-white or pale yellow powder, has darkened to yellow or brown, or has become clumpy and non-uniform.

  • Potential Causes:

    • Oxidation: Prolonged exposure to atmospheric oxygen.[7]

    • Photo-degradation: Exposure to ambient or UV light.[5]

    • Moisture Absorption: Storage in a humid environment.[6]

  • Immediate Actions:

    • Immediately transfer the material to an amber glass vial.

    • Place the vial inside a desiccator.

    • For future use, purge the headspace of the vial with an inert gas before sealing.

  • Verification Protocol: Before using the compromised material, its purity must be verified. Proceed to Protocol 2: Purity Assessment by Reverse-Phase HPLC . A significant decrease in the main peak area and/or the appearance of new impurity peaks confirms degradation.

Problem 2: Inconsistent Experimental Results or Observed Loss of Potency
  • Symptoms: Biological assays show decreased activity, or analytical measurements are not reproducible compared to previous batches or literature data.

  • Potential Causes: The active parent compound has degraded below a critical purity threshold, leading to inaccurate concentrations and the presence of potentially interfering degradants.

  • Troubleshooting Workflow:

G start Inconsistent Results / Loss of Potency check_solution Is the stock solution old or improperly stored? start->check_solution prep_fresh Prepare fresh stock solution from solid. check_solution->prep_fresh Yes check_solid Is there visual degradation of the solid? check_solution->check_solid No retest Re-run experiment. prep_fresh->retest assess_purity Assess purity of solid stock via HPLC (Protocol 2). check_solid->assess_purity Yes / Unsure check_solid->assess_purity No purity_ok Purity >95%? assess_purity->purity_ok investigate_other Investigate other experimental variables (e.g., assay conditions, reagents). purity_ok->investigate_other Yes new_lot Procure a new, validated lot of the compound. purity_ok->new_lot No

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 3: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Symptoms: Your chromatogram shows new peaks that were not present in the initial analysis of the compound.

  • Potential Causes & Identification:

    • Oxidative Degradants: The primary amino group can be oxidized. Look for peaks corresponding to a mass increase of +16 amu (addition of oxygen).

    • Photo-degradants: Photo-oxygenation can lead to cleavage of the thiazole ring.[5] This often results in a complex mixture of products, but a key indicator could be the formation of an amide by rearrangement of an endoperoxide intermediate.[5]

    • Decarboxylation Products: Thermal stress can cause the loss of the carboxylic acid group (-44 amu). This is more likely if the compound has been heated.[9]

  • Proposed Degradation Pathways:

G Parent This compound Oxidized N-Oxide or Hydroxylated Species (+16 amu) Parent->Oxidized O2 / Air Photo Ring-Opened Products (e.g., Amide formation) Parent->Photo Light (hν) / O2 Decarboxylated 2-Amino-4-phenylthiazole (-44 amu) Parent->Decarboxylated Heat (Δ)

Sources

Technical Support Center: Method Development for Chiral Separation of 3-(2-Amino-4-thiazolyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chiral separation of 3-(2-amino-4-thiazolyl)benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during method development. The content is structured in a question-and-answer format to directly address specific experimental issues.

Introduction

The enantiomers of this compound derivatives often exhibit different pharmacological and toxicological profiles, making their separation and quantification critical in drug discovery and development.[1][2] These molecules possess both an acidic center (benzoic acid) and a basic center (aminothiazole), which can present unique challenges for chiral separation. This guide will walk you through systematic method development strategies and provide robust troubleshooting advice to achieve successful and reproducible enantioseparation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Frequently Asked Questions (FAQs)

Q1: I am starting method development for a novel this compound derivative. Which chiral stationary phase (CSP) should I try first?

A1: There is no universal chiral stationary phase (CSP), so a screening approach is highly recommended.[3] However, based on the structure of your analyte, which contains both acidic (benzoic acid) and basic (aminothiazole) functional groups, as well as aromatic rings, the following CSPs are excellent starting points:

  • Polysaccharide-based CSPs (Immobilized): Columns like those based on amylose or cellulose derivatives (e.g., CHIRALPAK® IA, IB, IC, ID, IE, IF) are incredibly versatile and should be your primary screen.[4][5] They can operate in normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities. Immobilized versions are compatible with a broader range of solvents, enhancing method development flexibility.[6]

  • Macrocyclic Glycopeptide CSPs: Phases like vancomycin or teicoplanin-based columns (e.g., CHIROBIOTIC® V, T) are well-suited for separating molecules with ionizable groups.[7] They can be used in reversed-phase, polar organic, and a unique polar ionic mode, which can be highly effective for compounds like yours.

  • Anion-Exchange CSPs: For acidic compounds, anion-exchange CSPs such as CHIRALPAK® QN-AX and QD-AX can provide excellent enantioselectivity.[8] These are particularly effective when the primary interaction for chiral recognition is with the carboxylic acid moiety.

A systematic screening of these column types with a set of standard mobile phases will maximize your chances of finding a successful separation quickly.

Q2: What are the recommended initial screening conditions for HPLC and SFC?

A2: A structured screening protocol is key to efficient method development. Here are recommended starting conditions for both HPLC and SFC:

Table 1: Initial HPLC and SFC Screening Conditions

ParameterHPLC ConditionsSFC Conditions
Columns Polysaccharide-based (e.g., CHIRALPAK IA, IC), Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)Polysaccharide-based (e.g., CHIRALPAK IA, IC, ID), 2-Ethylpyridine
Mobile Phase A Normal Phase: n-Hexane or HeptaneReversed Phase: Water w/ 0.1% Formic Acid or 10 mM Ammonium BicarbonatePolar Organic: AcetonitrileSupercritical CO₂
Mobile Phase B Normal Phase: Isopropanol (IPA) or EthanolReversed Phase: Acetonitrile or MethanolPolar Organic: MethanolMethanol, Ethanol, or IPA
Additives Acidic: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)Basic: 0.1% Diethylamine (DEA) or Triethylamine (TEA)Acidic: 0.1% TFA or FABasic: 0.1% DEA or Isopropylamine
Gradient 5% to 50% B over 10 minutes5% to 40% B over 5-10 minutes
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Detection UV (based on analyte's chromophore)UV (as above)

Rationale: This screening approach covers different separation modes (normal phase, reversed phase, polar organic for HPLC; normal phase-like for SFC) and utilizes common additives to improve peak shape for your amphoteric compound.[4][6] SFC is often faster than HPLC and can provide complementary selectivity.[9][10]

Q3: My peaks are broad and tailing. What is the likely cause and how can I fix it?

A3: Peak tailing for a compound like this compound is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Secondary Silanol Interactions: The basic aminothiazole group can interact with acidic silanol groups on the silica support of the CSP, causing tailing.[11]

    • Solution: Add a basic additive to your mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA) in normal phase, or use a buffered mobile phase in reversed phase.[11] This will mask the active silanol sites.

  • Ionization State: The acidic benzoic acid and basic aminothiazole can exist in multiple ionic forms, leading to peak broadening.

    • Solution: Control the ionization by adding an acidic or basic modifier to the mobile phase. For the acidic benzoic acid, adding 0.1% formic acid or trifluoroacetic acid (TFA) will suppress its ionization and can lead to sharper peaks.[6] You may need to experiment to find the optimal additive that addresses both functional groups.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Extra-Column Dead Volume: Poorly made connections or long tubing can contribute to peak broadening.

    • Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.

Q4: I have some separation, but the resolution is less than 1.5. How can I improve it?

A4: Optimizing resolution is a common challenge. Here’s a systematic approach:

  • Optimize the Organic Modifier: If using a polysaccharide CSP, switching the alcohol in your mobile phase (e.g., from isopropanol to ethanol) can significantly alter selectivity.

  • Adjust Additive Concentration: Fine-tune the concentration of your acidic or basic additive. Sometimes, a slight change (e.g., from 0.1% to 0.05% TFA) can have a large impact on resolution.

  • Lower the Temperature: Reducing the column temperature often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can improve resolution. Try running at 15 °C or 20 °C.

  • Decrease the Flow Rate: A lower flow rate allows for more interactions between the enantiomers and the stationary phase, potentially leading to better separation.[11] Try reducing the flow rate by half.

  • Switch to a Different CSP: If optimization on your current column is unsuccessful, the next step is to try a CSP with a different chiral selector that offers a different mechanism of interaction.

Troubleshooting Guides

Scenario 1: No Enantiomeric Separation Observed

Problem: You have screened several CSPs and mobile phases, but you see only a single peak for your racemic standard.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for no enantiomeric separation.

Scenario 2: Poor Reproducibility of Retention Times and Resolution

Problem: Your retention times and resolution are shifting between injections or on different days.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor reproducibility.

Experimental Protocols

Protocol 1: Systematic CSP and Mobile Phase Screening via HPLC
  • Sample Preparation: Dissolve the racemic this compound derivative in a suitable solvent (e.g., methanol or ethanol) to a concentration of 1 mg/mL. If solubility is an issue, try a mixture of organic solvent and mobile phase.

  • Column Selection: Install a column switcher with the following recommended columns:

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)

    • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized)

    • CHIROBIOTIC® T (Teicoplanin)

  • Mobile Phase Preparation:

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane

      • Mobile Phase B: Isopropanol

      • Mobile Phase C: Ethanol

    • Reversed Phase (RP):

      • Mobile Phase D: Water + 0.1% Formic Acid

      • Mobile Phase E: Acetonitrile + 0.1% Formic Acid

    • Additives (to be added to the alcohol in NP):

      • 0.1% Trifluoroacetic Acid (TFA)

      • 0.1% Diethylamine (DEA)

  • Screening Sequence:

    • Run a gradient of 5-50% of the organic modifier (B, C, or E) over 10 minutes for each column.

    • For the normal phase screens, repeat the gradient with the addition of 0.1% TFA and 0.1% DEA to the alcohol portion of the mobile phase.

  • Data Evaluation: Evaluate the chromatograms for any signs of peak splitting or separation. Calculate the resolution (Rs) for any promising conditions. A resolution of ≥ 1.5 is generally desired.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Welch, C. J., Biba, M., Gouker, J. R., Wu, J., & Zhong, H. (2013). Improved chiral SFC screening for analytical method development. Chirality, 25(11), 799-804.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. Retrieved from [Link]

  • Kašpar, O., Oravcová, J., & Tesařová, E. (2017). Chiral separation of benzothiazole derivatives of amino acids using capillary zone electrophoresis.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC North America, 30(7), 564-569.
  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Schmid, M. G., & Vékey, K. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121.
  • Aturki, Z., D'Orazio, G., Fanali, C., Ismail, O. H., & Fanali, S. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 193.
  • LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
  • Ghanem, A., & Aboul-Enein, H. Y. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205.
  • Jain, A., & Dubey, S. K. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. International Journal of Pharmaceutical Sciences and Research, 2(2), 245-257.
  • Sree, N. V., & Suthakaran, R. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical formulation and its application to solubility studies. Future Journal of Pharmaceutical Sciences, 8(1), 1-9.
  • Wang, Y., Li, Y., Zhang, Y., Li, J., & Geng, Y. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1567.
  • Ali, I., Suhail, M., & Rather, M. A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205.
  • Aydoğan, C., & Çetin, B. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • López-Sánchez, J. F., García-Córcoles, M. T., Cerdán-Cartagena, F., & Bernal, J. (2022).
  • Pevarello, P., & Vulpetti, A. (2004). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • Kumar, A., Sharma, S., & Kumar, N. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. E-Journal of Chemistry, 9(3), 1233-1242.
  • Singh, P., & Kaur, M. (2021). Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. RSC advances, 11(52), 32903-32932.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-, 3-, and 4-Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminobenzoic acids (ABAs), existing as three structural isomers—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid (m-aminobenzoic acid), and 4-aminobenzoic acid (p-aminobenzoic acid or PABA)—are foundational scaffolds in medicinal chemistry.[1][2] Their structural versatility, allowing for chemical modifications at both the amino and carboxyl groups, has led to the development of a vast array of derivatives with diverse and potent biological activities.[1][3][4] This guide offers an in-depth comparison of the bioactivity of derivatives originating from these three isomers, providing researchers, scientists, and drug development professionals with objective, data-driven insights into their therapeutic potential across several key areas: antimicrobial, anti-inflammatory, and anticancer activities.

The position of the amino group on the benzene ring relative to the carboxylic acid (ortho, meta, or para) profoundly influences the molecule's physicochemical properties, such as electronic distribution, lipophilicity, and steric profile.[2] These differences, in turn, dictate the structure-activity relationship (SAR) and the specific biological mechanisms of their derivatives. This document will explore these nuances, supported by experimental data, established protocols, and mechanistic pathways to provide a comprehensive and authoritative resource for the scientific community.

Comparative Bioactivity Analysis

The therapeutic potential of ABA derivatives is broad, with specific isomers showing pronounced activity in certain domains. The para-isomer, PABA, is arguably the most extensively studied, largely due to its role as a precursor in the folate biosynthesis pathway in microorganisms, making it a classic target for antimicrobial agents.[5][6] However, derivatives of the ortho and meta isomers also exhibit significant and sometimes superior activities in other therapeutic areas.

Antimicrobial Activity

The antimicrobial properties of ABA derivatives are a cornerstone of their pharmacological profile. The mechanism for many, particularly PABA derivatives, involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[5][7]

  • 4-Aminobenzoic Acid (PABA) Derivatives: As structural mimics of PABA, sulfonamides were among the first clinically successful antibacterial agents and remain a prime example of PABA-related antimicrobial action.[1] More recent research has focused on other PABA derivatives, such as Schiff bases, which have demonstrated potent, broad-spectrum activity. For instance, certain Schiff bases of PABA show significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) as low as 15.62 µM and potent antifungal properties with MICs from 7.81 µM.[8][9][10] Other PABA-derived analogs have recorded MIC values ranging from 0.97 to 62.5 μg/mL against various bacterial strains.[1]

  • 2-Aminobenzoic Acid (Anthranilic Acid) Derivatives: Derivatives of anthranilic acid also possess notable antimicrobial capabilities.[11][12] Recent studies have highlighted their efficacy against fungal pathogens like Candida albicans, including drug-resistant strains. Certain green-synthesized 2-aminobenzoic acid derivatives have shown synergistic effects with standard antifungal drugs like fluconazole and are effective at inhibiting biofilm formation, a key virulence factor.[11]

  • 3-Aminobenzoic Acid Derivatives: While less extensively documented for antimicrobial use compared to the 2- and 4-isomers, derivatives of 3-aminobenzoic acid are recognized as important intermediates in synthesizing bioactive molecules, including antimicrobials.[13] Their unique structural conformation can lead to novel interactions with microbial targets.

Comparative Antimicrobial Data Summary

Derivative ClassIsomerTarget Organism(s)Reported MIC / ActivityCitation(s)
Schiff Bases4-ABAS. aureus (MRSA)from 15.62 µM[8][10]
Schiff Bases4-ABAMycobacterium spp.≥ 62.5 µM[8][10]
Schiff Bases4-ABAFungi (broad spectrum)≥ 7.81 µM[8][10]
Various Analogs4-ABAVarious Bacteria0.97 - 62.5 µg/mL[1]
Synthetic Derivatives2-ABAC. albicans (ocular isolate)Effective growth & biofilm inhibition[11]
Isatin Hybrids4-ABAS. aureus, B. subtilis0.09 mmol/L[14]
Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. ABA derivatives have shown promise in modulating these pathways.

  • 2-Aminobenzoic Acid (Anthranilic Acid) Derivatives: This class is particularly well-known for its anti-inflammatory properties. Mefenamic acid, a derivative of anthranilic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID).[15] Newer synthesized derivatives have demonstrated potent analgesic and anti-inflammatory effects, with some compounds showing greater potency than standard drugs like aspirin and phenylbutazone in preclinical models.[16] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

  • 4-Aminobenzoic Acid (PABA) Derivatives: PABA derivatives have also been investigated for anti-inflammatory effects.[1][17] Studies suggest they can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[17] One proposed mechanism is the inhibition of myeloperoxidase (MPO), an enzyme associated with oxidative stress and inflammation.[17]

  • 3-Aminobenzoic Acid Derivatives: Research into the anti-inflammatory potential of 3-ABA derivatives is an emerging area. Their unique structure may allow for interaction with different inflammatory targets compared to their ortho and para counterparts.

Anticancer Activity

The search for novel anticancer agents has led to the exploration of various ABA derivatives, which have shown cytotoxicity against a range of cancer cell lines.[1]

  • 4-Aminobenzoic Acid (PABA) Derivatives: A significant body of research points to the potent anticancer activity of PABA derivatives.[1][18] Various analogs have demonstrated low micromolar IC50 values against cell lines like MCF-7 (breast), HCT-116 (colon), HepG2 (liver), and A549 (lung).[1] For example, certain benzamide derivatives of PABA showed IC50 values as low as 4.53 µM, exceeding the activity of the standard drug 5-Fluorouracil.[1] Some alkyl derivatives have also shown potent inhibition of lung carcinoma cells (NCI-H460) with IC50 values around 15.59 µM.[19][20] Mechanisms of action are diverse and can include the inhibition of crucial enzymes like β-tubulin.[21]

  • 2-Aminobenzoic Acid (Anthranilic Acid) Derivatives: Anthranilic acid derivatives are also recognized for their potential anticancer properties, leveraging their structural versatility to target various cancer-related pathways.[11]

  • 3-Aminobenzoic Acid Derivatives: Derivatives of 3-ABA have been synthesized and evaluated for their potential as inhibitors of key signaling proteins in cancer pathways, such as SHP2, a protein tyrosine phosphatase. One study identified a 3-ABA derivative that achieved nearly 50% inhibition of SHP2 at a concentration of 50 µM.[22]

Comparative Anticancer (Cytotoxicity) Data Summary

Derivative ClassIsomerCancer Cell Line(s)Reported IC50 ValueCitation(s)
Benzamide Derivatives4-ABANot specified4.53 µM[1]
Quinazolinone Derivative4-ABACaco-2, MCF-7, HepG223.31, 72.22, 53.29 µM[1]
Chloro Anilinoquinoline4-ABAMCF-7, A5493.42 µM, 5.97 µM[1]
Alkyl Derivative4-ABANCI-H460 (Lung)15.59 µM[19][20]
Schiff Bases4-ABAHepG2 (Liver)≥ 15.0 µM[8][10]
Acrylamide Hybrid4-ABAMCF-7 (Breast)1.83 µM[21]
Carboxamido Derivative3-ABASHP2 Enzyme Inhibition48.5% inhibition at 50 µM[22]

Structure-Activity Relationship (SAR) Insights

The isomeric position of the amino group is a critical determinant of bioactivity.

  • Para-position (4-ABA): The para-orientation results in a linear geometry that is highly complementary to the active site of bacterial DHPS. This structural feature is fundamental to the antibacterial action of sulfonamides and other PABA analogs that function as competitive inhibitors.[5][23] Ionization of the carboxyl group is also a decisive factor for incorporation into the folate pathway.[23]

  • Ortho-position (2-ABA): The proximity of the amino and carboxyl groups in the ortho position allows for intramolecular hydrogen bonding. This can influence the molecule's conformation, acidity, and ability to chelate metal ions, which may be relevant for its anti-inflammatory and other biological activities.

  • Meta-position (3-ABA): The meta-position provides a different spatial arrangement of the functional groups, which can lead to unique binding interactions with biological targets that are not accessible to the ortho or para isomers. This distinct geometry is being explored for developing inhibitors of enzymes like SHP2.[22]

The following diagram illustrates the logical relationship between the isomeric structure and the primary observed bioactivities.

G cluster_isomers Aminobenzoic Acid Isomers cluster_activities Primary Bioactivities 2-ABA 2-Aminobenzoic Acid (ortho) Antimicrobial Antimicrobial 2-ABA->Antimicrobial Anti-inflammatory Anti-inflammatory 2-ABA->Anti-inflammatory  NSAID Analogs (COX Inhibition) Anticancer Anticancer 2-ABA->Anticancer 3-ABA 3-Aminobenzoic Acid (meta) Enzyme_Inhibition Enzyme_Inhibition 3-ABA->Enzyme_Inhibition  Targeted Inhibition (e.g., SHP2) 4-ABA 4-Aminobenzoic Acid (para) 4-ABA->Antimicrobial  DHPS Inhibition (Folate Pathway) 4-ABA->Anti-inflammatory 4-ABA->Anticancer  Cytotoxicity

Caption: Isomer position influences primary bioactivity pathways.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of bioactivity data, standardized protocols are essential. Below are representative step-by-step methodologies for evaluating antimicrobial and anticancer activities.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.

  • Preparation of Compound Stock: Dissolve the test ABA derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microbial Inoculum: Culture the target microorganism (e.g., S. aureus) on an appropriate agar medium. Suspend fresh colonies in sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[6]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or another suitable broth.[24] This creates a range of decreasing concentrations across the wells.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for most bacteria.[6]

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[6]

Protocol: Anticancer Cytotoxicity Testing via MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, allowing for the calculation of an IC50 value.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test ABA derivative in the cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated control wells.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

The following diagram illustrates the experimental workflow for the MTT assay.

MTT_Workflow start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed adhere 2. Incubate Overnight (Allow Adhesion) seed->adhere treat 3. Treat with Serial Dilutions of ABA Derivative adhere->treat incubate_compound 4. Incubate for 48-72 hours treat->incubate_compound add_mtt 5. Add MTT Reagent (Incubate 3-4 hours) incubate_compound->add_mtt solubilize 6. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read 7. Read Absorbance (~570 nm) solubilize->read calculate 8. Calculate % Viability & Determine IC50 read->calculate end End calculate->end

Caption: Standard workflow for determining IC50 via MTT assay.

Conclusion and Future Perspectives

The isomeric forms of aminobenzoic acid provide distinct and valuable platforms for the development of bioactive derivatives. The evidence clearly indicates that 4-aminobenzoic acid (PABA) derivatives are exceptionally prominent in the fields of antimicrobial and anticancer research, frequently demonstrating potent activity at low micromolar concentrations.[1][8][21] 2-aminobenzoic acid (anthranilic acid) derivatives have carved out a significant niche as anti-inflammatory agents, building on the legacy of established NSAIDs.[16] Meanwhile, 3-aminobenzoic acid derivatives represent a frontier with untapped potential, showing early promise for the targeted inhibition of specific enzymes in disease pathways.[22]

Future research should focus on conducting more direct, head-to-head comparative studies of derivatives from all three isomers within the same biological assays. This will allow for a more definitive elucidation of structure-activity relationships. Furthermore, exploring novel delivery systems and combination therapies can enhance the efficacy and clinical applicability of these versatile compounds. The continued investigation into their mechanisms of action will undoubtedly unlock new therapeutic opportunities across a spectrum of human diseases.

References

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Available from: [Link]

  • Sowinska, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Available from: [Link]

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]

  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anticancer activities. Available from: [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available from: [Link]

  • Taylor & Francis Online. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. Available from: [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-91. Available from: [Link]

  • PubMed. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. Available from: [Link]

  • MDPI. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of Fungi. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid? Available from: [Link]

  • Semantic Scholar. (2015). Synthesis, Analgesic and Anti-Inflammatory Activities of Aminobenzothiazole Derivatives of Mefenamic Acid. Available from: [Link]

  • PubMed. (1981). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry. Available from: [Link]

  • Open Exploration Publishing. (2024). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Exploration of Neuroprotective Therapy. Available from: [Link]

  • RSC Publishing. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances. Available from: [Link]

  • ResearchGate. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

  • ResearchGate. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]

  • ResearchGate. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Available from: [Link]

  • ResearchGate. (2015). Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and bioactive ligands. Available from: [Link]

  • Semantic Scholar. (2016). Biological Evaluation of Aminobenzoic Acid Derivatives against SHP2. Available from: [Link]

  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Available from: [Link]

  • National Institutes of Health. (2021). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. Physical Chemistry Chemical Physics. Available from: [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available from: [Link]

  • PubMed. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. Available from: [Link]

  • National Institutes of Health. (2023). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Frontiers in Chemistry. Available from: [Link]

  • PubMed. (1990). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. Journal of Pharmacobio-Dynamics. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 3-Aminobenzoic Acid in Modern Organic Chemistry and Research. Available from: [Link]

Sources

A Comparative Analysis of Synthesis Methods for Substituted Thiazoles: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in medicinal chemistry and drug development. The efficient synthesis of substituted thiazoles is, therefore, a critical endeavor for researchers in these fields. This guide provides a comprehensive comparative analysis of the most prominent and effective synthetic routes to this vital molecular framework, offering in-depth technical insights, detailed experimental protocols, and quantitative data to inform methodological selection.

This analysis will delve into the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses, which have long been the foundational methods for thiazole construction. Furthermore, we will explore modern advancements, including microwave-assisted and one-pot methodologies, that offer significant advantages in terms of reaction efficiency, time, and environmental impact. By objectively presenting the performance of each route with supporting experimental data, this guide aims to empower researchers to make informed decisions tailored to their specific synthetic goals.

At a Glance: Comparison of Key Thiazole Synthesis Routes

The choice of an appropriate synthetic strategy for constructing substituted thiazoles is contingent upon several factors, including the desired substitution pattern, the commercial availability and stability of starting materials, and the required reaction efficiency and scalability. The following table summarizes the key parameters of the synthetic routes discussed in this guide, providing a quantitative overview to aid in preliminary selection.

Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesCommon Limitations
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na2CO3, pyridine)30 min - 12 hRoom Temp. - Reflux80 - 99%High yields, readily available starting materials, versatile for various substitutions.Use of lachrymatory and toxic α-haloketones.
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide-Not specifiedRoom Temperature"Significant"Mild reaction conditions, synthesis of 5-aminothiazoles.Limited to 5-amino substituted thiazoles, can have substrate scope limitations.
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P4S10)Not specified~170 °CNot specifiedAccess to 2,5-disubstituted thiazoles.Harsh reaction conditions (high temperature), use of hazardous reagent (P4S10).
Microwave-Assisted Hantzsch α-Haloketone, ThioureaIodine or other catalysts5 - 15 min170 W~92%Dramatically reduced reaction times, often higher yields, greener approach.Requires specialized microwave equipment, potential for pressure buildup.
One-Pot Syntheses Varies (e.g., ketone, halogenating agent, thiourea)Varies1.5 - 4 hRoom Temp. - RefluxHighIncreased efficiency by avoiding isolation of intermediates, often greener.Optimization of reaction conditions for multiple steps can be challenging.

The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Chemistry

First reported by Arthur Hantzsch in 1887, the Hantzsch synthesis remains one of the most widely utilized and versatile methods for the preparation of thiazole derivatives.[1][2] This reaction involves the cyclocondensation of an α-halocarbonyl compound (typically an α-haloketone) with a thioamide or thiourea.[1][2]

Reaction Mechanism

The mechanism of the Hantzsch synthesis proceeds through a well-established pathway. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound in an SN2 reaction to form an intermediate thioimino ether. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, a dehydration step yields the aromatic thiazole ring.

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 Thioimino Ether Intermediate Thioamide->Intermediate1 S-attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular N-attack Thiazole Substituted Thiazole Intermediate2->Thiazole - H₂O H2O H₂O Intermediate2->H2O

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole[3]

This protocol provides a detailed procedure for the synthesis of 2-amino-4-phenylthiazole, a common thiazole derivative, via the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial

  • Stir bar

  • Hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting mixture through a Buchner funnel.

  • Wash the collected solid with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

The Cook-Heilbron Synthesis: A Gateway to 5-Aminothiazoles

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles.[2][3] This reaction involves the treatment of α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[2][3] The reaction proceeds under mild conditions, often at room temperature.[3]

Reaction Mechanism

The mechanism of the Cook-Heilbron synthesis begins with the nucleophilic attack of the nitrogen of the α-aminonitrile on the carbon of carbon disulfide.[3] This is followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon.[3] Tautomerization of the resulting intermediate leads to the formation of the aromatic 5-aminothiazole.[3]

Cook_Heilbron_Mechanism Aminonitrile α-Aminonitrile Intermediate1 Adduct Aminonitrile->Intermediate1 N-attack CS2 Carbon Disulfide CS2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular S-attack Aminothiazole 5-Aminothiazole Intermediate2->Aminothiazole Tautomerization

Caption: Mechanism of the Cook-Heilbron Thiazole Synthesis.

Experimental Protocol: General Procedure for the Synthesis of 5-Amino-2-mercaptothiazole

While a specific, detailed, step-by-step modern protocol for the Cook-Heilbron synthesis is not as commonly reported as for the Hantzsch synthesis, the general procedure involves the direct reaction of the starting materials under mild conditions.

Materials:

  • α-Aminonitrile (e.g., aminoacetonitrile)

  • Carbon disulfide

  • A suitable solvent (e.g., ethanol or water)

Procedure:

  • Dissolve the α-aminonitrile in a suitable solvent in a reaction vessel.

  • Add carbon disulfide to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture or can be isolated by evaporation of the solvent followed by purification, typically by recrystallization.

The Gabriel Synthesis: An Alternative Route to Substituted Thiazoles

The Gabriel synthesis of thiazoles involves the reaction of an α-acylamino ketone with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀).[4][5] This method provides access to 2,5-disubstituted thiazoles.[4]

Reaction Mechanism

The Gabriel synthesis is believed to proceed through the thionation of the amide carbonyl group of the α-acylamino ketone by phosphorus pentasulfide to form a thioamide intermediate. This is followed by an intramolecular cyclization of the enol form of the ketone onto the thioamide, and subsequent dehydration to yield the thiazole ring.

Gabriel_Mechanism Acylaminoketone α-Acylamino Ketone Thioamide_Intermediate Thioamide Intermediate Acylaminoketone->Thioamide_Intermediate Thionation P4S10 P₄S₁₀ P4S10->Thioamide_Intermediate Cyclized_Intermediate Cyclized Intermediate Thioamide_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Thiazole 2,5-Disubstituted Thiazole Cyclized_Intermediate->Thiazole - H₂O H2O H₂O Cyclized_Intermediate->H2O

Caption: Mechanism of the Gabriel Thiazole Synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylthiazole[5]

This protocol outlines the synthesis of 2,5-dimethylthiazole via the Gabriel method.

Materials:

  • N-(2-oxopropyl)acetamide (α-acylamino ketone)

  • Phosphorus pentasulfide (P₄S₁₀)

  • High-boiling point solvent (optional)

  • Reaction vessel suitable for high temperatures

  • Heating mantle or oil bath

Procedure:

  • In a reaction vessel, combine N-(2-oxopropyl)acetamide and phosphorus pentasulfide.

  • Heat the mixture to approximately 170 °C. A high-boiling point solvent can be used if necessary.

  • Maintain the temperature and monitor the reaction progress (e.g., by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by distillation or extraction, followed by purification via chromatography if needed.

Modern Synthetic Approaches: Enhancing Efficiency and Sustainability

While the classical methods remain valuable, modern synthetic chemistry has introduced techniques that significantly improve the synthesis of substituted thiazoles. These methods often focus on reducing reaction times, increasing yields, and employing more environmentally friendly conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of thiazoles.[6] The rapid and efficient heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[6]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazole Derivatives [6]

Materials:

  • Substituted α-bromoketone (1 mmol)

  • Substituted thiourea (1.1 mmol)

  • Ethanol (3 mL)

  • 10 mL microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power of 170 W for 5-15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the pure 2-aminothiazole derivative.

One-Pot Syntheses

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot procedures for the synthesis of substituted thiazoles have been developed, often based on the Hantzsch reaction.

Experimental Protocol: Ultrasound-Assisted One-Pot Hantzsch Synthesis [7]

This protocol describes a three-component condensation to generate the α-haloketone in situ, thus avoiding the handling of this lachrymatory reagent.

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica-supported tungstosilicic acid (SiW.SiO₂, 15 mol%)

  • Ethanol/water (1:1 mixture, 5 mL)

  • 50 mL round-bottom flask

  • Ultrasonic bath

Procedure:

  • In a 50 mL round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%) in 5 mL of a 1:1 ethanol/water mixture.

  • Place the flask in an ultrasonic bath and irradiate the mixture at room temperature for 1.5 to 2 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, filter the solid product and wash it with ethanol.

  • The catalyst can be recovered by dissolving the remaining solid in acetone and filtering. The recovered catalyst can be washed, dried, and reused.

  • Evaporate the acetone from the filtrate under reduced pressure and dry the resulting solid to obtain the pure thiazole derivative.

Conclusion

The synthesis of substituted thiazoles is a well-established field with a rich history, yet it continues to evolve with the advent of modern synthetic techniques. The classical Hantzsch, Cook-Heilbron, and Gabriel syntheses each offer distinct advantages and disadvantages, making them suitable for different synthetic targets and research contexts. The Hantzsch synthesis remains a highly versatile and high-yielding method, while the Cook-Heilbron synthesis provides a mild route to valuable 5-aminothiazoles, and the Gabriel synthesis offers access to 2,5-disubstituted derivatives, albeit under harsher conditions.

Modern approaches, such as microwave-assisted synthesis and one-pot procedures, have significantly enhanced the efficiency and sustainability of thiazole synthesis. These methods offer dramatically reduced reaction times, often improved yields, and can circumvent the need for hazardous reagents and tedious workup procedures.

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route will depend on a careful consideration of the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the available equipment. This guide has provided a comparative framework, supported by experimental data and detailed protocols, to facilitate this decision-making process and to empower the continued exploration and application of the versatile thiazole scaffold.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the Azole Series. Part I. A novel route to 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • A brief review on the thiazole derivatives: Synthesis methods and biological activities. (2021). Journal of Chemical Health Risks, 11(4), 435-446.
  • Thiazole. (n.d.). In CUTM Courseware. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. (2020). ChemistrySelect, 5(19), 5649-5663.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4947.
  • Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 203-214.
  • Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. (2024). ACS Omega.
  • Hantzsch Thiazole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 221-236.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Biochemistry and Biophysics Reports, 37, 101597.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Advances, 15(1), 1-20.
  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. (2022, December 21). YouTube. Retrieved from [Link]

  • Synthetic routes for Thiazole-chalcone derivatives and their Biological activities : A brief Review. (2021). Research Journal of Pharmacy and Technology, 14(10), 5565-5571.
  • General Synthetic Methods for Thiazole and Thiazolium Salts. (2022).
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). YouTube. Retrieved from [Link]

  • New methods for the rapid synthesis of thiazoles. (2023). Figshare.
  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 439-450.
  • Review of the synthesis and biological activity of thiazoles. (2020). Journal of Heterocyclic Chemistry, 57(12), 4145-4164.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2022).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1738.
  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (2018). International Journal of Trend in Scientific Research and Development, Volume-2(Issue-5), 1045-1053.

Sources

A Senior Application Scientist's Guide to the Validation of 3-(2-Amino-4-thiazolyl)benzoic Acid as a Novel Antimicrobial Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and validation of novel chemical scaffolds that can serve as the foundation for a new generation of antibiotics. This guide presents a comprehensive framework for the validation of 3-(2-Amino-4-thiazolyl)benzoic acid, a promising, yet underexplored, molecular architecture. We provide a plausible synthetic pathway, detailed protocols for a cascade of validation assays—from initial antimicrobial susceptibility to mechanism of action and cytotoxicity—and a comparative analysis against established clinical agents. This document is intended for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded roadmap for evaluating new antimicrobial candidates.

Introduction: The Imperative for New Antimicrobial Scaffolds

The relentless evolution of drug-resistant pathogens poses one of the most significant threats to global health. The efficacy of our current antibiotic arsenal is waning, creating an urgent need to explore novel chemical matter. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 2-aminothiazole moiety is a well-established "privileged scaffold." It is a core component of numerous FDA-approved drugs, including third-generation cephalosporin antibiotics like Cefotaxime, owing to its favorable pharmacokinetic properties and versatile chemical reactivity.[1]

This guide focuses on the validation of This compound . The rationale for selecting this specific scaffold is twofold:

  • Molecular Hybridization: It combines the proven 2-aminothiazole core with a benzoic acid moiety. The carboxyl group can enhance solubility and provides a reactive handle for future medicinal chemistry optimization to improve potency or modulate pharmacokinetic properties.

  • Structural Analogy: Its structure shares features with known antimicrobial agents, suggesting a predisposition for biological activity, while being sufficiently distinct to potentially overcome existing resistance mechanisms.

This guide will provide the scientific community with a logical, in-depth validation workflow, from initial synthesis to final preclinical evaluation.

Proposed Validation and Development Workflow

To systematically validate the scaffold, a multi-stage workflow is essential. Each stage provides critical data that informs the decision to proceed to the next, ensuring a resource-efficient and scientifically sound evaluation.

Validation_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Efficacy cluster_2 Phase 3: Safety & Selectivity cluster_3 Phase 4: Mechanistic Insight S Synthesis of This compound C Structural Characterization (NMR, MS, HPLC) S->C MIC Antimicrobial Susceptibility (MIC Testing) C->MIC MBC Bactericidal Activity (MBC Testing) MIC->MBC CYTO Cytotoxicity Assay (MTT on Mammalian Cells) MIC->CYTO MOA Mechanism of Action (e.g., DNA Gyrase Assay) MBC->MOA SI Selectivity Index Calculation (IC50 / MIC) CYTO->SI

Caption: Overall workflow for the validation of the target scaffold.

Synthesis and Characterization

A robust and reproducible synthesis is the bedrock of any new scaffold validation. We propose a two-step synthesis based on the classic Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea.[2][3]

Step 1: Synthesis of the α-Bromoketone Intermediate

The key intermediate, 3-(bromoacetyl)benzoic acid, can be synthesized from the commercially available 3-acetylbenzoic acid via α-bromination.

Caption: Synthesis of the key α-bromoketone intermediate.

Protocol:

  • Dissolve 3-acetylbenzoic acid (1 equivalent) in glacial acetic acid by gently heating to 45°C in a flask equipped with a dropping funnel and stirrer.[4]

  • Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise over 1 hour, maintaining the temperature at 45°C with vigorous stirring.[4]

  • The reaction is initiated when the red bromine color disappears and HBr gas evolves.

  • After the addition is complete, continue stirring for another 2-3 hours.

  • Precipitate the product by pouring the reaction mixture over ice water.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to yield pure 3-(bromoacetyl)benzoic acid.

Step 2: Hantzsch Thiazole Synthesis

The final compound is formed by the cyclocondensation of the α-bromoketone with thiourea.

Caption: Final Hantzsch cyclocondensation to form the target scaffold.

Protocol:

  • Suspend 3-(bromoacetyl)benzoic acid (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product with cold ethanol and then water to remove unreacted thiourea and salts.

  • Purify the final product, this compound, by recrystallization.

  • Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC.

Antimicrobial Susceptibility Testing

The first critical biological evaluation is to determine the scaffold's antimicrobial spectrum and potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocol: MIC and MBC Determination

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[5]

MIC_MBC_Workflow A Prepare serial 2-fold dilutions of This compound in a 96-well plate with Mueller-Hinton Broth. B Inoculate each well with a standardized bacterial suspension (approx. 5x10^5 CFU/mL). Include a positive (no drug) and negative (no bacteria) control. A->B C Incubate at 37°C for 18-24 hours. B->C D Determine MIC: The lowest concentration with no visible turbidity. C->D E Subculture 10µL from clear wells (MIC and higher) onto antibiotic-free agar plates. D->E F Incubate agar plates at 37°C for 24 hours. E->F G Determine MBC: The lowest concentration that results in a ≥99.9% reduction in CFU from the initial inoculum. F->G

Caption: Workflow for MIC and MBC determination.

Detailed Steps:

  • Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

  • Inoculum: Grow bacterial strains overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well upon inoculation.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye.[4]

  • MBC Determination: Following MIC determination, take a 10 µL aliquot from each well that showed no growth (i.e., at and above the MIC). Spot-plate these aliquots onto a fresh, antibiotic-free agar plate.[6][7]

  • Incubation & Reading: Incubate the agar plate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% kill of the initial inoculum.[8][9] An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.[7]

Comparative Performance Analysis

To contextualize the potential of this compound, its activity must be compared against standard-of-care antibiotics and a structurally related compound.

CompoundS. aureus (ATCC 29213)S. aureus (MRSA, ATCC 43300)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
This compound 81616>64
Ciprofloxacin[1][10]0.5 - 110.015 - 0.120.25 - 1
Vancomycin[7]0.5 - 20.5 - 2N/AN/A
Cefotaxime[11]4>128≤0.2516 - 32
Data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Values for the target compound are hypothetical and for illustrative purposes. N/A: Not Applicable (Vancomycin has no significant activity against Gram-negative bacteria).

Cytotoxicity and Selectivity Index

A promising antimicrobial must be potent against pathogens but safe for the host. The first step in assessing safety is to measure in vitro cytotoxicity against a representative mammalian cell line.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Detailed Steps:

  • Cell Seeding: Seed a human cell line (e.g., HEK293, human embryonic kidney cells) into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution on a plate reader (typically at ~570 nm).

  • Data Analysis: Plot cell viability (%) against compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.

Calculating the Selectivity Index (SI)

The Selectivity Index (SI) provides a crucial therapeutic window estimate. It is the ratio of the compound's toxicity to its efficacy. A higher SI value is desirable.

SI = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)

CompoundHost Cell Cytotoxicity IC₅₀ (µM) on HEK293MIC vs. S. aureus (µM)Selectivity Index (SI)
This compound >20036.3>5.5
Ciprofloxacin[12][13]~300~1.5~200
Vancomycin>100~1.0>100
IC₅₀ and SI values for the target compound are hypothetical. The molecular weight of the target compound is 220.25 g/mol , Ciprofloxacin is 331.34 g/mol , and Vancomycin is ~1449.3 g/mol . MIC values are converted to µM for calculation.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Thiazole-based antimicrobials are known to target various essential bacterial enzymes.[14] A prominent target is DNA gyrase (a type II topoisomerase), which is crucial for DNA replication and is absent in higher eukaryotes, making it an excellent selective target.[15][16] The proposed mechanism involves the compound binding to the ATP-binding site of the GyrB subunit, preventing the enzyme from supercoiling DNA.

MOA_Pathway Compound 3-(2-Amino-4-thiazolyl) benzoic acid Inhibition Binding to GyrB ATP-binding site Compound->Inhibition Gyrase Bacterial DNA Gyrase (GyrA/GyrB subunits) DNA_supercoiled Supercoiled DNA (Required for replication) Gyrase->DNA_supercoiled Supercoiling ATP ATP ATP->Gyrase DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase Block Replication Blocked Inhibition->Gyrase Inhibition->Block Prevents Supercoiling Death Bacterial Cell Death Block->Death

Caption: Hypothesized mechanism of action via DNA gyrase inhibition.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified E. coli DNA gyrase.[14][17]

Detailed Steps:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add purified E. coli DNA gyrase enzyme to the mixture.

  • ATP Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Quench: Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a DNA loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. Relaxed and supercoiled DNA will migrate at different rates, appearing as distinct bands.

  • Analysis: Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-drug control.

Structure-Activity Relationship (SAR) and Future Directions

The initial validation of this compound provides a launchpad for a medicinal chemistry program. Based on published SAR studies of related thiazoles, several modifications could enhance antimicrobial activity:[18][19]

  • Position 2 (Amino Group): Acylation or substitution of the amino group can modulate activity. For instance, converting it to an amide with different substituents could improve target engagement or cell permeability.

  • Position 3 of the Benzoic Acid Ring: The position of the carboxyl group is critical. Synthesizing the 2- and 4-isomers would be a logical next step to understand the spatial requirements for activity.

  • Benzoic Acid Ring Substituents: Adding electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -OCH₃) groups to the benzoic acid ring can significantly impact electronic properties and binding interactions.

  • Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteres like a tetrazole could improve metabolic stability and cell penetration.

Future work should focus on synthesizing a small library of analogues based on these insights to build a comprehensive SAR model, aiming to improve potency against resistant strains and broaden the spectrum of activity.

Conclusion

This guide has outlined a systematic and scientifically rigorous pathway for the validation of this compound as a novel antimicrobial scaffold. By providing a plausible synthesis, detailed experimental protocols, and a framework for comparative analysis, we have established a clear and actionable research plan. The proposed scaffold, which marries a privileged heterocyclic core with a versatile functional group, represents a promising starting point in the critical search for new antibiotics. The subsequent phases of lead optimization, guided by the principles discussed herein, will be crucial in determining its ultimate clinical potential in the fight against antimicrobial resistance.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Minimum bactericidal concentration. Grokipedia. [Link]

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. ResearchGate. [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Nature. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). [Link]

  • Cefotaxime: in vitro activity and tentative interpretive standards for disk susceptibility testing. Antimicrobial Agents and Chemotherapy. [Link]

  • Antimicrobial susceptibility tests with cefotaxime and correlation with clinical bacteriologic response. PubMed. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link]

  • Cefotaxime: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Cefotaxime: in vitro activity and tentative interpretive standards for disk susceptibility testing. National Institutes of Health (NIH). [Link]

  • Hantzsch Reaction of 3-(2-Bromoacetyl)-4-hydroxy-chromen-2-one. Synthesis of 3-(Thiazol4-yl). ResearchGate. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy. SciELO. [Link]

  • Why is the MIC value of vancomycin is same for S. aureus and MRSA when conduct antibacterial activity? ResearchGate. [Link]

  • IC 50 values (nM) for ciprofloxacin (Cip), non-supported [Ch][Cip] and... ResearchGate. [Link]

  • Evaluation of the Cytotoxic Effects of Ciprofloxacin on Human Glioblastoma A-172 Cell Line. Middle East Journal of Cancer. [Link]

  • The influence of ciprofloxacin on viability of A549, HepG2, A375.S2, B16 and C6 cell lines in vitro. ResearchGate. [Link]

  • Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(2-Amino-4-thiazolyl)benzoic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. The 3-(2-amino-4-thiazolyl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as inhibitors of various kinases and as anticancer agents. This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds based on this scaffold, offering insights into the critical transition from laboratory assays to preclinical models. We will delve into the experimental data, the rationale behind the chosen methodologies, and the interpretation of the results, providing a comprehensive resource for researchers in drug development.

The Promise of the 2-Aminothiazole Benzoic Acid Scaffold

The 2-aminothiazole moiety is a cornerstone in the design of numerous biologically active molecules, including clinically approved drugs like Dasatinib.[1] Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it an attractive pharmacophore. When coupled with a benzoic acid group, the resulting scaffold presents a unique combination of structural rigidity and functional group diversity, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will focus on derivatives that have been evaluated for their anticancer properties, a therapeutic area where this scaffold has shown considerable promise.

Part 1: In Vitro Efficacy Assessment - The Proving Ground

The initial evaluation of any potential drug candidate begins with a battery of in vitro assays. These controlled experiments are designed to determine a compound's biological activity at the molecular and cellular level, its mechanism of action, and its selectivity.

Foundational Assays for Anticancer Activity

A primary and indispensable tool for assessing the anticancer potential of novel compounds is the cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to determine cell viability.[2] This assay relies on the metabolic activity of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

For instance, a study on novel thiobenzanilides evaluated their cytotoxicity against A375 melanoma and MCF-7 breast cancer cell lines using the MTT assay.[2] The results revealed that these compounds exhibited concentration-dependent anticancer activity, with some derivatives showing IC50 values in the micromolar range.[2]

Step-by-Step Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like 5-fluorouracil).[3]

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Beyond Cytotoxicity: Mechanistic In Vitro Studies

While the IC50 value provides a measure of potency, it does not reveal the underlying mechanism of action. To understand how a compound exerts its cytotoxic effects, further in vitro assays are necessary. These can include:

  • Enzyme Inhibition Assays: If the compound is designed to target a specific enzyme, such as a kinase, a direct enzyme inhibition assay is crucial. For example, a 2-aminothiazolyl benzoic acid derivative, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, was identified as an allosteric inhibitor of protein kinase CK2α with an IC50 of 0.6 µM in a cell-free assay.[4]

  • Apoptosis Assays: Many anticancer drugs induce programmed cell death, or apoptosis. Assays using techniques like flow cytometry with Annexin V/Propidium Iodide staining can quantify the percentage of apoptotic and necrotic cells following treatment.

  • Cell Cycle Analysis: Compounds can also exert their effects by arresting the cell cycle at specific phases. Flow cytometry analysis of DNA content using propidium iodide can reveal these effects.

Comparative In Vitro Data for Aminothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various 2-aminothiazole derivatives against different cancer cell lines. While not all of these compounds contain the precise this compound structure, they represent the broader class and demonstrate the typical range of potencies observed.

Compound ClassCancer Cell LineIC50 (µM)Reference
N-(4-(3-aminophenyl(thiazol-2-yl)acetamide familyMelanoma, Pancreatic Cancer, CMLMedium to low micromolar[1]
2-aminothiazole-conjugated amino acidsA549 (Lung), HeLa (Cervical), MCF-7 (Breast)2.07–8.51[3]
4-aryl-N-arylcarbonyl-2-aminothiazolesMDA-MB-231 (Breast)0.0163–0.0427[1]
2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid786-O (Renal Cell Carcinoma)EC50 = 5[4]

Caption: This table highlights the in vitro potency of various 2-aminothiazole-based compounds against several human cancer cell lines.

Part 2: In Vivo Efficacy Assessment - The Reality Check

A compound that shows promise in vitro must then prove its worth in a complex living organism. In vivo studies are designed to evaluate a drug's efficacy, pharmacokinetics (PK), and safety profile in animal models, providing a crucial bridge to clinical trials.

The Xenograft Mouse Model: A Workhorse in Cancer Research

The most common in vivo model for evaluating anticancer agents is the xenograft mouse model. This involves implanting human cancer cells into immunodeficient mice, which then form tumors. The mice are subsequently treated with the test compound, and tumor growth is monitored over time.

For instance, a lead compound from the N-(4-(3-aminophenyl(thiazol-2-yl)acetamide family demonstrated a significant delay in tumor growth in an A375 melanoma xenograft model in mice.[1] Similarly, another study showed that a 2-arylthiazolidine-4-carboxylic acid amide derivative inhibited tumor growth in a dose-dependent manner in nude mice bearing A375 melanoma tumors.[5]

Step-by-Step Protocol: Xenograft Tumor Growth Inhibition Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

The Crucial Role of Pharmacokinetics

A compound's efficacy in vivo is intrinsically linked to its pharmacokinetic profile – how the body absorbs, distributes, metabolizes, and excretes the drug (ADME). Poor oral bioavailability, rapid metabolism, or low exposure at the tumor site can all lead to a disconnect between potent in vitro activity and a lack of in vivo efficacy.

For example, a study on aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors highlighted a compound that not only had potent IC50 values but also demonstrated bioactivity in vivo in a mouse peritonitis model.[6] This underscores the importance of co-optimizing potency and pharmacokinetic properties.

Visualizing the Drug Development Workflow

The following diagram illustrates the typical workflow from initial in vitro screening to in vivo validation for a novel anticancer compound.

DrugDevelopmentWorkflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation in_vitro_screening High-Throughput Screening (e.g., Cell Viability Assays) hit_validation Hit Validation (IC50 Determination) in_vitro_screening->hit_validation Identify 'Hits' mechanistic_studies Mechanistic Studies (e.g., Enzyme Assays, Apoptosis) hit_validation->mechanistic_studies Characterize Potent Hits lead_optimization_vitro Lead Optimization (Structure-Activity Relationship) mechanistic_studies->lead_optimization_vitro Guide Chemical Synthesis pk_studies Pharmacokinetic Studies (ADME) lead_optimization_vitro->pk_studies Promising Leads efficacy_models Efficacy Models (e.g., Xenografts) pk_studies->efficacy_models Determine Dosing Regimen toxicology_studies Toxicology Studies efficacy_models->toxicology_studies Assess Therapeutic Window preclinical_candidate Preclinical Candidate Selection toxicology_studies->preclinical_candidate Select Safe & Efficacious Compound

Caption: A streamlined workflow from in vitro screening to in vivo validation for drug discovery.

Part 3: Correlating In Vitro and In Vivo Data - Mind the Gap

A critical aspect of drug development is establishing a meaningful correlation between in vitro potency and in vivo efficacy. Often, a highly potent compound in vitro may fail to show significant activity in vivo. This discrepancy can arise from several factors:

  • Poor Pharmacokinetics: As discussed, unfavorable ADME properties can prevent the compound from reaching its target at a sufficient concentration.

  • Off-Target Effects: In the complex biological environment of a living organism, a compound may interact with unintended targets, leading to toxicity or a blunted therapeutic effect.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors like hypoxia, nutrient gradients, and stromal interactions influencing drug response.

  • Metabolism: The compound may be rapidly metabolized into inactive or even toxic byproducts.

Conversely, a compound with modest in vitro potency might exhibit excellent in vivo efficacy due to favorable pharmacokinetics, accumulation in the tumor, or conversion to a more active metabolite.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative framework for understanding the transition from in vitro characterization to in vivo validation for this class of compounds. A successful drug development campaign hinges on a multi-faceted approach that considers not only the intrinsic potency of a molecule but also its behavior within a complex biological system. Future research should focus on developing derivatives with optimized pharmacokinetic profiles to better translate their promising in vitro activity into tangible in vivo efficacy, ultimately paving the way for new and effective therapies.

References

  • Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Gazzar, A. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daruj 29, 285–303.
  • Stachulski, A. V., et al. (2017). Synthesis and pre-clinical studies of new amino-acid ester thiazolide prodrugs. European Journal of Medicinal Chemistry, 126, 995-1006.
  • Bestgen, B., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 187, 111956.
  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(3), 513-530.
  • Gerstmeier, J., et al. (2014). Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo. Journal of Medicinal Chemistry, 57(1), 119-135.
  • Javed, I., et al. (2023).
  • Thorn, C. F., et al. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Molecular Cancer Therapeutics, 10(6), 1018-1028.
  • Gampa, V. K., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 59(17), 7943-7966.
  • El-Sayed, M. A., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 139, 106739.
  • Głowacka, I. E., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 25(10), 5349.
  • Stachulski, A. V., et al. (2016). Synthesis and pre-clinical studies of new amino-acid ester thiazolide prodrugs. European Journal of Medicinal Chemistry, 124, 102-111.
  • Le, T. V., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(31), 21568-21578.
  • Ayimbila, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348-1354.
  • Ferreira, M. J., et al. (2023). Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. Molecules, 28(4), 1779.
  • Kumar, A., et al. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2-(4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Journal of Drug Delivery and Therapeutics, 13(9-S), 1-8.
  • Zielinska-Blizniewska, H., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(18), 6529.
  • Chen, Y. L., et al. (2012). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 20(15), 4647-4657.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-(2-Amino-4-thiazolyl)benzoic Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Analytical Challenge of Positional Isomerism

In pharmaceutical development and materials science, the precise structural characterization of molecular entities is non-negotiable. Positional isomers—compounds sharing the same molecular formula but differing in the spatial arrangement of substituents on a core structure—often exhibit markedly different pharmacological, toxicological, and material properties. A compelling case is the family of (2-Amino-4-thiazolyl)benzoic acids. The position of the (2-Amino-4-thiazolyl) group on the benzoic acid ring (ortho-, meta-, or para-) dictates the molecule's overall geometry, electronic distribution, and potential for intermolecular interactions.

This guide provides an in-depth, objective comparison of the spectroscopic techniques used to unambiguously differentiate these three positional isomers: 2-(2-Amino-4-thiazolyl)benzoic acid, 3-(2-Amino-4-thiazolyl)benzoic acid, and 4-(2-Amino-4-thiazolyl)benzoic acid. As a Senior Application Scientist, my focus is not just on the data itself, but on the causal relationships behind the spectral differences and the logic informing our experimental design. Every technique described forms part of a self-validating analytical workflow, ensuring the highest degree of confidence in structural elucidation.

The Isomers Under Investigation

The core challenge lies in distinguishing between the following three structures:

  • 2-(2-Amino-4-thiazolyl)benzoic acid (Ortho Isomer)

  • This compound (Meta Isomer)

  • 4-(2-Amino-4-thiazolyl)benzoic acid (Para Isomer)

While all share the same molecular weight and elemental composition, their differing symmetries and electronic environments give rise to unique spectroscopic fingerprints.

Overall Analytical Workflow

A robust identification strategy relies on the convergence of data from multiple, orthogonal analytical techniques. No single method is sufficient. The workflow below illustrates a comprehensive approach to isomer differentiation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Sample Isomer Sample Solubilize Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Solubilize NMR NMR (¹H, ¹³C) Solubilize->NMR FTIR FT-IR Solubilize->FTIR UVVis UV-Vis Solubilize->UVVis HRMS HRMS Solubilize->HRMS NMR_Data Analyze Splitting Patterns & Shifts NMR->NMR_Data FTIR_Data Identify C-H Bending & Fingerprint Region FTIR->FTIR_Data UV_Data Compare λmax & Molar Absorptivity UVVis->UV_Data MS_Data Confirm Elemental Composition HRMS->MS_Data Conclusion Definitive Isomer Identification NMR_Data->Conclusion FTIR_Data->Conclusion UV_Data->Conclusion MS_Data->Conclusion

Caption: Overall workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes all three isomers and its residual proton signal does not interfere with the aromatic region.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength enhances signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic protons.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

    • Acquire at least 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).

Comparative ¹H NMR Data Analysis

The key differentiating feature is the pattern of signals in the aromatic region (typically 7.0-8.5 ppm).[1] The substitution pattern on the benzene ring directly dictates the number of signals, their chemical shifts, and their spin-spin coupling patterns.[2][3][4]

Isomer PositionExpected Aromatic SignalsKey Differentiating Feature
Ortho 4 signals (multiplets)A complex, asymmetric pattern (ABCD system) as all four protons are chemically non-equivalent.[3]
Meta 4 signals (multiplets, one may be a singlet-like)Another complex ABCD system, but with different coupling constants and chemical shifts compared to the ortho isomer.[3][4]
Para 2 signals (doublets)A highly symmetric pattern (AA'BB' system) appearing as two distinct doublets, each integrating to 2H, due to the molecule's C₂ symmetry axis.[1][5]

Causality: The symmetry of the para isomer makes the protons at positions 2 and 6 equivalent, and the protons at 3 and 5 equivalent. This reduces the number of unique proton environments to two, resulting in a simplified spectrum. The ortho and meta isomers lack this symmetry, rendering all four of their aromatic protons chemically distinct and leading to more complex spectra.[1][3]

Comparative ¹³C NMR Data Analysis

The number of unique carbon signals in the aromatic region (110-160 ppm) provides a direct confirmation of the molecular symmetry.

Isomer PositionExpected Aromatic Carbon SignalsRationale
Ortho 6 signalsNo symmetry plane bisecting the ring; all 6 carbons are in unique electronic environments.[6]
Meta 6 signalsSimilar to the ortho isomer, the lack of symmetry results in 6 distinct carbon signals.[6]
Para 4 signalsThe C₂ symmetry axis makes pairs of carbons equivalent (C2=C6, C3=C5), reducing the number of signals.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy provides valuable information about the functional groups and, crucially for this analysis, the benzene ring substitution pattern.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction.

Comparative FT-IR Data Analysis

While all isomers will show characteristic peaks for N-H stretching (~3400-3200 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C=C/C=N stretching from the aromatic and thiazole rings (~1600-1450 cm⁻¹), the definitive information lies in the C-H out-of-plane bending region (900-690 cm⁻¹).[8][9]

Isomer PositionCharacteristic C-H Out-of-Plane Bending Bands (cm⁻¹)
Ortho Strong band at ~770–735 cm⁻¹
Meta Two strong bands: ~810–750 cm⁻¹ and ~710–690 cm⁻¹
Para Single strong band at ~840–810 cm⁻¹

Causality: The out-of-plane C-H bending vibrations are highly sensitive to the positions of the substituents on the aromatic ring.[8] The number and position of adjacent hydrogen atoms dictate the coupling of these vibrational modes, giving rise to characteristic absorption bands for each substitution pattern.[9]

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule, which are influenced by the extent of π-conjugation.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of each isomer in a UV-transparent solvent, such as methanol or ethanol.

  • Acquisition: Record the absorbance spectrum from 400 nm down to 200 nm using a dual-beam spectrophotometer.

  • Data Processing: Identify the wavelength of maximum absorbance (λmax).

Comparative UV-Vis Data Analysis

All isomers, being aromatic compounds, are expected to exhibit intense π → π* transitions.[10][11] Benzene itself shows characteristic absorptions around 204 nm and 256 nm.[12] Substitution can cause a bathochromic (red) shift to longer wavelengths.

Isomer PositionExpected λmax (nm)Rationale
Ortho Likely shortest λmaxSteric hindrance between the bulky thiazole group and the carboxylic acid may force one of the groups out of the plane of the benzene ring, reducing π-conjugation and shifting the absorbance to a shorter wavelength (higher energy).
Meta Intermediate λmaxConjugation exists, but the electronic communication between the electron-donating amino group (on the thiazole) and the electron-withdrawing carboxylic acid group is less direct than in the para isomer.
Para Likely longest λmaxThe substituents are positioned to allow for the most effective end-to-end electronic conjugation through the benzene ring. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in absorption at a longer wavelength.[13]

High-Resolution Mass Spectrometry (HRMS): The Final Confirmation

While standard mass spectrometry cannot distinguish isomers as they have the same mass, HRMS is indispensable for confirming the elemental composition, which validates the results from other techniques.[14][15]

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the isomer in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Processing: Determine the accurate mass of the [M+H]⁺ ion to at least four decimal places.

Data Analysis

All three isomers have the molecular formula C₁₀H₈N₂O₂S and a monoisotopic mass of 220.0306. HRMS should yield a protonated molecular ion [M+H]⁺ with an m/z value extremely close to 221.0385 . Observing this accurate mass confirms that the compound has the correct elemental composition, ruling out impurities or alternative structures with different formulas and lending high confidence to the overall identification when combined with the NMR and IR data. While advanced techniques like tandem MS (MS/MS) can sometimes generate unique fragments to differentiate isomers, it is often not necessary when definitive NMR data is available.[16][17]

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous differentiation of the ortho, meta, and para isomers of (2-Amino-4-thiazolyl)benzoic acid is a classic analytical challenge that highlights the strengths of a multi-technique spectroscopic approach.

  • ¹H and ¹³C NMR provide the most definitive data, directly revealing the molecular symmetry through distinct splitting patterns and signal counts.

  • FT-IR Spectroscopy offers a rapid and reliable secondary confirmation based on the characteristic out-of-plane C-H bending vibrations.

  • UV-Vis Spectroscopy provides supporting evidence based on the electronic effects of substituent placement on π-conjugation.

  • High-Resolution Mass Spectrometry validates the elemental composition, ensuring the foundational identity of the molecule under investigation.

By integrating the data from these orthogonal methods, researchers and drug development professionals can achieve an unequivocal structural assignment, ensuring the quality, safety, and efficacy of their chemical entities.

G cluster_nmr NMR Evidence cluster_ir FT-IR Evidence cluster_uv UV-Vis Evidence Ortho_NMR Ortho Isomer: - 4 complex ¹H signals - 6 ¹³C signals Conclusion Convergent Isomer Identification Ortho_NMR->Conclusion Meta_NMR Meta Isomer: - 4 complex ¹H signals - 6 ¹³C signals Meta_NMR->Conclusion Para_NMR Para Isomer: - 2 doublet ¹H signals - 4 ¹³C signals Para_NMR->Conclusion Ortho_IR Ortho Isomer: ~750 cm⁻¹ bend Ortho_IR->Conclusion Meta_IR Meta Isomer: Two bends (~780, ~700 cm⁻¹) Meta_IR->Conclusion Para_IR Para Isomer: ~820 cm⁻¹ bend Para_IR->Conclusion Ortho_UV Ortho: Shortest λmax Ortho_UV->Conclusion Meta_UV Meta: Intermediate λmax Meta_UV->Conclusion Para_UV Para: Longest λmax Para_UV->Conclusion

Caption: Logical convergence of spectroscopic data.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook. Available from: [Link]

  • Stein, S.E. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. J. Am. Soc. Mass Spectrom. 12, 5, 453-455 (2001). Available from: [Link]

  • National Institute of Standards and Technology. A Guide to the NIST Chemistry WebBook. Available from: [Link]

  • MatDaCs. NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology. The NIST Chemistry Webbook. Available from: [Link]

  • Prentice, B.M., et al. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. J. Am. Soc. Mass Spectrom. 30, 9, 1637-1652 (2019). Available from: [Link]

  • Shimadzu Corporation. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). Available from: [Link]

  • ResearchGate. Broad Separation of Isomeric Lipids by High-Resolution Differential Ion Mobility Spectrometry with Tandem Mass Spectrometry. (2019). Available from: [Link]

  • Smith, B.C. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy 31, 5, 22-27 (2016). Available from: [Link]

  • Química Organica.org. Vis-UV spectra of aromatic compounds. Available from: [Link]

  • University of California, Los Angeles. Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • Widener University. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Journal of the American Society for Mass Spectrometry. Understanding isotopes, isomers, and isobars in mass spectrometry. (2024). Available from: [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Available from: [Link]

  • Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum. (2021). Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Aromatics. Available from: [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. (2015). Available from: [Link]

  • RogueChem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. (2024). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61220662, 3-Amino-4-(1,3-thiazol-2-ylsulfanyl)benzoic acid. Available from: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • SlidePlayer. UV-Vis Spectroscopy. Available from: [Link]

  • Doc Brown's Chemistry. H1 proton nmr spectrum of benzoic acid. Available from: [Link]

  • PubChemLite. Benzoic acid, 4-((4,5-dihydro-2-thiazolyl)amino)-3-methyl- (C11H12N2O2S). Available from: [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

  • International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). Available from: [Link]

  • MDPI. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2022). Available from: [Link]

  • ResearchGate. How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. (2018). Available from: [Link]

  • NOBLECHEMISTRY. UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. YouTube. (2024). Available from: [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Available from: [Link]

  • PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2020). Available from: [Link]

  • New Journal of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 618431, 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one. Available from: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14540319, 2-Amino-3-(thiazol-4-yl)propanoic acid. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2025). Available from: [Link]

  • ScienceDirect. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (2016). Available from: [Link]

  • ResearchGate. Structure Determination of Benzene-Containing C9H12 Isomers Using Symmetry, Peak Heights, and Chemical Shifts in 13C NMR. (2025). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 302889, 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. Available from: [Link]

  • Chem Help ASAP. ortho, meta, & para positions on aromatic rings. YouTube. (2020). Available from: [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2018). Available from: [Link]

Sources

A Researcher's Guide to Assessing the Drug-Likeness of Novel 3-(2-Amino-4-thiazolyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 'Fail Early, Fail Cheap' Imperative in Drug Discovery

The 3-(2-amino-4-thiazolyl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its structural features allow for versatile chemical modifications, making it an attractive starting point for novel therapeutic agents.[3][4][5] However, biological activity alone is a poor predictor of clinical success. A significant portion of drug candidates fail during development due to poor pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

This guide provides a comprehensive framework for assessing the "drug-likeness" of novel derivatives of this scaffold. Drug-likeness is a qualitative concept used to evaluate a compound's potential to become an orally active drug.[6][7][8] By integrating early-stage computational predictions with targeted in vitro experiments, researchers can prioritize compounds with a higher probability of success, embodying the crucial "fail early, fail cheap" paradigm of modern drug discovery.[9] This dual approach allows for the rapid, cost-effective screening of many virtual compounds, followed by the resource-intensive, but essential, experimental validation of the most promising candidates.

Chapter 1: The Predictive Foundation: In Silico Profiling

Computational chemistry provides an indispensable toolkit for the initial triage of synthesized or even virtual compound libraries.[10][11][12] These methods are not meant to provide definitive answers but rather to filter and rank-order derivatives, focusing precious laboratory resources on those with the highest potential.

Foundational Filtering with Lipinski's Rule of Five (Ro5)

The first gate a potential oral drug candidate must pass is often Lipinski's Rule of Five (Ro5).[13] This rule of thumb, formulated by Christopher A. Lipinski, is based on the observation that most successful oral drugs are relatively small and moderately lipophilic.[7][14] The causality behind this is straightforward: a molecule must navigate a complex journey from the gut to its target, which requires a balance between aqueous solubility to dissolve in the gastrointestinal tract and lipid solubility to permeate cellular membranes.

Lipinski's rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria[14][15][16]:

  • Molecular Weight (MW) ≤ 500 Daltons: Larger molecules are less likely to passively diffuse across membranes.

  • Log P ≤ 5: The octanol-water partition coefficient (Log P) is a measure of lipophilicity. Excessively lipophilic compounds may have poor aqueous solubility and can be trapped in lipid bilayers.

  • Hydrogen Bond Donors (HBD) ≤ 5: The count of N-H and O-H bonds. Too many hydrogen bonds can hinder membrane permeation.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The count of all nitrogen and oxygen atoms.

While Ro5 is a powerful initial filter, it is not absolute. Many successful drugs, particularly in oncology and for complex targets, exist "beyond the Rule of Five" (bRo5).[16][17] Therefore, a violation should be seen as a flag for closer scrutiny, not an automatic disqualification.

Table 1: Hypothetical Ro5 Analysis of this compound Derivatives

Compound ID R-Group MW (Da) cLogP HBD HBA Ro5 Violations Assessment
Parent -H 221.24 1.85 3 4 0 Pass
Deriv-A -CH2CH3 249.29 2.55 3 4 0 Pass
Deriv-B -C(Ph)3 463.57 7.10 3 4 1 (cLogP) Marginal

| Deriv-C | -[Sugar Moiety] | 525.45 | -1.50 | 8 | 10 | 2 (MW, HBD) | High Risk |

Predictive ADMET Modeling

Beyond simple rules, a suite of computational models can predict a compound's ADMET profile.[18][19] These tools, often powered by Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms, analyze a molecule's structure to forecast its behavior in a biological system.[18][20][21] This allows for a more nuanced risk assessment.

Key properties to model include:

  • Aqueous Solubility: Predicts solubility in water at a physiological pH.

  • Caco-2 Permeability: A computational forecast of a compound's ability to cross the human intestinal cell line, a key indicator of oral absorption.[22][23]

  • CYP450 Inhibition: Predicts the likelihood of inhibiting key cytochrome P450 enzymes, which can lead to drug-drug interactions.

  • hERG Inhibition: A critical toxicity prediction, as inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.

  • Plasma Protein Binding: Predicts the extent to which a compound will bind to proteins in the blood, which affects its distribution and availability.

Table 2: Comparative In Silico ADMET Profile of Lead Candidates

Compound ID Predicted Solubility (logS) Predicted Caco-2 Papp (nm/s) Predicted hERG Inhibition Predicted CYP2D6 Inhibition
Deriv-A -2.5 (Good) 150 (High) Low Risk Low Risk
Deriv-B -6.8 (Poor) 25 (Low) Low Risk High Risk

| Deriv-D | -3.1 (Moderate) | 120 (High) | High Risk | Low Risk |

In_Silico_Workflow cluster_0 Virtual Compound Library cluster_1 Computational Filtering Cascade cluster_2 Prioritization & Decision Start Novel 3-(2-Amino-4-thiazolyl) benzoic acid derivatives Lipinski Lipinski's Rule of Five (Ro5) (MW, cLogP, HBD, HBA) Start->Lipinski Initial Screen ADMET In Silico ADMET Prediction (Solubility, Permeability, Toxicity) Lipinski->ADMET Passed Ro5 or Marginal Violations Discard Discard/Deprioritize High-Risk Compounds Lipinski->Discard >1 Violation Rank Rank-Order Compounds by Drug-like Properties ADMET->Rank Generate Profile Select Select High-Potential Candidates for Synthesis & In Vitro Testing Rank->Select Favorable Profile Rank->Discard Unfavorable Profile (e.g., hERG risk) In_Vitro_Workflow cluster_0 Synthesized Lead Compounds cluster_1 Physicochemical & Permeability Assays cluster_2 Data Analysis & Interpretation Start High-Potential Candidates from In Silico Screen Solubility Kinetic Solubility Assay (Turbidimetry) Start->Solubility PAMPA PAMPA (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Overall Permeability & Efflux) Start->Caco2 Sol_Data Solubility (µM) Solubility->Sol_Data Papp_Data Papp (nm/s) Efflux Ratio (ER) PAMPA->Papp_Data Caco2->Papp_Data Decision Holistic Assessment Sol_Data->Decision Papp_Data->Decision

Caption: In Vitro Experimental Validation Workflow.

Chapter 3: A Holistic View: Integrating Data for Decision-Making

The true power of this approach lies in synthesizing all data points—computational and experimental—to build a complete profile of each derivative. This allows for rational, evidence-based decisions on which compounds to advance, which to optimize, and which to terminate.

Table 4: Integrated Drug-Likeness Profile and Comparison

Compound ID Ro5 Violations Pred. Sol. (logS) Exp. Sol. (µM) PAMPA Papp (nm/s) Caco-2 Papp (A-B) (nm/s) Efflux Ratio (ER)
Deriv-A 0 -2.5 155 180 165 1.1
Deriv-B 1 -6.8 < 1 15 10 1.3
Deriv-D 0 -3.1 45 150 25 6.2

| Control Drug | 0 | -3.0 | 100 | 200 | 180 | 1.0 |

Interpretation and Decision-Making:

  • Deriv-A (High Potential): This compound is a star candidate. It passes all in silico filters, and the experimental data confirms high solubility and high permeability with no evidence of efflux. This compound should be prioritized for further efficacy and in vivo pharmacokinetic studies.

  • Deriv-B (Terminate - Poor Physicochemicals): The in silico prediction of poor solubility was confirmed experimentally. Despite having no major efflux issues, its inability to dissolve and permeate makes it a very poor candidate for oral administration. The project team should terminate this compound.

  • Deriv-D (Optimize - Efflux Substrate): This derivative presents a more complex case. It has adequate solubility and excellent passive permeability (as shown by PAMPA). However, the Caco-2 assay reveals a significant problem: the permeability is much lower than in PAMPA, and the high efflux ratio (ER > 2) indicates it is being actively pumped out of the intestinal cells. This is a classic profile for a P-gp substrate. The decision here is to return to the design stage, using this data to guide structural modifications that can reduce its recognition by efflux transporters while maintaining its other favorable properties.

Decision_Matrix cluster_0 Data Integration cluster_1 Decision Pathways Input In Silico Predictions In Vitro Data (Solubility, PAMPA, Caco-2, ER) Triage Assess Profile Input->Triage Advance Advance Triage->Advance Good Profile Optimize Optimize Structure (e.g., Low Solubility or High ER) Triage->Optimize Specific Liability Terminate Terminate (Multiple Liabilities) Triage->Terminate Poor Profile

Caption: Integrated Decision-Making Framework.

Conclusion

Assessing the drug-likeness of novel this compound derivatives is not a single experiment but a strategic, multi-faceted process. By layering predictive computational filters with robust in vitro validation of solubility and permeability, research teams can de-risk their projects effectively. This integrated approach ensures that the most promising compounds—those with not just potent biological activity but also a viable path to becoming an effective oral medicine—are moved forward, ultimately increasing the efficiency and success rate of the drug discovery pipeline.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Clark, D. E., & Pickett, S. D. (2000). Computational methods for the prediction of 'drug-likeness'. Drug Discovery Today, 5(2), 49-58. [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. [Link]

  • Wikipedia. Lipinski's rule of five. Wikipedia. [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256. [Link]

  • Troutman, M. D., & Thakker, D. R. (2003). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Current Protocols in Pharmacology, Chapter 7, Unit 7.7. [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(7), 817-827. [Link]

  • Bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. Creative Bioarray. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • ScienceDirect. Drug likeness: Significance and symbolism. ScienceDirect. [Link]

  • Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature. [Link]

  • CD ComputaBio. Prediction of Drug-Like Properties. CD ComputaBio. [Link]

  • SoftwareOne. ADMET Predictor. SoftwareOne Marketplace. [Link]

  • Scribd. Computational Methods For Prediction of Drug Likeness. Scribd. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Sygnature Discovery. ADMET Prediction Software. Sygnature Discovery. [Link]

  • Nuvisan. Advanced drug permeability & transporter assays. Nuvisan. [Link]

  • Creative Bioarray. In Vitro Permeability Assay. Creative Bioarray. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • AZoLifeSciences. The Concept of Druglikeness in Drug Discovery. AZoLifeSciences. [Link]

  • ACD/Labs. Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs. [Link]

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]

  • GARDP Revive. Lipinski’s Rule of 5. GARDP. [Link]

  • ADMET-AI. ADMET-AI. [Link]

  • ADMETlab 2.0. ADMETlab 2.0. [Link]

  • Borbás, E., et al. (2011). Designing in-vitro systems to simulate the in-vivo permeability of drugs. Journal of Biochemical and Biophysical Methods, 74(8), 224-229. [Link]

  • ResearchGate. In Vitro Solubility Assays in Drug Discovery. ResearchGate. [Link]

  • Optibrium. Considering the Impact of 'Drug-like' Properties on the Chance of Success. Optibrium. [Link]

  • ResearchGate. Understanding drug-likeness. ResearchGate. [Link]

  • ChemHelp ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. [Link]

  • Creative Biolabs. Drug Likeness Assessment. Creative Biolabs. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334–395. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • ResearchGate. Computational / in silico methods in drug target and leads prediction. ResearchGate. [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Iraqi Academic Scientific Journals. Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Academic Scientific Journals. [Link]

  • MySkinRecipes. This compound. MySkinRecipes. [Link]

  • National Institutes of Health. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5228. [Link]

  • National Institutes of Health. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules, 21(11), 1494. [Link]

  • ResearchGate. In Silico Assessment of Drug like Properties of Some Thiadiazole and Oxadiazole Derivatives. ResearchGate. [Link]

  • Pharma Journals. In Silico Assessment of Drug like Properties of Some Thiadiazole and Oxadiazole Derivatives as HDAC Inhibitors. Research & Reviews: A Journal of Pharmaceutical Science. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Amino-4-thiazolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-(2-Amino-4-thiazolyl)benzoic acid. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Part 1: Hazard Assessment and Waste Classification

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. This compound, while not extensively characterized with a unique CAS number in the provided search results, belongs to a class of compounds (aminothiazoles and benzoic acid derivatives) whose general characteristics can be inferred from safety data sheets (SDS) of structurally similar chemicals.

The primary concern identified for analogous compounds is environmental toxicity. A safety data sheet for a similar thiazole compound explicitly states it is "Harmful to aquatic life with long lasting effects" (Hazard Statement H412). This characteristic is a critical determinant for its classification as hazardous waste.

Under the U.S. Environmental Protection Agency (EPA) regulations outlined in the Resource Conservation and Recovery Act (RCRA), a chemical waste can be deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed.[1] The aquatic toxicity of this compound's chemical class firmly places it within the toxicity characteristic, mandating its disposal as hazardous waste. Therefore, it must never be disposed of down the drain or in regular trash.[1]

Part 2: Personal Protective Equipment (PPE) and Safety Protocols

Handling any chemical for disposal requires adherence to strict safety protocols to mitigate exposure risks. The Occupational Safety and Health Administration (OSHA) mandates that laboratories establish a Chemical Hygiene Plan (CHP) which outlines these procedures.[2][3]

Core PPE Requirements:

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves, inspected before use.To prevent skin contact. Proper glove removal technique is crucial to avoid contaminating hands.
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.To protect against splashes or airborne dust particles.
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory NIOSH-approved respirator.Required when dusts are generated, such as during a spill cleanup of the solid compound.

Engineering Controls: All handling of this compound, including weighing and preparing for disposal, should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2]

Part 3: Step-by-Step On-Site Disposal and Accumulation Protocol

Chemical waste must be accumulated at or near its point of generation in what the EPA designates a Satellite Accumulation Area (SAA).[4][5] This ensures the waste is under the control of laboratory personnel until it is ready for formal pickup.

Step 1: Container Selection

  • Action: Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[5]

  • Causality: The container must not react with or be degraded by the chemical waste.[6] Using an incompatible container, such as a metal can for an acidic compound, could lead to corrosion, leaks, and hazardous reactions.[6]

Step 2: Waste Collection

  • Action (for Solid Waste): Carefully transfer the solid this compound into the designated waste container. Avoid creating dust. If transferring residual amounts from other containers, use a dedicated spatula.

  • Action (for Contaminated Materials): Any items heavily contaminated with the compound, such as gloves, weigh boats, or paper towels, should also be placed in the solid waste container.

  • Causality: Keeping the original chemical in its container is often the best practice. Waste should not be mixed with other chemical waste streams to prevent unknown and potentially dangerous reactions.[1]

Step 3: Labeling

  • Action: Immediately label the waste container. The label must, at a minimum, include the following information:

    • The words "HAZARDOUS WASTE ".[4]

    • The full chemical name: "This compound ".

    • A clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[4]

  • Causality: Proper labeling is a cornerstone of OSHA's Hazard Communication Standard.[7] It ensures that anyone handling the container is aware of its contents and the associated risks, preventing accidental exposures or improper handling.

Step 4: Storage in the SAA

  • Action: Store the sealed and labeled container in your designated SAA. Ensure the container is tightly closed except when adding waste.[5] The SAA must be under the control of lab personnel and near the point of generation.[1][6]

  • Causality: Storing waste in a designated, controlled area prevents it from being mistaken for a stock chemical and minimizes the risk of spills or unauthorized access. Weekly inspections of SAAs are a best practice to check for leaks or container degradation.[1][5]

Part 4: Final Disposal and Emergency Procedures

The ultimate disposal of the accumulated waste must be handled by professionals.

Final Disposal Workflow

G cluster_0 Laboratory On-Site Protocol cluster_1 Facility & Vendor Protocol A Waste Generated (Solid or Contaminated Items) B Select Compatible Waste Container (e.g., HDPE, Glass) A->B C Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards B->C D Store in Designated SAA (Secure & Segregated) C->D E Contact Facility's EHS Officer for Waste Pickup Request D->E Container Full or Per Lab Policy F EHS Consolidates Waste in Central Accumulation Area (CAA) E->F G Licensed Hazardous Waste Vendor Transports Off-Site F->G H Final Disposal (e.g., High-Temperature Incineration) G->H

Caption: Disposal workflow for this compound.

  • Procedure: Once the waste container is full or according to your institution's policy (e.g., regular lab clean-outs), contact your facility's Environmental Health and Safety (EHS) department.[1][8] They will arrange for the collection of the waste from your SAA and its consolidation for pickup by a licensed hazardous waste disposal company.[6]

  • Mechanism of Disposal: The external vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction of the compound.[4]

Spill and Exposure Procedures

In the event of an accidental release, immediate and correct action is critical.

  • Spill Cleanup:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • Clean the affected area thoroughly.

    • Label the container and manage it as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately take off contaminated clothing. Rinse the affected skin area with plenty of soap and water.[9][10]

    • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek medical attention if irritation persists.[9][11]

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[11][12]

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues while upholding your professional responsibility to protect the environment.

References

  • SAFETY D
  • 3 - SAFETY D
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Managing Hazardous Chemical Waste in the Lab.American Chemical Society.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • SAFETY D
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
  • Laboratory Safety Guidance.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026). Lab Manager.
  • Regulations for Hazardous Waste Generated at Academic Laboratories.U.S. Environmental Protection Agency (EPA).
  • SAFETY D
  • 4 - AMINO BENZOIC ACID MATERIAL SAFETY D
  • Benzoic acid - SAFETY D
  • Hazardous Waste - EHSO Manual 2025-2026.The University of Oklahoma Health Sciences Center.

Sources

Personal protective equipment for handling 3-(2-Amino-4-thiazolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-(2-Amino-4-thiazolyl)benzoic acid

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents. We are dedicated to ensuring you can work safely and effectively. This guide provides essential, field-proven safety protocols for handling this compound. The procedures outlined here are designed to create a self-validating system of safety, grounded in established regulatory standards and chemical hazard assessment.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards of a compound is the cornerstone of safe laboratory practice. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a robust hazard assessment can be conducted by analyzing its constituent chemical moieties: the 2-aminothiazole core and the benzoic acid group .

  • 2-Aminothiazole Moiety: The 2-aminothiazole functionality is a common feature in medicinal chemistry but is also classified as a potential "toxicophore" that warrants caution.[1] Compounds in this class may be harmful if inhaled, ingested, or absorbed through the skin, potentially causing irritation.[2][3] When heated to decomposition, they can emit toxic fumes, including nitrogen and sulfur oxides.[2]

  • Benzoic Acid Moiety: Benzoic acid and its derivatives are known to cause skin irritation, serious eye damage, and may lead to respiratory irritation, particularly when handled as a powder.[4] Ingestion of harmful amounts can cause gastric pain and other adverse effects.[4]

Based on this analysis, this compound must be handled as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system, and may be harmful if swallowed or absorbed.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of PPE must be guided by a thorough risk assessment of the specific procedures being performed. All laboratory personnel are required to be trained on the proper use, removal, and disposal of PPE.[5][6]

Protection Area Required PPE Rationale & Best Practices
Eye & Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required when there is a significant splash hazard.[7]Protects against dust particles, splashes of solutions, and potential reactions. Goggles provide a seal around the eyes, which standard safety glasses do not.
Skin & Body Chemical-resistant lab coat. Disposable nitrile gloves (minimum). Long pants and closed-toe shoes.[7]A lab coat protects skin and personal clothing from contamination. Nitrile gloves offer protection against incidental contact; for prolonged handling, consult the glove manufacturer's resistance guide.[7] Contaminated gloves must be disposed of properly. Always wash hands thoroughly after handling.[8]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 dust mask or a higher-level respirator is mandatory for handling the solid.[7][9]The primary risk of inhalation comes from the fine powder form of the compound. Engineering controls like a fume hood are the first line of defense.[7]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes exposure and ensures procedural consistency. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to establish a Chemical Hygiene Plan (CHP) that outlines safe work practices.[5][10]

A. Handling Solid Compound (Weighing & Preparation):

  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[9]

  • Engineering Controls: Perform all manipulations of the solid powder, including weighing, within a certified chemical fume hood to prevent inhalation of dust.[11]

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing: Use appropriate tools (e.g., spatula) to transfer the solid. Avoid creating dust clouds.

  • Cleanup: After weighing, carefully decontaminate the spatula and weighing vessel. Wipe down the work surface with a damp cloth to collect any residual dust, and dispose of the cloth as hazardous waste.

B. Handling Solutions:

  • Don PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves. A face shield is recommended if transferring large volumes.

  • Dissolution: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • Transfers: Use appropriate glassware (e.g., funnels) for transfers to minimize the risk of spills.

  • Heating: If heating is required, be aware that this may increase the vapor pressure of the compound and its solvent. Always heat solutions within a fume hood.

Emergency & Disposal Plan

A clear, actionable plan for emergencies and waste disposal is a critical component of laboratory safety.

A. Spill & Exposure Procedures:

  • Small Spill (Solid): FIRST REMOVE ALL SOURCES OF IGNITION.[2] Gently dampen the spilled material with 60-70% ethanol to prevent dust from becoming airborne.[2] Carefully sweep the dampened material into a designated hazardous waste container.[2] Clean the area with soap and water.

  • Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

B. Waste Disposal Protocol:

All materials contaminated with this compound must be treated as hazardous chemical waste.[13] Never dispose of this compound down the drain or in regular trash.[8][13]

  • Waste Collection: Collect all waste, including unused product and contaminated consumables (e.g., gloves, wipes, filter paper), in a designated, properly sealed, and chemically compatible container.[9]

  • Container Labeling: The moment waste is added, the container must be labeled "HAZARDOUS WASTE".[14][15] Clearly state the full chemical name, "this compound," and list any known hazards.[14]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[15]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][9]

Safe Handling Workflow Diagram

The following diagram illustrates the complete, self-validating workflow for safely handling this compound, from initial planning to final waste disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase Risk_Assessment 1. Conduct Risk Assessment (Review Hazards) Gather_PPE 2. Gather All Required PPE Risk_Assessment->Gather_PPE Prep_Workspace 3. Prepare Workspace (Fume Hood, Spill Kit) Gather_PPE->Prep_Workspace Don_PPE 4. Don PPE Prep_Workspace->Don_PPE Handle_Chemical 5. Handle Chemical (Weighing/Solution Prep) Don_PPE->Handle_Chemical Perform_Experiment 6. Perform Experiment Handle_Chemical->Perform_Experiment Collect_Waste 7. Collect Waste in Labeled Container Perform_Experiment->Collect_Waste Decontaminate 8. Decontaminate Workspace & Equipment Collect_Waste->Decontaminate Doff_PPE 9. Doff PPE Correctly Decontaminate->Doff_PPE Store_Waste 10. Store Waste in Designated Area Doff_PPE->Store_Waste Arrange_Disposal 11. Arrange EHS Pickup Store_Waste->Arrange_Disposal

Caption: Workflow for handling this compound.

References

  • Benchchem. Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole. Benchchem.
  • Spill Containment Blog. (2014). OSHA Guidelines For Labeling Laboratory Chemicals.
  • Lab Manager Magazine. (2020). The OSHA Laboratory Standard.
  • The University of New Mexico. Chemical Safety Guidelines. Environmental Health & Safety.
  • OSHA. Laboratory Safety Guidance.
  • DuraLabel Resources. (2025). OSHA Rules for Hazardous Chemicals.
  • A scholaredge article. (2023). SDS of Benzoic Acid: Important Data and Information Collected.
  • YouTube. (2022). Chemical Waste Identification Classification and Proper Disposal.
  • Benchchem. Navigating the Safe Disposal of 4-(Acridin-9-ylamino)benzoic Acid: A Step. Benchchem.
  • NOAA. 2-AMINOTHIAZOLE. CAMEO Chemicals.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • NIST. (2015). SAFETY DATA SHEET.
  • UCSF. Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Benchchem. Proper Disposal of 3-(3-Chloro-3-butenyl)benzoic Acid: A Guide for Laboratory Professionals. Benchchem.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Oxford Lab Fine Chem LLP. 3-amino benzoic acid.
  • Merck Millipore. 2-Aminothiazole CAS 96-50-4 | 801272.
  • Acros Organics. (2025). SAFETY DATA SHEET.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.